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  • Product: 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
  • CAS: 10464-31-0

Core Science & Biosynthesis

Foundational

Synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

An In-Depth Technical Guide to the Abstract The dibenz[b,f]azepine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a range of critical therapeutic agents. This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

The dibenz[b,f]azepine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a range of critical therapeutic agents. This guide provides a comprehensive, technically-grounded overview of the synthesis of a key derivative, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. We will dissect a robust and logical two-stage synthetic strategy, beginning with the construction of the tricyclic core via an intramolecular Friedel-Crafts acylation, followed by the strategic N-alkylation to introduce the benzyl moiety. This document is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causality behind key experimental choices. Each step is supported by authoritative references to ensure scientific integrity and provide a foundation for further investigation and process optimization.

Chapter 1: The Significance of the Dibenz[b,f]azepine Scaffold

The tricyclic dibenz[b,f]azepine system, featuring a central seven-membered azepine ring fused to two benzene rings, possesses a unique three-dimensional structure that allows for potent interactions with a wide array of biological targets.[1][2] This structural motif is the foundation for numerous blockbuster drugs, including the anticonvulsant Carbamazepine, the antidepressant Imipramine, and the anxiolytic Opipramol.[3][4] The 10-oxo derivative, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, is a crucial intermediate in the synthesis of Oxcarbazepine, a widely prescribed antiepileptic drug with an improved side-effect profile compared to its predecessors.[4][5]

The target molecule of this guide, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 10464-31-0), is a functionalized derivative of this important core.[6] The introduction of a benzyl group at the N-5 position serves as a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and receptor-binding affinity. Understanding its synthesis provides a blueprint for creating a diverse library of N-substituted analogs for drug discovery campaigns and applications in materials science, where these scaffolds are being explored for use in organic light-emitting diodes (OLEDs).[3]

Chapter 2: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule dictates a two-part strategy. The most labile bond outside of the core aromatic systems is the benzylic C-N bond at the 5-position. A disconnection at this point simplifies the target into two key synthons: the dibenz[b,f]azepine core and a benzyl electrophile. This approach is advantageous as it builds the complex tricyclic system first and then functionalizes it in a final, often high-yielding, step.

G cluster_main Retrosynthetic Disconnection cluster_reagents Starting Materials Target 5-Benzyl-10-oxo-10,11-dihydro- 5H-dibenz[b,f]azepine Core 10-Oxo-10,11-dihydro- 5H-dibenz[b,f]azepine Target->Core C-N Disconnection (N-Alkylation) Precursor 2-(Phenylamino)phenylacetic acid Core->Precursor C-C Disconnection (Friedel-Crafts) Benzyl Benzyl Halide (e.g., Bn-Br)

Caption: Retrosynthetic analysis of the target molecule.

This leads to a forward synthesis plan comprising two primary stages:

  • Stage 1: Intramolecular cyclization of a suitable precursor, such as 2-(phenylamino)phenylacetic acid, to form the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core.

  • Stage 2: N-benzylation of the tricyclic core using a benzyl halide and a suitable base.

Chapter 3: Synthesis of the Core Intermediate: 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Overview of Synthetic Strategies

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensations have been employed to construct the dibenzazepine ring system, the intramolecular Friedel-Crafts acylation remains a highly effective, scalable, and frequently utilized method for generating the 10-oxo derivative.[3][7][8] This classical approach relies on the cyclization of an N-phenyl-2-aminophenylacetic acid precursor and is prized for its operational simplicity and use of readily available reagents.[9][10]

The Intramolecular Friedel-Crafts Acylation Approach

This method stands as the cornerstone for the industrial synthesis of the oxcarbazepine core, making it a well-validated and robust choice.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[11] In this intramolecular variant, the carboxylic acid of the precursor is activated by a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent, which also serves as the reaction medium. This activation generates a highly electrophilic acylium ion. The proximal phenyl ring, acting as a nucleophile, attacks the acylium ion, leading to the formation of the new C-C bond and the closure of the seven-membered ring. A final deprotonation step restores aromaticity and yields the desired tricyclic ketone.

G cluster_mech Friedel-Crafts Acylation Mechanism Precursor Precursor (2-(Phenylamino)phenylacetic acid) Activated Activated Complex (with PPA) Precursor->Activated Protonation/ Activation Acylium Acylium Ion (Electrophile) Activated->Acylium Loss of H2O Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular Attack Product Product (Tricyclic Ketone) Sigma->Product Deprotonation

Caption: Key stages of the intramolecular Friedel-Crafts acylation.

The following protocol is a representative procedure for the synthesis of the dibenz[b,f]azepine core.

Materials:

  • 2-(Phenylamino)phenylacetic acid

  • Polyphosphoric Acid (PPA)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, charge polyphosphoric acid.

  • Begin vigorous stirring and heat the PPA to approximately 80-90 °C to ensure it is fluid.

  • Slowly and portion-wise, add the 2-(phenylamino)phenylacetic acid to the hot PPA. An exothermic reaction may be observed; maintain the temperature below 120 °C.

  • Once the addition is complete, maintain the reaction mixture at 110-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase).[9]

  • Upon completion, allow the reaction mixture to cool to approximately 80 °C.

  • Carefully and slowly pour the hot reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and water. This quenching step is highly exothermic and must be performed with caution in a fume hood.

  • Continue stirring the resulting slurry until the solid product fully precipitates.

  • Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum to yield 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

ParameterConditionRationale / Notes
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as both the catalyst and solvent; promotes acylium ion formation.
Temperature 110-120 °CEnsures sufficient energy for cyclization while minimizing side reactions.
Reaction Time 2-4 hoursTypically sufficient for full conversion; should be monitored by TLC.
Work-up Ice/Water QuenchHydrolyzes the PPA and precipitates the water-insoluble organic product.
Typical Yield >85%This is a generally high-yielding reaction.

Chapter 4: N-Benzylation of the Dibenz[b,f]azepine Core

With the tricyclic core in hand, the final step is the introduction of the benzyl group onto the nitrogen atom at position 5. This is a standard N-alkylation reaction.

Principle and Mechanism

This transformation proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the dibenz[b,f]azepine core is first deprotonated by a base to form a highly nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group and forming the desired C-N bond.

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the amide, driving the reaction to completion. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or a phase-transfer catalyst.

Experimental Protocol: N-Benzylation

Materials:

  • 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide or Benzyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core.

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Hydrogen gas will evolve; ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add benzyl bromide or chloride (1.1 equivalents) dropwise via syringe, keeping the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of cold water to decompose any excess NaH.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to afford the final product, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

ParameterConditionRationale / Notes
Base Sodium Hydride (NaH)A strong, irreversible base that ensures complete formation of the nucleophile.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants and is stable to the base.
Alkylating Agent Benzyl BromideHighly reactive SN2 substrate. Benzyl chloride can also be used.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation.
Typical Yield >90%N-alkylation is typically a very efficient reaction.
Characterization of the Final Product

The identity and purity of the synthesized 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of signals for the benzyl group protons (~5.0 ppm for CH₂, ~7.2-7.4 ppm for aromatic protons), in addition to the signals from the dibenzazepine core.
¹³C NMR Appearance of new signals corresponding to the benzylic carbon and the benzyl aromatic carbons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₂₁H₁₇NO (m/z = 299.37).[6]
Infrared (IR) Presence of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
Melting Point A sharp melting point consistent with a pure compound.

Chapter 5: Summary and Outlook

This guide has detailed a reliable and well-established two-step synthesis for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. The strategy leverages a powerful intramolecular Friedel-Crafts acylation to efficiently construct the pharmaceutically relevant tricyclic core, followed by a straightforward and high-yielding N-benzylation. The principles and protocols described herein are not only applicable to the specific target molecule but also provide a versatile framework for the synthesis of a broad range of N-substituted dibenz[b,f]azepine derivatives. This enables researchers to systematically explore structure-activity relationships, develop novel therapeutic candidates, and create advanced organic materials. Future work could focus on developing greener reaction conditions, such as replacing traditional Lewis acids in the Friedel-Crafts step or exploring catalytic, solvent-free conditions for the N-alkylation stage.

References

  • Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide . Google Patents.

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives . RSC Advances, 13(23), 15633–15637.

  • Stadler, A., & Wentzel, E. J. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines . Beilstein Journal of Organic Chemistry, 19, 743–783.

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives . ResearchGate.

  • Balaure, P., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES . Revue Roumaine de Chimie, 55(11), 819-823.

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives . RSC Publishing.

  • Synthesis method of 10-oxa-10,11-dihydro-5H-dibenzo(b,f) azepine . Patsnap Eureka.

  • Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10-methoxyiminostilbene . Semantic Scholar.

  • Patel, H. R., et al. (2012). Synthesis of oxcarbazepine by newer method . Der Pharma Chemica, 4(1), 266-274.

  • 10,11-Dihydro-5H-dibenz[b,f]azepine . Sigma-Aldrich.

  • Friedel-Crafts ring closures producing substituted dibenzazepines and azocines . ResearchGate.

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones . ResearchGate.

  • Loureiro, M. A., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration . RSC Advances, 5(121), 99990-99999.

  • Ullmann Reaction . Organic Chemistry Portal.

  • 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile . PubChem.

  • Ullmann condensation . Wikipedia.

  • 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine . NextSDS.

  • 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine . Santa Cruz Biotechnology.

  • Nenciu, F., et al. (2024). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds . Molecules, 29(5), 1129.

  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION . Slideshare.

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides . Benchchem.

  • Friedel–Crafts Acylation . MilliporeSigma.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube.

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine: A Technical Guide

Executive Summary The compound 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 10464-31-0) is a highly lipophilic derivative belonging to the dibenzazepine class of neuroactive molecules[1],[2]. While its primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 10464-31-0) is a highly lipophilic derivative belonging to the dibenzazepine class of neuroactive molecules[1],[2]. While its primary industrial application is as a synthetic intermediate and chemical probe in the development of third-generation antiepileptic drugs (AEDs) like oxcarbazepine (OXC) and eslicarbazepine acetate (ESL)[3],[4], its unique structural pharmacology offers profound insights into the spatial and lipophilic requirements of voltage-gated sodium channel (VGSC) blockers[5],[6].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR), mechanistic biology, and the rigorous experimental protocols required to evaluate the biological activity of this N5-benzyl substituted pharmacophore.

Structural Pharmacology & Pharmacophore Logic

The 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine scaffold provides the baseline affinity for VGSCs[3],[4]. Foundational SAR studies, such as those published in the Journal of Medicinal Chemistry, demonstrate that substitutions at the N5 position critically dictate the pharmacokinetic and pharmacodynamic profile of dibenzazepines[1],[7].

In clinical AEDs like OXC, the N5 position is occupied by a carboxamide group (-CONH₂), which acts as a hydrogen-bond donor/acceptor, balancing aqueous solubility with blood-brain barrier (BBB) permeability. However, replacing the carboxamide with a benzyl group (-CH₂Ph) fundamentally alters the molecule's biophysical properties:

  • Hyper-Lipophilicity: The bulky, aromatic benzyl group significantly increases the partition coefficient (LogP), driving rapid partitioning into lipid bilayers.

  • Receptor Kinetics: The loss of the carboxamide hydrogen bonds means the benzyl derivative relies entirely on hydrophobic interactions and π-π stacking within the Nav channel pore, altering its binding kinetics and off-rate.

SAR_Logic Core 10-oxo-dibenzazepine Core (Nav Channel Binding) Outcome Altered PK Profile & Enhanced BBB Penetration Core->Outcome Sub5 N5-Benzyl Substitution (Increased Lipophilicity) Sub5->Outcome Sub10 C10-Ketone (H-Bond Acceptor) Sub10->Outcome

Diagram 1: Structure-Activity Relationship (SAR) logic of the N5-benzyl substitution.

Mechanistic Biology: State-Dependent VGSC Blockade

The primary mechanism of action for 10-oxo-dibenzazepines is the state-dependent blockade of voltage-gated sodium channels (Nav1.2, Nav1.6) [5],[6].

Unlike local anesthetics that block the channel pore indiscriminately, dibenzazepines exhibit low affinity for the resting state of the channel. Instead, they bind preferentially to the fast-inactivated state [4]. When a neuron fires rapidly (as in an epileptic focus), a larger fraction of its Nav channels enter the inactivated state. The 5-benzyl-10-oxo derivative binds to this conformation, stabilizing it and drastically slowing the channel's recovery time. This selectively dampens hyperexcitable neurons while sparing normal, low-frequency basal neurotransmission.

VGSC_Pathway Compound 5-Benzyl-10-oxo Derivative VGSC Voltage-Gated Sodium Channel (Nav) Compound->VGSC Inactivated Stabilization of Inactivated State VGSC->Inactivated Excitability Reduction of Neuronal Excitability Inactivated->Excitability Seizure Suppression of Seizure Propagation Excitability->Seizure

Diagram 2: State-dependent blockade of Voltage-Gated Sodium Channels (VGSCs).

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the biological activity of highly lipophilic dibenzazepine derivatives, researchers must employ rigorous, self-validating in vitro and in vivo assays.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the compound's ability to induce a hyperpolarizing shift in the steady-state inactivation curve of Nav channels.

  • Causality of Design: We utilize a holding potential of -90 mV rather than a hyperpolarized -120 mV. At -120 mV, channels are in the resting state where dibenzazepine affinity is negligible. A -90 mV holding potential ensures a physiological fraction of channels are inactivated, exposing the high-affinity binding site.

  • Step-by-Step:

    • Culture HEK293 cells stably expressing human Nav1.2 or Nav1.6.

    • Prepare the 5-benzyl-10-oxo derivative in a 0.1% DMSO stock to prevent precipitation of the lipophilic compound in the aqueous extracellular solution.

    • Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

    • Apply a standard double-pulse voltage protocol: a prepulse (-120 to +10 mV) followed by a test pulse to 0 mV to measure the available unblocked current.

    • Calculate the IC₅₀ from the fractional block of the sodium current.

  • Self-Validation System: The assay includes a vehicle control (0.1% DMSO) to establish baseline channel kinetics, and a positive control (100 µM Oxcarbazepine) to validate the assay's sensitivity. A leftward shift in the inactivation curve without altering the activation curve confirms specific binding to the inactivated state.

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Cell 2. Cell Culture (HEK293 expressing Nav1.2) Prep->Cell Patch 3. Whole-Cell Patch-Clamp (Holding Potential -90mV) Cell->Patch Protocol 4. Voltage Protocol (Depolarizing Pulses) Patch->Protocol Analysis 5. Data Analysis (IC50 & State-Dependent Block) Protocol->Analysis

Diagram 3: In vitro whole-cell patch-clamp electrophysiology workflow.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent the spread of generalized tonic-clonic seizures[5],[6].

  • Causality of Design: Corneal electrodes are utilized instead of ear-clip electrodes. Corneal application bypasses the variable electrical resistance of the rodent skull, ensuring consistent current delivery directly to the forebrain.

  • Step-by-Step:

    • Administer the compound intraperitoneally (i.p.) in a lipophilic vehicle (e.g., PEG400/Tween-80) due to its high LogP. Wait 30–60 minutes for BBB penetration.

    • Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

    • Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE).

  • Self-Validation System: Sham-shocked animals serve as negative controls to rule out handling-induced stress seizures. A reference cohort treated with Carbamazepine (ED₅₀ ~10 mg/kg) ensures the electroshock parameters are correctly calibrated to detect Nav-mediated anticonvulsant activity.

Quantitative Data & Physicochemical Profiling

The substitution of the N5-carboxamide with a benzyl group drastically shifts the physicochemical profile of the molecule. The table below summarizes the comparative data between the 5-benzyl derivative and clinically approved dibenzazepines.

CompoundN5-SubstitutionMolecular Weight ( g/mol )Predicted LogPPrimary TargetBBB Permeability
5-Benzyl-10-oxo-dibenzazepine Benzyl (-CH₂Ph)299.37~4.5Nav (Inactivated State)High (Lipophilic)
Oxcarbazepine (OXC) Carboxamide (-CONH₂)252.27~1.9Nav (Inactivated State)Moderate
Carbamazepine (CBZ) Carboxamide (-CONH₂)236.27~2.4Nav (Inactivated State)Moderate

Data Note: The increased LogP of the benzyl derivative enhances BBB penetration but may result in higher non-specific binding in lipid-rich tissues compared to OXC.

Utility as a Chemical Probe and Synthetic Intermediate

Beyond direct biological activity, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is an invaluable tool in medicinal chemistry[1],[2]. The benzyl group acts as a robust N-protecting group during complex multi-step syntheses of novel dibenzazepine analogs. Furthermore, as a chemical probe, its bulky hydrophobic nature allows structural biologists to map the spatial constraints of the local anesthetic binding site within the Nav channel pore, guiding the rational design of next-generation, subtype-selective sodium channel blockers.

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Foundational

Unlocking the Polypharmacology of Dibenzazepines: A Guide to Potential Therapeutic Targets

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary The dibenzazepine scaffold, a distinctive tricyclic system, is the foundation for a class of drugs with a rich...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dibenzazepine scaffold, a distinctive tricyclic system, is the foundation for a class of drugs with a rich history and an expanding therapeutic horizon.[1] Initially developed for central nervous system (CNS) disorders, compounds like carbamazepine (CBZ) have become mainstays in the treatment of epilepsy and mood disorders.[2][3] Their primary mechanism in the CNS involves the modulation of voltage-gated ion channels and key neurotransmitter systems.[2][4][5] However, recent research has unveiled a complex polypharmacology, revealing that dibenzazepine derivatives interact with a multitude of targets outside the CNS. This has opened exciting new avenues for drug repurposing and development, particularly in oncology.[6][7]

This guide provides a comprehensive exploration of the established and emerging therapeutic targets of dibenzazepine compounds. We will delve into the molecular mechanisms, present detailed experimental protocols for target validation, and visualize the complex signaling pathways involved. By synthesizing technical data with mechanistic insights, this document serves as a critical resource for researchers aiming to harness the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Dibenzazepine Family

The dibenzazepine core consists of a seven-membered azepine ring fused to two benzene rings.[1] The first-generation compound, carbamazepine (CBZ), was synthesized in 1953 and initially approved for trigeminal neuralgia before its widespread use as an anticonvulsant.[2][8] Concerns over adverse effects related to its active epoxide metabolite led to the development of second-generation (Oxcarbazepine, OXC) and third-generation (Eslicarbazepine acetate, ESL) analogs.[2][8][9] These newer agents were designed to offer improved tolerability and pharmacokinetic profiles while retaining the core therapeutic activity.[9][10] While all three primarily act as voltage-gated sodium channel (VGSC) blockers, subtle structural differences lead to distinct pharmacodynamic and metabolic profiles, hinting at their diverse biological activities.[9][11]

Established Therapeutic Targets in the Central Nervous System

The efficacy of dibenzazepines in epilepsy and mood disorders is attributed to their well-characterized interactions with ion channels and neurotransmitter systems.[2][4]

Voltage-Gated Ion Channels

The principal mechanism of action for the anticonvulsant effects of dibenzazepines is the blockade of voltage-gated sodium channels (VGSCs).[2][4][5] By binding preferentially to the inactive state of the channel, they slow its recovery, thereby reducing the ability of neurons to fire high-frequency action potentials characteristic of seizures.[2][12]

  • Mechanism of Action: CBZ and OXC primarily enhance the fast inactivation of VGSCs, while ESL and its active metabolite, S-licarbazepine, have a higher affinity for the slow inactivation state.[10][11][13] This distinction may contribute to ESL's different efficacy and tolerability profile.[9] This targeted inhibition of rapidly firing "epileptic" neurons stabilizes hyperexcitable membranes with less disturbance to normal physiological functions.[10] Additionally, dibenzazepines have been shown to inhibit calcium and potassium channels, further contributing to the reduction of neuronal excitability.[2][4]

This protocol is designed to assess the effect of a dibenzazepine compound on the biophysical properties of a specific VGSC subtype (e.g., Nav1.2) expressed in a heterologous system like HEK293 cells.

Objective: To quantify the compound's effect on voltage-dependent fast and slow inactivation and use-dependent block.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.2 channel under standard conditions (37°C, 5% CO2).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular solution (e.g., CsF-based to block K+ channels) and extracellular solution (e.g., Tyrode's solution).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Establish a gigaohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage Protocols:

    • Voltage-Dependent Fast Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to +20 mV, followed by a 20 ms test pulse to 0 mV to elicit sodium currents.

    • Recovery from Inactivation: Apply a depolarizing pulse to inactivate channels, followed by a variable recovery interval at -120 mV before a second test pulse.

    • Use-Dependent Block: Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz) from a holding potential of -90 mV.

  • Compound Application:

    • Dissolve the dibenzazepine compound in DMSO to create a stock solution and dilute to the final concentration in the extracellular solution.

    • Perfuse the cells with the control solution to obtain baseline recordings.

    • Switch to the compound-containing solution and allow 3-5 minutes for equilibration before repeating the voltage protocols.

  • Data Analysis:

    • Measure the peak sodium current for each voltage protocol.

    • For inactivation curves, plot the normalized current as a function of the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).

    • For use-dependent block, normalize the peak current of each pulse to the first pulse in the train and plot against the pulse number.

    • Calculate IC50 values from concentration-response curves.

Self-Validation: The protocol's integrity is maintained by monitoring the stability of the seal resistance and access resistance throughout the experiment. A vehicle control (DMSO in extracellular solution) must be run to ensure the solvent does not affect channel properties. Each cell serves as its own control (baseline vs. drug application).

Neurotransmitter System Modulation

Beyond ion channels, dibenzazepines exert significant influence over several neurotransmitter systems, which is central to their mood-stabilizing properties.[2][4] Their effects are multifaceted, involving the modulation of glutamate, dopamine, serotonin, and norepinephrine.[2][7][14] For instance, they can reduce the release of the excitatory neurotransmitter glutamate and increase the release of serotonin.[2][7][12]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Pre_VGSC VGSC Pre_Ca Ca2+ Channel Pre_VGSC->Pre_Ca Na+ influx activates Vesicle Glutamate Vesicle Pre_Ca->Vesicle Ca2+ influx triggers release NMDA NMDA Receptor Vesicle->NMDA Glutamate release DBZ Dibenzazepine DBZ->Pre_VGSC Inhibits DBZ->Pre_Ca Inhibits Neuron_Exc Reduced Neuronal Excitability NMDA->Neuron_Exc Activation leads to Excitability

Caption: Dibenzazepine inhibition of presynaptic ion channels.

Emerging Therapeutic Targets in Oncology

The repurposing of dibenzazepines for cancer therapy is a rapidly growing field, supported by evidence that these compounds target multiple key oncogenic pathways.[2][4][6][7]

Wnt/β-Catenin Pathway Inhibition

The Wnt/β-catenin pathway is crucial for embryonic development and is frequently dysregulated in various cancers. Dibenzazepines have been shown to inhibit this pathway, suppressing tumor growth.[2] The proposed mechanism involves binding to the Frizzled (FZD) receptor, a key component of the Wnt signaling cascade.[2]

Wnt_Pathway cluster_destruction Destruction Complex DBZ Dibenzazepine FZD Frizzled Receptor (FZD) DBZ->FZD Inhibits DVL Dishevelled (DVL) FZD->DVL Activates GSK3B GSK3β DVL->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus, Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation

Caption: Dibenzazepine inhibition of the Wnt/β-catenin pathway.

Objective: To quantify the inhibitory effect of a dibenzazepine compound on Wnt/β-catenin signaling activity.

Methodology:

  • Cell Line and Plasmids: Use a cancer cell line with active Wnt signaling (e.g., HCT116). Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization).

  • Transfection: Plate cells in a 96-well plate. Transfect using a suitable lipid-based reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the dibenzazepine compound at various concentrations (and a vehicle control). If the cell line has low basal Wnt activity, stimulate with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Luminescence Reading:

    • Wash cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure luminescence on a plate reader.

    • Add the Renilla luciferase substrate (which quenches the firefly signal) and measure luminescence again.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Normalize the data to the vehicle control.

    • Plot the normalized reporter activity against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Self-Validation: The use of a mutant TCF/LEF reporter (e.g., FOPFlash) as a negative control ensures that the observed effects are specific to Wnt pathway activation. The internal Renilla control validates data by normalizing for variations in cell viability and transfection.

Histone Deacetylase (HDAC) Inhibition

Dibenzazepines can inhibit the activity of Class I and II HDACs, particularly HDAC3, 6, and 7.[2] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, dibenzazepines promote a more open chromatin state, allowing for the expression of tumor suppressor genes.[2][4]

Induction of Apoptosis and Cell Cycle Arrest

A key anticancer mechanism of dibenzazepines is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][4][7]

  • Apoptosis: They increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activate executioner caspases 3 and 7.[2][4]

  • Cell Cycle: Treatment with these compounds can lead to a G2-M phase arrest, preventing cancer cells from progressing through mitosis.[2][4]

cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Cancer Cells + Dibenzazepine stain_a Stain with Annexin V-FITC & PI start->stain_a fix Fix cells in 70% Ethanol start->fix flow_a Flow Cytometry Analysis stain_a->flow_a quad Quadrant Analysis: Live, Early Apoptotic, Late Apoptotic, Necrotic flow_a->quad stain_c Stain DNA with PI fix->stain_c flow_c Flow Cytometry Analysis stain_c->flow_c hist Histogram Analysis: G1, S, G2/M phases flow_c->hist

Caption: Experimental workflow for assessing apoptosis and cell cycle.

Novel and Exploratory Therapeutic Targets

The structural versatility of the dibenzazepine scaffold allows for interactions with a wide range of other biological targets.

  • γ-Secretase / Notch Pathway: The compound dibenzazepine (DBZ) itself is a known γ-secretase inhibitor. This activity has been shown to protect against doxorubicin-induced cardiotoxicity by suppressing the Notch signaling pathway, highlighting a potential role in cardio-oncology.[15]

  • Urease and Tyrosinase: Novel dibenzazepine-isoxazole hybrids have demonstrated potent inhibition of urease and tyrosinase.[16] This suggests potential applications in treating ulcers (caused by urease-producing bacteria like H. pylori) and skin hyperpigmentation disorders (related to tyrosinase activity).[16]

  • NF-κB Pathway: By mechanisms that may be linked to VGSC inhibition, dibenzazepines can decrease the activity of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and cell survival, thereby reducing metastasis.[2][4]

Target Dibenzazepine Compound Class Therapeutic Area Reported IC50 / Effect Reference
VGSCs CBZ, OXC, ESLCNS (Epilepsy)State- and use-dependent block[2][10][13]
Wnt/β-catenin CarboxamidesOncologyInhibition of TCF/LEF reporter activity[2][17]
HDACs (3, 6, 7) CarboxamidesOncologyInhibition of deacetylase activity[2][4]
γ-Secretase Dibenzazepine (DBZ)CardioprotectionNotch pathway suppression[15]
Tyrosinase Dibenzazepine-isoxazole hybridsDermatologyIC50: 4.32 ± 0.31 µM (Analog 6a)[16]
Urease Dibenzazepine-isoxazole hybridsGastroenterologyIC50: 3.67 ± 0.91 µM (Analog 6a)[16]

Table 1: Summary of Established and Emerging Therapeutic Targets of Dibenzazepine Compounds.

Conclusion and Future Directions

Dibenzazepine-based compounds are far more than simple ion channel blockers. Their demonstrated polypharmacology, engaging targets across CNS disorders, oncology, and potentially even dermatology and cardiovascular disease, underscores their vast therapeutic potential. The ability of this single scaffold to modulate VGSCs, inhibit the Wnt and HDAC pathways, and induce apoptosis marks it as a privileged structure in drug discovery.

Future research should focus on designing novel derivatives with improved target selectivity and reduced off-target effects. For instance, optimizing the scaffold to enhance HDAC or Wnt inhibition while minimizing CNS activity could yield potent and safer anticancer agents.[18] Conversely, exploring the mechanisms behind their effects on novel targets like γ-secretase and tyrosinase could unlock entirely new therapeutic applications. A deeper understanding of the structure-activity relationships governing these diverse interactions will be paramount for translating the promise of dibenzazepines into the next generation of targeted therapies.

References

  • Afsordeh, N., Pournajaf, S., Mirnajafi-Zadeh, J., & Pourgholami, M. H. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology, 16, 1564911. [Link]

  • Afsordeh, N., Pournajaf, S., Mirnajafi-Zadeh, J., & Pourgholami, M. H. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology, 16. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dibenzepin Hydrochloride? Patsnap. [Link]

  • Drugs.com. (n.d.). List of Dibenzazepine anticonvulsants. Drugs.com. [Link]

  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712-720. [Link]

  • Afsordeh, N., Pournajaf, S., Mirnajafi-Zadeh, J., & Pourgholami, M. H. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology, 16, 1564911. [Link]

  • Aledo-Serrano, Á., & Gil-Nagel, A. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? Neurology and Therapy, 7(2), 195-206. [Link]

  • Afsordeh, N., Pournajaf, S., Mirnajafi-Zadeh, J., & Pourgholami, M. H. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology. [Link]

  • Di Mola, A., Stucchi, M., Geden, J. V., & Rinaldi, S. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC advances, 13(2), 1089-1093. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • Khan, M., Al-Harbi, S. A., Htar, T. T., & Al-Dies, A. M. (2023). Isoxazole analogues of dibenzazepine as possible leads against ulcers and skin disease: In vitro and in silico exploration. Journal of Molecular Structure, 1292, 136151. [Link]

  • Szymańska, I., & Szymański, S. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 790. [Link]

  • Talekar, S., Ooko, E., & Van Slambrouck, S. (2018). Reengineered tricyclic anti-cancer agents. Bioorganic & medicinal chemistry letters, 28(14), 2413-2418. [Link]

  • Lee, S., Kim, D., & Park, W. K. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Molecules, 27(7), 2133. [Link]

  • Gopal Krishna Rao, A. (2010). Synthesis and biological evaluation of some dibenzazepine analogs. Journal of Chemical and Pharmaceutical Research, 2(1), 489-496. [Link]

  • Aledo-Serrano, Á., & Gil-Nagel, A. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. Neurology and therapy, 7(2), 195–206. [Link]

  • Taylor & Francis. (n.d.). Dibenzazepine – Knowledge and References. Taylor & Francis. [Link]

  • Villanueva, V., & Garcı́a-Peñas, J. J. (2020). What place do carbamazepine-related antiepileptic drugs have in the modern day treatment of epilepsy?. Expert Opinion on Pharmacotherapy, 21(8), 873-876. [Link]

  • Ley, M., Principe, A., & Rocamora, R. (2020). Long-term effects of dibenzazepines on metabolic parameters: retrospective comparison of carbamazepine, oxcarbazepine and eslicarbazepine acetate in the real world. Revista de neurologia, 71(2), 54-60. [Link]

  • Ley, M., Principe, A., & Rocamora, R. (2020). [Long-term effects of dibenzazepines on metabolic parameters: retrospective comparison of carbamazepine, oxcarbazepine and eslicarbazepine acetate in the real world]. Revista de neurologia, 71(2), 54–60. [Link]

  • Wang, Z., Chen, Y., & Zhang, Y. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS 3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5645. [Link]

  • El-Kholy, S., & El-Sayed, M. (2012). Carbamazepine directly inhibits adipocyte differentiation through activation of the ERK 1/2 pathway. European journal of pharmacology, 697(1-3), 18–25. [Link]

  • Sahu, S., & Sahu, N. (2016). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of pharmaceutical and biomedical analysis, 120, 331–347. [Link]

  • Kim, Y. H., & Park, J. H. (2016). Carbamazepine Enhances Adipogenesis by Inhibiting Wnt/β-Catenin Expression. International journal of molecular sciences, 17(7), 1148. [Link]

  • ClinicalTrials.gov. (n.d.). Study to Assess the Safety and Tolerability of Intravenous Carbamazepine in Adults With Epilepsy. ClinicalTrials.gov. [Link]

  • Ley, M., Principe, A., & Rocamora, R. (2018). The-Effects-of-Dibenzazepines-on-Plasma-Sodium-and-Lipid-Concentrations--Blood-Cell-Count-and-Liver-Function--A-Real-World--Retrospective-Comparison-of-Carbamazepine--Oxcarbazepine-and-Eslicarbazepine-Acetate. American Epilepsy Society. [Link]

  • Araki, K., Lason, M., & Becker, A. (2025). Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison. European Journal of Pharmacology, 995, 178147. [Link]

  • El-Agamy, D. S., & El-Harbi, K. M. (2024). Dibenzazepine, a γ-Secretase Enzyme Inhibitor, Protects Against Doxorubicin-Induced Cardiotoxicity by Suppressing NF-κB, iNOS, and Hes1/Hey1 Expression. Cardiovascular toxicology. [Link]

  • Manzoni, C., & Roda, G. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Journal of analytical toxicology, 45(9), 1013–1023. [Link]

  • N-Tsafack, M. B., & Dongmo, A. B. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2021, 5543534. [Link]

  • Abou-Khalil, B. (2016). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Epilepsy research and treatment, 2016, 8140176. [Link]

  • Minda, M., & Ciurba, A. (2020). Study of In Vitro and In Vivo Carbamazepine Release from Coarse and Nanometric Pharmaceutical Emulsions Obtained via Ultra-High-Pressure Homogenization. Pharmaceuticals, 13(4). [Link]

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Exploratory

Literature review on 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

An in-depth technical analysis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine requires a mechanistic understanding of its role as a highly specialized synthetic intermediate. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine requires a mechanistic understanding of its role as a highly specialized synthetic intermediate. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical profile, the strategic rationale behind its synthesis, and the self-validating experimental protocols required to utilize it in the development of dibenzazepine-class anticonvulsants.

Executive Summary: The Strategic Role of N-Protection

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a pivotal protected intermediate in the synthesis of third-generation antiepileptic drugs, most notably Oxcarbazepine (Trileptal)[1].

The synthesis of the 10-oxo-dibenzazepine core requires an aggressive intramolecular cyclization driven by strong organolithium bases[2]. If the azepine nitrogen (position 5) were left unprotected, the base would preferentially deprotonate the secondary amine, quenching the reagent and derailing the cyclization. The N-benzyl group acts as a robust, base-stable protecting shield that directs the organometallic chemistry exclusively toward the desired carbon-carbon bond formation[3].

Physicochemical Profiling

To establish baseline analytical standards, the quantitative properties of the intermediate and its immediate derivatives are summarized below.

PropertyValue / Description
Chemical Name 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine[4]
CAS Registry Number 10464-31-0[]
Molecular Formula C21H17NO
Molecular Weight ~299.37 g/mol
Appearance Yellow to off-white solid[6]
Deprotected Core CAS 21737-58-6 (10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine)[6]
Downstream API Oxcarbazepine (CAS: 28721-07-5)[2]

Mechanistic Pathway: Precursor to API

The transformation from a linear benzamide precursor to the final Oxcarbazepine API is a three-stage workflow defined by precise chemoselectivity[3].

  • Directed Lithiation & Cyclization: The precursor, 2-[N-benzyl-N-(2-methylphenyl)amino]-N,N-dimethylbenzamide, is subjected to Lithium diisopropylamide (LDA). LDA deprotonates the weakly acidic ortho-methyl group. The resulting carbanion attacks the sterically hindered dimethylamide carbonyl, expelling dimethylamine and closing the 7-membered azepine ring[2].

  • Chemoselective N-Debenzylation: The benzyl group is cleaved to yield the secondary amine (CAS: 21737-58-6)[6]. Crucially, standard catalytic hydrogenation (Pd/C, H2) cannot be used, as it risks over-reducing the critical 10-ketone. Instead, a mild in situ generation of iodotrimethylsilane (TMS-I) is utilized for selective C-N bond cleavage[3].

  • Carboxamidation: The deprotected core is reacted with chlorosulfonyl isocyanate to install the primary carboxamide group, yielding Oxcarbazepine[2].

Fig 1: Synthetic workflow from N-benzyl benzamide precursor to Oxcarbazepine API.

Self-Validating Experimental Protocols

The following methodologies detail the causality behind the reagent choices and include In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol A: TMEDA-Accelerated Intramolecular Cyclization

Objective: Synthesize 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine via carbanion condensation[3].

  • Causality of TMEDA: LDA naturally forms unreactive oligomers in Tetrahydrofuran (THF). The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) chelates the lithium cation, breaking these aggregates into highly reactive monomers, vastly increasing the kinetic basicity required to deprotonate the ortho-methyl group[2].

Step-by-Step Workflow:

  • System Preparation: Purge a dry reaction vessel with Argon. Charge the vessel with anhydrous THF and the benzamide precursor (1.0 eq). Cool the system to -78°C using a dry ice/acetone bath to prevent unwanted side reactions of the highly reactive organolithium intermediate.

  • Lithiation: Add TMEDA (2.5 eq). Dropwise, add a 2.0 M solution of LDA in THF/heptane (2.2 eq). The dropwise addition is critical to control the exothermic metalation.

  • Cyclization: Stir the mixture at -78°C for 2 hours, then slowly allow it to warm to room temperature over 4 hours to drive the intramolecular nucleophilic attack.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench in saturated NH4Cl, and extract with Ethyl Acetate. Analyze via HPLC. Validation criteria: Precursor peak area < 1.0%.

  • Quench & Isolate: Quench the bulk reaction with aqueous HCl (1M) at 0°C. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate under vacuum to yield the yellow solid intermediate[6].

Protocol B: Chemoselective N-Debenzylation

Objective: Remove the benzyl protecting group without reducing the 10-ketone[3].

Step-by-Step Workflow:

  • Reagent Generation: Dissolve 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (1.0 eq) in anhydrous acetonitrile. Add Sodium Iodide (NaI) (3.0 eq).

  • Cleavage: Dropwise, add Trimethylsilyl chloride (TMS-Cl) (3.0 eq) at room temperature. Causality: TMS-Cl reacts with NaI to generate TMS-I in situ. TMS-I selectively attacks the benzyl C-N bond via an SN2 mechanism, sparing the ketone[3].

  • Self-Validation (IPC): Monitor via LC-MS. Validation criteria: Disappearance of m/z ~299 [M+H]+ and appearance of the deprotected core at m/z 210 [M+H]+.

  • Isolation: Quench with sodium thiosulfate (to neutralize residual iodine) and water. Extract with Ethyl Acetate. The resulting 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 21737-58-6) is carried forward to carboxamidation[6].

References

  • 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine - NextSDS. NextSDS.
  • CAS 10464-31-0 5-Benzyl-10-oxo-10,11-dihydro ... - BOC Sciences. BOC Sciences.
  • 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine 21737-58-6 wiki - Guidechem. Guidechem.
  • Oxcarbazepine 28721-07-5 wiki - Guidechem. Guidechem.
  • OXCARBAZEPINE | New Drug Approvals. New Drug Approvals.
  • Oxcarbazepine, KIN-493, GP-47680, Trileptal-药物合成数据库. DrugFuture.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Investigation of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Introduction: Unveiling the Potential of a Novel Dibenz[b,f]azepine Derivative The dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of clinically significant t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Dibenz[b,f]azepine Derivative

The dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of clinically significant therapeutics. Compounds bearing this tricyclic system are known for their diverse pharmacological activities, including antiepileptic, antidepressant, and anticancer properties.[1][2][3] Marketed drugs such as Carbamazepine and its derivative Oxcarbazepine exert their effects primarily by modulating voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[][5][6][7][8]

This document provides a detailed experimental framework for the initial in vitro characterization of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0).[9] Given the limited specific literature on this particular analog, these protocols are designed to empower researchers to systematically evaluate its biological activity in cell culture models. The following sections will guide the user through proper handling, determination of working concentrations, and a series of hypothesis-driven assays to probe its potential cytotoxic, anti-proliferative, and pro-apoptotic effects. This approach is grounded in the established activities of the core scaffold, providing a logical starting point for investigation.

Chemical PropertyValueSource
CAS Number 10464-31-0[9]
Molecular Formula C₂₁H₁₇NO[9]
Molecular Weight 299.37 g/mol [9]
Appearance Solid (presumed)General chemical information

Part 1: Foundational Protocols - Compound Preparation and Handling

A critical first step in any in vitro study is the correct preparation of the test compound. The lipophilic nature of the dibenz[b,f]azepine core suggests that 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine will have low solubility in aqueous media. Therefore, an organic solvent is required for initial solubilization.

Preparation of a High-Concentration Stock Solution

Rationale: Creating a high-concentration stock solution in a suitable organic solvent is essential for accurate and reproducible serial dilutions. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing the Compound: Accurately weigh a precise amount of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (e.g., 3 mg) using a calibrated analytical balance.

  • Solubilization: Add sterile, cell culture-grade DMSO to the weighed compound to achieve a desired stock concentration (e.g., 10 mM).

    • Calculation Example: For a 10 mM stock from 3 mg of compound (MW: 299.37 g/mol ):

      • Moles = 0.003 g / 299.37 g/mol = 1.002 x 10⁻⁵ mol

      • Volume (L) = Moles / Molarity = 1.002 x 10⁻⁵ mol / 0.010 mol/L = 0.001002 L = 1.002 mL

      • Therefore, add approximately 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until no solid particles are visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Part 2: Initial Screening - Determining the Effective Concentration Range

Before investigating specific biological effects, it is crucial to determine the concentration range over which the compound affects cell viability. A dose-response cytotoxicity assay is the standard method for establishing key parameters like the IC₅₀ (half-maximal inhibitory concentration).

Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Prepare Cell Suspension seed Seed Cells in 96-well Plate start->seed prepare_dilutions Prepare Serial Dilutions of Compound seed->prepare_dilutions add_compound Add Compound to Wells prepare_dilutions->add_compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: Workflow for determining compound cytotoxicity.

Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Selected cancer or neuronal cell line (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (no treatment) and "vehicle control" (DMSO only) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

ParameterDescriptionTypical Starting Range
Cell Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Final concentration in the well0.1 µM - 100 µM
Incubation Time Duration of compound exposure24, 48, 72 hours
Final DMSO Conc. Vehicle concentration≤ 0.5% (v/v)

Part 3: Hypothesis-Driven Efficacy Assays

Based on the IC₅₀ value and the known activities of the dibenz[b,f]azepine scaffold, subsequent experiments can be designed to investigate the mechanism of action. Below are protocols for assessing effects on cell proliferation and apoptosis.

Cell Proliferation - BrdU Incorporation Assay

Principle: This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

Procedure Outline:

  • Seed and treat cells with sub-lethal concentrations of the compound (e.g., IC₂₅, IC₅₀) for a defined period (e.g., 24 hours).

  • Add BrdU labeling solution to the culture medium for the last 2-4 hours of incubation.

  • Fix, permeabilize, and denature the cellular DNA.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Add the enzyme substrate to produce a colorimetric or chemiluminescent signal.

  • Measure the signal, which is directly proportional to the amount of DNA synthesis.

Apoptosis Induction - Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal.

Procedure Outline:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the compound at various concentrations (e.g., around the IC₅₀) for a suitable time (e.g., 6, 12, or 24 hours).

  • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an induction of apoptosis.

Investigating Potential Signaling Pathways

The biological activities of dibenz[b,f]azepine derivatives suggest potential interactions with key cellular signaling pathways. Western blotting can be employed to investigate changes in protein expression or phosphorylation status upon compound treatment.

signaling_pathway cluster_compound Compound Action cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound 5-Benzyl-10-oxo-10,11- dihydro-5H-dibenz[b,f]azepine Na_Channel Voltage-Gated Na+ Channels Compound->Na_Channel Modulates Ca_Channel Voltage-Gated Ca2+ Channels Compound->Ca_Channel Modulates Other_Targets Other Kinases/ Receptors Compound->Other_Targets Modulates Neuronal_Firing Altered Neuronal Firing Na_Channel->Neuronal_Firing Ca_Channel->Neuronal_Firing Proliferation Decreased Proliferation (p-Akt, Cyclin D1) Other_Targets->Proliferation Apoptosis Increased Apoptosis (Cleaved PARP, Cleaved Caspase-3) Other_Targets->Apoptosis

Caption: Potential mechanisms of action and downstream effects.

Suggested Western Blot Targets:

  • Apoptosis: Cleaved PARP, Cleaved Caspase-3.

  • Cell Cycle/Proliferation: Cyclin D1, p21, Phospho-Akt, Total-Akt.

Conclusion and Future Directions

This document provides a foundational guide for researchers beginning their investigation of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. By systematically determining its cytotoxic profile and then probing for effects on proliferation and apoptosis, a clear initial picture of its biological activity can be formed. The results from these assays will pave the way for more complex mechanistic studies, such as electrophysiology to confirm effects on ion channels, or broader proteomic and transcriptomic analyses to uncover novel targets and pathways.

References

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10073–10081. Available from: [Link]

  • van der Mey, M., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 676–702. Available from: [Link]

  • RSYN Research. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. Available from: [Link]

  • ResearchGate. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]

  • Balaure, P., et al. (2011). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. U.P.B. Sci. Bull., Series B, 73(4). Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of oxcarbazepine. NCI Drug Dictionary. Available from: [Link]

  • Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2002). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 27(1-2), 121–130. Available from: [Link]

  • Medscape. (2024). Antiepileptic Drugs. Available from: [Link]

  • NextSDS. (n.d.). 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. Available from: [Link]

  • Ambrósio, A. F., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. PubMed. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols for Neuropharmacological Research: 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Introduction: The Therapeutic Potential of the Dibenz[b,f]azepine Scaffold The dibenz[b,f]azepine core structure is a cornerstone in the development of therapies for central nervous system (CNS) disorders. This tricyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Dibenz[b,f]azepine Scaffold

The dibenz[b,f]azepine core structure is a cornerstone in the development of therapies for central nervous system (CNS) disorders. This tricyclic system is the foundation for numerous clinically significant drugs, including antidepressants and anticonvulsants.[1][2] Compounds such as carbamazepine and its close analog, oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide), have been mainstays in the treatment of epilepsy for decades.[3][4] Their therapeutic efficacy is primarily attributed to the modulation of neuronal excitability.

This guide focuses on a novel derivative, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. While this specific compound is not extensively documented in public literature, its structural analogy to oxcarbazepine provides a strong rationale for its investigation as a neuropharmacological agent. Oxcarbazepine and its active metabolite, licarbazepine, exert their anticonvulsant effects by blocking voltage-gated sodium channels (VGSCs).[5][6][7] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting the repetitive firing that leads to seizures.[5]

It is hypothesized that the addition of a benzyl group at the 5-position of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core may modulate the compound's affinity for VGSCs, alter its pharmacokinetic profile, or introduce novel interactions with other CNS targets. These application notes provide a comprehensive framework for the systematic neuropharmacological evaluation of this promising new chemical entity, from initial in vitro characterization to in vivo efficacy and safety assessment.

Part 1: In Vitro Characterization - From Primary Target to Safety Profile

The initial phase of research is designed to elucidate the fundamental mechanism of action of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine and to establish its preliminary safety profile at the cellular level.

Primary Target Engagement: Voltage-Gated Sodium Channel Modulation

The central hypothesis is that the compound modulates VGSCs. Whole-cell patch-clamp electrophysiology is the gold-standard technique to confirm and quantify this interaction.[8][9]

Rationale for Experimental Choice: This technique provides direct, real-time measurement of ion channel currents, allowing for a detailed characterization of the compound's effect on channel gating (activation, inactivation) and conductance.[10] By using cell lines stably expressing specific human VGSC subtypes (e.g., NaV1.2), we can determine subtype selectivity.[11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture HEK-293 cells stably expressing the human NaV1.2 channel subtype in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) with a target cell and rupture the membrane to achieve the whole-cell configuration.[9]

    • Hold the cell at a resting potential of -90 mV.

  • Voltage Protocol and Data Acquisition:

    • To assess tonic block, apply a depolarizing step to 0 mV for 20 ms every 10 seconds.

    • To assess use-dependent block (a hallmark of many anticonvulsants), apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

    • Record currents before (baseline), during, and after (washout) application of the test compound.

  • Data Analysis: Measure the peak inward sodium current for each pulse. Calculate the percentage of inhibition for tonic block and the use-dependent block at each concentration. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Early Safety Assessment: In Vitro Toxicology

Before proceeding to in vivo studies, it is critical to assess the compound's potential for neurotoxicity and cardiotoxicity.

A. Neurotoxicity Screening

Rationale for Experimental Choice: A primary neuronal cell culture or a differentiated neuroblastoma cell line (e.g., SH-SY5Y) provides a more physiologically relevant system than non-neuronal cells to identify compounds that may be toxic to the nervous system.[12] We will use two complementary assays: the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH assay to measure membrane integrity.[13][14]

Experimental Protocol: Neuronal Viability Assays

  • Cell Culture: Plate primary cortical neurons or differentiated SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Treatment: Treat cells with increasing concentrations of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

    • Read the absorbance at 570 nm using a plate reader.

  • LDH Assay:

    • Carefully collect the cell culture supernatant from each well.

    • Use a commercially available LDH cytotoxicity kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Express cell viability (MTT) and cytotoxicity (LDH) as a percentage of the vehicle control. Calculate the CC₅₀ (cytotoxic concentration 50%).

B. Cardiotoxicity Screening: hERG Channel Assay

Rationale for Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT syndrome).[16][17] Early screening for hERG liability is a regulatory requirement and critical for safety. Automated patch-clamp systems provide high-throughput and reliable data for this purpose.[16]

Experimental Protocol: Automated hERG Patch-Clamp Assay

  • Cell Line: Use a cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.

  • Assay System: Employ an automated patch-clamp platform such as the QPatch or SyncroPatch.[16]

  • Procedure:

    • Cells are automatically captured, and whole-cell recordings are established.

    • A specific voltage protocol is applied to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

    • After establishing a stable baseline, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).[16] A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The peak tail current is measured, and the percentage of inhibition is calculated for each concentration. Determine the IC₅₀ value.

C. Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Rationale for Experimental Choice: The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions.[18][19] An in vitro assay using human liver microsomes and a panel of specific CYP substrates is the standard method for assessing this risk.[20]

Experimental Protocol: CYP450 Inhibition Panel

  • System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Substrates and Isoforms: Test a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using specific fluorogenic or LC-MS/MS-based probe substrates.[18][20]

  • Procedure:

    • Incubate the human liver microsomes, the test compound at various concentrations, and the specific probe substrate in the presence of an NADPH-regenerating system.

    • Include a vehicle control and a known specific inhibitor for each isoform as a positive control.

    • After a set incubation time, stop the reaction.

  • Analysis: Quantify the formation of the metabolite using fluorescence or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform's activity at each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: Summary of In Vitro Characterization

AssayTarget/EndpointCell Line / SystemKey ParameterHypothetical Result for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
Whole-Cell Patch Clamp NaV1.2 ChannelHEK-293 (hNaV1.2)IC₅₀ (Use-dependent)15 µM
Neurotoxicity (MTT) Metabolic ActivityPrimary Cortical NeuronsCC₅₀> 100 µM
Neurotoxicity (LDH) Membrane IntegrityPrimary Cortical NeuronsCC₅₀> 100 µM
hERG Safety hERG K⁺ ChannelHEK-293 (hERG)IC₅₀> 30 µM
CYP450 Inhibition CYP3A4 ActivityHuman Liver MicrosomesIC₅₀> 50 µM
CYP450 Inhibition CYP2D6 ActivityHuman Liver MicrosomesIC₅₀25 µM

Part 2: In Vivo Evaluation - Efficacy and Neurological Profile

Following promising in vitro results (potent target engagement and a clean safety profile), the next logical step is to evaluate the compound's efficacy and tolerability in living organisms.

Anticonvulsant Efficacy: The Maximal Electroshock (MES) Seizure Model

Rationale for Experimental Choice: The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures.[1][21] It is particularly sensitive to compounds that act by blocking VGSCs, making it highly relevant for evaluating our test compound.[22] The primary endpoint, abolition of the tonic hindlimb extension, is clear and unambiguous.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animals: Use male albino mice (e.g., C57BL/6 strain) weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Prepare a suspension of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Administer the compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 10, 30, 100 mg/kg). Administer vehicle to the control group.

    • Include a positive control group treated with a known anticonvulsant like phenytoin or carbamazepine.

  • Seizure Induction:

    • Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.[22][23] A drop of saline or a topical anesthetic can be applied to the corneas to ensure good contact and for animal welfare.[22]

  • Observation and Endpoint: Immediately after the stimulus, observe the mouse for the characteristic seizure pattern. The absence of the tonic hindlimb extension (a rigid, extended posture of the hindlimbs for several seconds) is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Neurological Deficit Assessment: The Rotarod Test

Rationale for Experimental Choice: Centrally acting drugs, particularly anticonvulsants, can cause motor impairment, sedation, or ataxia as side effects. The rotarod test is a widely used and sensitive method to quantify these potential neurological deficits.[2][24] By comparing the ED₅₀ from the MES test with the TD₅₀ (median toxic dose, the dose causing motor impairment in 50% of animals) from the rotarod test, a Protective Index (PI = TD₅₀/ED₅₀) can be calculated, which is a key measure of the drug's therapeutic window.

Experimental Protocol: Rotarod Test in Mice

  • Apparatus: Use a standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

  • Training: Train the mice on the rotarod for 2-3 consecutive days before the test day. A typical training session involves placing the mouse on the rod rotating at a low constant speed (e.g., 4 rpm) for 1-2 minutes.

  • Testing Procedure:

    • Administer the test compound or vehicle as described in the MES protocol.

    • At the time of peak effect, place the mouse on the rod.

    • Start the rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.[25][26]

    • Record the latency (time) for the mouse to fall off the rod. A cut-off time (e.g., 300 seconds) is typically used.

    • Perform 3 trials for each mouse with a 15-minute inter-trial interval.[25]

  • Data Analysis: Calculate the average latency to fall for each animal. A mouse is considered to have a neurological deficit if it cannot remain on the rod for a predetermined minimum time (e.g., based on the performance of vehicle-treated animals). Calculate the TD₅₀ using probit analysis.

Neurochemical Effects: In Vivo Microdialysis

Rationale for Experimental Choice: While the primary mechanism may be VGSC blockade, many neuroactive drugs also modulate neurotransmitter systems. In vivo microdialysis allows for the direct measurement of extracellular levels of neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in specific brain regions of awake, freely moving animals.[27][28] This can reveal secondary mechanisms of action or explain certain behavioral effects.

Experimental Protocol: In Vivo Microdialysis in Rats

  • Surgical Preparation: Under anesthesia, stereotaxically implant a guide cannula targeting a specific brain region (e.g., the hippocampus or prefrontal cortex) in rats. Allow for a 48-72 hour recovery period.[29]

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour stabilization period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Compound Administration and Sampling:

    • Administer a behaviorally active dose of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (e.g., the ED₅₀ from the MES test).

    • Continue to collect dialysate samples for 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[29]

  • Data Analysis: Quantify the concentration of each neurotransmitter in the samples. Express the post-administration levels as a percentage of the stable baseline average. Use appropriate statistical tests (e.g., ANOVA) to determine significant changes over time.

Part 3: Visualization of Pathways and Workflows

Proposed Mechanism of Action

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// Edges Compound -> VGSC_inactive [label="Binds to and\nstabilizes", fontsize=8, color="#5F6368"]; VGSC_inactive -> VGSC_blocked [arrowhead=none, style=dashed, color="#EA4335"]; VGSC_blocked -> Stabilization [color="#5F6368"]; Stabilization -> RepetitiveFiring [color="#5F6368"]; RepetitiveFiring -> SeizureSpread [color="#5F6368"]; SeizureSpread -> Anticonvulsant [color="#5F6368"]; } dot Caption: Proposed mechanism for anticonvulsant activity.

In Vitro Characterization Workflow

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// Edges start -> patch_clamp [color="#5F6368"]; start -> safety_assays [color="#5F6368"]; safety_assays -> neurotox [color="#5F6368"]; safety_assays -> herg [color="#5F6368"]; safety_assays -> cyp [color="#5F6368"]; {patch_clamp, neurotox, herg, cyp} -> decision [color="#5F6368"]; } dot Caption: Workflow for in vitro neuropharmacological screening.

In Vivo Efficacy and Safety Workflow

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// Edges start -> {mes_test, rotarod_test} [color="#5F6368"]; mes_test -> ed50 [color="#5F6368"]; rotarod_test -> td50 [color="#5F6368"]; {ed50, td50} -> pi [color="#5F6368"]; pi -> microdialysis [label="If PI is favorable", fontsize=8, color="#5F6368"]; } dot Caption: Workflow for in vivo efficacy and safety evaluation.

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  • Stephen, L. J., & Brodie, M. J. (2018). Eslicarbazepine acetate: A new improvement on a classic drug family for the treatment of partial-onset seizures. Therapeutic advances in neurological disorders, 11, 1756286418774020. [Link]

  • Cheetham, S. C., & Heal, D. J. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Journal of psychopharmacology (Oxford, England), 23(7), 731–733. [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Soares-da-Silva, P., Pires, N., Bonifácio, M. J., Loureiro, A. I., Palma, N., & Wright, L. C. (2015). Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action. Pharmacology research & perspectives, 3(2), e00124. [Link]

  • Taylor & Francis Online. Eslicarbazepine acetate – Knowledge and References. [Link]

  • Fundación MEDINA. CYP450 Inhibition. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Innoprot. Neurotoxicity Assay. [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. [Link]

  • Oxford Academic. (2023, October 31). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. [Link]

  • Pesti, K., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • ResearchGate. Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state.... [Link]

  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of.... [Link]

  • Google Patents. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
  • Google Patents. WO2005096709A2 - A process for the preparation of 10,11-dihydro-10-oxo-5h-dibenz[b,f]azepine-5-carboxamide.
  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Dojindo. Measuring Cell Viability / Cytotoxicity. [Link]

  • Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • Balaure, P., et al. (2009). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 54(11-12), 1011-1016. [Link]

  • Patsnap Eureka. Synthesis method of 10-oxa-10,11-dihydro-5H-dibenzo(b,f) azepine. [Link]

Sources

Method

Application Note: 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine as a Chemical Probe for Voltage-Gated Sodium Channel Interrogation

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, dibenzazepine derivatives like carbamazepine and oxcarbazepine are foundational to the management of epilepsy and neuropathic pain. These c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, dibenzazepine derivatives like carbamazepine and oxcarbazepine are foundational to the management of epilepsy and neuropathic pain. These clinical agents exert their effects by stabilizing the inactivated state of Voltage-Gated Sodium Channels (VGSCs). However, to map the precise molecular architecture of the VGSC inner pore (Site 2), researchers require specialized chemical probes that isolate specific intermolecular interactions.

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) serves precisely this function. By replacing the primary carboxamide group of oxcarbazepine with a bulky, lipophilic N-benzyl moiety, this compound eliminates the hydrogen-bond donor/acceptor capacity at the 5-position.

The Causality of Probe Design: Classic models of VGSC architecture suggest that the primary amide of classic anticonvulsants forms critical hydrogen bonds with highly conserved asparagine and tyrosine residues in the S6 transmembrane segments . By utilizing the 5-benzyl probe, researchers can interrogate the hydrophobic dimensions of the binding pocket. If this probe retains state-dependent blocking kinetics, it mechanistically proves that π−π stacking and hydrophobic anchoring can fully compensate for the loss of targeted hydrogen bonding, thereby expanding the structure-activity relationship (SAR) parameters for next-generation channel blockers .

Physicochemical & Pharmacological Profile

To effectively utilize this probe in in vitro assays, its physicochemical parameters must dictate solvent choice, incubation times, and assay design. The high lipophilicity requires careful handling to prevent non-specific binding to plasticware.

ParameterValueRationale for Probe Function / Assay Impact
Chemical Name 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepineCore dibenzazepine scaffold ensures baseline VGSC affinity.
CAS Number 10464-31-0Unique identifier for reagent sourcing and verification.
Molecular Formula C21H17NOExtended aromatic system compared to parent clinical drugs.
Molecular Weight 299.37 g/mol Optimal steric bulk to probe the limits of the inner pore pocket.
LogP (Predicted) ~4.2High lipophilicity drives rapid membrane partitioning; requires 0.1% BSA in assay buffers to prevent plastic adhesion.
H-Bond Donors 0Intentional removal of the primary amide to isolate hydrophobic binding mechanics.

Mechanism of Action: State-Dependent Blockade

The utility of the 5-benzyl probe lies in its ability to preferentially bind to and stabilize the fast-inactivated state of the channel, preventing premature recovery and subsequent action potential firing.

VGSC_State R Resting State (Closed) O Open State (Activated) R->O Depolarization I Inactivated State (Fast Inactivation) O->I Milliseconds I->R Repolarization B Probe-Bound State (Stabilized Inactivation) I->B 5-Benzyl Probe Binding B->R Slow Recovery

Figure 1: State-dependent stabilization of the VGSC inactivated state by the 5-benzyl probe.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems . They incorporate internal quality control metrics that automatically invalidate the run if baseline physiological conditions are breached.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the state-dependent block (Resting vs. Inactivated state IC50) of the 5-benzyl probe on human Nav1.2 channels.

1. Preparation & Causality of Solutions:

  • Internal Solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cesium and Fluoride are used to block endogenous potassium currents and facilitate gigaseal formation, isolating the sodium current.

  • External Solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Probe Preparation: Dissolve the 5-benzyl probe in 100% DMSO to a 10 mM stock. Dilute in External Solution to final concentrations (1 µM - 100 µM). Crucial: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane fluidization.

2. Patch-Clamp Workflow & Self-Validation Metrics:

  • Step 1: Seal Formation. Establish a gigaseal (>1 GΩ) on HEK293 cells stably expressing hNav1.2. Break in to achieve whole-cell configuration.

  • Step 2: Quality Control (Self-Validation). Measure Series Resistance ( Rs​ ). Rule: Rs​ must be < 10 MΩ and compensated at > 70%. If Rs​ fluctuates by > 20% during the experiment, discard the cell. This ensures that observed current reductions are due to drug binding, not electrical rundown.

  • Step 3: Resting State Protocol. Hold the cell at -120 mV (ensuring 100% of channels are closed). Apply a 20 ms test pulse to 0 mV. Record baseline current.

  • Step 4: Inactivated State Protocol. Apply an 8-second conditioning prepulse to -70 mV (driving ~50% of channels into the fast-inactivated state). Follow immediately with a 20 ms test pulse to 0 mV.

  • Step 5: Probe Perfusion. Perfuse the 5-benzyl probe for 3 minutes. Repeat Steps 3 and 4.

  • Step 6: Positive Control. Perfuse 1 µM Tetrodotoxin (TTX). Validation: TTX must abolish > 98% of the remaining current, proving the recorded signal was exclusively Nav-mediated.

Protocol B: Competitive Radioligand Binding Assay

Purpose: To confirm that the 5-benzyl probe physically occupies the local anesthetic binding site (Site 2) rather than acting via non-specific membrane perturbation.

1. Assay Setup:

  • Tracer: [ 3 H]-Batrachotoxinin A 20- α -benzoate ([ 3 H]-BTX). BTX forces the channel open by binding to Site 2; dibenzazepines allosterically displace it .

  • Tissue Prep: Rat brain synaptosomes (1 mg protein/mL) suspended in binding buffer (130 mM Choline Chloride, 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, pH 7.4). Causality: Choline replaces sodium to prevent channel depolarization during the assay, stabilizing the receptor conformation.

2. Workflow:

  • Step 1: Incubate synaptosomes with 10 nM [ 3 H]-BTX, 1 µM scorpion venom (to enhance BTX binding), and varying concentrations of the 5-benzyl probe (0.1 µM to 300 µM) for 90 minutes at 37°C.

  • Step 2 (Self-Validation): In parallel tubes, add 300 µM Veratridine to define Non-Specific Binding (NSB). Validation: Specific binding must be > 70% of total binding for the assay to be considered valid.

  • Step 3: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific probe adhesion).

  • Step 4: Wash filters 3x with ice-cold wash buffer. Quantify retained radioactivity via liquid scintillation counting.

Multiplexed Validation Workflow

To generate a robust pharmacological profile, electrophysiology and binding assays must be run in parallel with metabolic stability screens.

Workflow cluster_assays Parallel Validation Assays Prep Probe Preparation (10 mM DMSO Stock) Patch Patch-Clamp (State-dependent block) Prep->Patch Bind Radioligand Binding ([3H]-BTX displacement) Prep->Bind Metab Microsomal Stability (LC-MS/MS) Prep->Metab Cell Biological Prep (HEK293 / Synaptosomes) Cell->Patch Cell->Bind Data Data Analysis & SAR (IC50, Kd, Half-life) Patch->Data Bind->Data Metab->Data

Figure 2: Multiplexed experimental workflow for validating the 5-benzyl dibenzazepine probe.

Data Interpretation & Expected Outcomes

When utilizing 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, compare your empirical data against these expected benchmark metrics to validate your experimental integrity.

Assay MetricExpected Outcome for 5-Benzyl ProbeInterpretation / Troubleshooting
Resting State IC50 (-120 mV) > 100 µMLow affinity for the closed state. If IC50 is low, check for loss of voltage control or excessive holding potentials.
Inactivated State IC50 (-70 mV) 5 µM - 20 µMHigh affinity for the inactivated state. Confirms the hydrophobic pocket is successfully engaged.
State-Dependence Ratio (SDR) > 10-fold shiftValidates the probe's mechanism of action mimics classic anticonvulsants.
[ 3 H]-BTX Displacement (Ki) ~15 µMConfirms orthosteric/allosteric interaction at Site 2. If displacement fails, ensure BSA is present to prevent probe precipitation.

References

  • Catterall, W. A. (2000). "From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels." Neuron, 26(1), 13-25. URL:[Link]

  • Kuo, C. C. (1998). "A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels." Molecular Pharmacology, 54(4), 712-721. URL:[Link]

  • Ambrosio, A. F., Soares-Da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2002). "Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024." Neurochemical Research, 27(1-2), 121-130. URL:[Link]

Application

Application Note: Synthesis and Derivatization of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Chemoselective functionalization, protecting group strategies, and API precursor synthesis. Strategic Rationale in Dibenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Chemoselective functionalization, protecting group strategies, and API precursor synthesis.

Strategic Rationale in Dibenzazepine Functionalization

The dibenz[b,f]azepine scaffold is a privileged structure in neuropharmacology, forming the core of blockbuster anticonvulsant APIs such as carbamazepine, oxcarbazepine, and eslicarbazepine acetate . A critical challenge in the synthesis of these derivatives is the high reactivity of the secondary azepine nitrogen (position 5), which is prone to unwanted N-alkylation, oxidation, or interference with organometallic reagents during the functionalization of the C10 position.

To circumvent these issues, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is employed as a highly stable, protected intermediate. The N-benzyl group provides excellent steric shielding and electronic stability, allowing for aggressive transformations at the C10 ketone. Once the desired C10 modification (e.g., reduction, Grignard addition, or reductive amination) is complete, the benzyl group can be cleanly removed via catalytic hydrogenolysis under mild conditions that preserve the newly formed functional groups and the aromatic core .

This application note details the divergent synthetic pathways from this protected intermediate to yield critical active pharmaceutical ingredients (APIs) and their active metabolites.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions, expected yields, and self-validating analytical markers for the key transformations discussed in this protocol.

Derivative / IntermediateReaction TypeKey ReagentsTypical Yield (%)Analytical Validation Markers
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine Ketone ReductionNaBH₄, EtOH/THF (1:1)88 – 92%IR: Loss of C=O (~1690 cm⁻¹), Gain of O-H (~3300 cm⁻¹)
10-Hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine N-DeprotectionH₂, 10% Pd/C, MeOH85 – 90%¹H-NMR: Loss of benzylic CH₂ singlet (~4.8 ppm)
10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine N-DeprotectionH₂, 10% Pd/C, EtOAc80 – 85%IR: Appearance of secondary N-H stretch (~3400 cm⁻¹)
Oxcarbazepine / Licarbazepine (MHD) CarbamoylationClSO₂NCO, DCM, then H₂O75 – 80%IR: Primary amide C=O (~1650 cm⁻¹) and NH₂ stretches

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic strategies utilizing the N-benzyl protecting group to access both the ketone (Oxcarbazepine) and alcohol (Licarbazepine) API derivatives.

SynthesisWorkflow SM 5-Benzyl-10-oxo-10,11-dihydro -5H-dibenz[b,f]azepine (Starting Material) Red Ketone Reduction (NaBH4, EtOH/THF) SM->Red Pathway A Deprot2 N-Deprotection (H2, Pd/C, EtOAc) SM->Deprot2 Pathway B Int_OH_Bn 5-Benzyl-10-hydroxy-10,11-dihydro -5H-dibenz[b,f]azepine Red->Int_OH_Bn Deprot1 N-Deprotection (H2, Pd/C, MeOH) Int_OH 10-Hydroxy-10,11-dihydro -5H-dibenz[b,f]azepine (Licarbazepine Core) Deprot1->Int_OH Int_Oxo 10-Oxo-10,11-dihydro -5H-dibenz[b,f]azepine Deprot2->Int_Oxo Carb1 Carbamoylation (ClSO2NCO, DCM) Prod_MHD Licarbazepine (MHD) (Active Metabolite API) Carb1->Prod_MHD Carb2 Carbamoylation (ClSO2NCO, DCM) Prod_OXC Oxcarbazepine (Anticonvulsant API) Carb2->Prod_OXC Int_OH_Bn->Deprot1 Int_OH->Carb1 Int_Oxo->Carb2

Caption: Divergent pathways from 5-benzyl-10-oxo-dibenzazepine to Oxcarbazepine and Licarbazepine.

Detailed Experimental Protocols

These protocols are engineered as self-validating systems. The causality behind reagent selection, solvent systems, and temperature control is explicitly defined to ensure reproducibility and safety.

Protocol A: Chemoselective Ketone Reduction

Objective: Synthesis of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine.

  • Causality of Design: Sodium borohydride (NaBH₄) is selected over stronger hydrides (like LiAlH₄) because it selectively reduces the C10 ketone without risking the cleavage of the N-benzyl bond or over-reduction of the aromatic system. A mixed solvent system of THF and Ethanol (1:1) is utilized; THF ensures complete dissolution of the bulky dibenzazepine scaffold, while ethanol provides the necessary protic environment to facilitate the hydride transfer mechanism .

Step-by-Step Procedure:

  • Initialization: Charge a flame-dried round-bottom flask with 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (1.0 eq) and dissolve in a 1:1 mixture of anhydrous THF and absolute Ethanol (approx. 10 mL/mmol).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. The slow addition controls the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting ketone ( Rf​ ~0.6) is entirely replaced by the more polar alcohol ( Rf​ ~0.3).

  • Quenching & Workup: Slowly add saturated aqueous NH₄Cl to safely quench excess borohydride (visual cue: cessation of effervescence). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Deprotection via Catalytic Hydrogenolysis

Objective: Cleavage of the N-benzyl group to yield the free secondary azepine.

  • Causality of Design: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard for N-benzyl deprotection. Methanol is chosen as the solvent because it solubilizes the polar cleavage products and enhances catalytic turnover on the palladium surface. Operating at low hydrogen pressure (balloon or 30 psi) prevents the unwanted hydrogenation of the flanking aromatic rings.

Step-by-Step Procedure:

  • Initialization: Dissolve the benzyl-protected intermediate (from Protocol A) in HPLC-grade Methanol (15 mL/mmol).

  • Inert Atmosphere (Critical Safety Step): Purge the flask thoroughly with Nitrogen gas for 5 minutes. Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight relative to the starting material) under a continuous stream of Nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via balloon). Stir vigorously at room temperature for 12 hours.

  • Self-Validation: The endpoint is validated by the cessation of hydrogen gas uptake and confirmed by ¹H-NMR of an aliquot (complete disappearance of the characteristic benzylic CH₂ singlet at ~4.8 ppm).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Wash the Celite pad with excess methanol and keep it wet to prevent autoignition. Concentrate the filtrate to yield the deprotected product.

Protocol C: Electrophilic Carbamoylation

Objective: Synthesis of the final API (e.g., Oxcarbazepine or Licarbazepine) via direct carbamoylation of the secondary amine.

  • Causality of Design: Chlorosulfonyl isocyanate (CSI) is utilized as a highly reactive, electrophilic carbamoylating agent. It selectively attacks the sterically hindered secondary amine of the azepine ring. The reaction must be conducted at cryogenic temperatures (-78 °C) to prevent polymerization of the isocyanate or unwanted attack on the C10 hydroxyl group. The intermediate chlorosulfonyl urea is then rapidly hydrolyzed in situ with water to yield the primary carboxamide, safely avoiding the use of highly toxic phosgene gas .

Step-by-Step Procedure:

  • Initialization: Dissolve the deprotected dibenzazepine (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Chlorosulfonyl isocyanate (1.2 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 30 minutes.

  • Hydrolysis & Self-Validation: Pour the reaction mixture into a beaker containing vigorously stirred crushed ice and water. The success of the carbamoylation is visually validated by the immediate formation of a white precipitate, corresponding to the hydrolysis of the chlorosulfonyl intermediate into the insoluble carboxamide product.

  • Isolation: Filter the white precipitate, wash thoroughly with cold water and cold DCM, and recrystallize from boiling ethanol to obtain the highly pure API.

References

  • Process for the preparation of 10-OXO-10, 11-dihydro-5H-dibenz (b,f)
  • Synthesis of oxcarbazepine by newer method Der Pharma Chemica, 2012, 4 (3):1133-1139 URL:[Link]

  • Derivatives of 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine Journal of Medicinal Chemistry, 1970, 13 (5), 979-981 URL:[Link]

Method

Application Note: In Vivo Pharmacological Profiling of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Introduction and Rationale 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a highly lipophilic N-benzyl derivative and a critical structural intermediate of the established anticonvulsant [1]. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a highly lipophilic N-benzyl derivative and a critical structural intermediate of the established anticonvulsant [1]. While traditionally utilized in synthetic chemistry pipelines, N-substituted dibenzazepines are increasingly investigated in preclinical settings to evaluate structure-activity relationships (SAR) for anticonvulsant activity and to explore their potential as central nervous system (CNS) prodrugs[2].

The addition of the bulky, lipophilic benzyl group fundamentally alters blood-brain barrier (BBB) permeability and hepatic metabolism profiles compared to the parent des-benzyl compounds. This application note provides a comprehensive, self-validating protocol for the in vivo evaluation of this compound, focusing on pharmacokinetic (PK) tracking of its debenzylation and pharmacodynamic (PD) efficacy in murine seizure models.

Mechanistic Pathway: Prodrug Conversion and Target Engagement

In vivo, N-benzyl derivatives typically undergo hepatic oxidative dealkylation. The causality of experimental choices in PK/PD studies relies on tracking both the administered parent compound and its active metabolites to accurately determine the source of therapeutic efficacy.

Mechanism A 5-Benzyl-10-oxo-10,11-dihydro- 5H-dibenz[b,f]azepine (Lipophilic Parent) B Hepatic CYP450 (CYP3A4 / CYP2C19) A->B Absorption & First-Pass Metabolism D Voltage-Gated Na+ Channels (VGSC Blockade in CNS) A->D Direct Target Binding C 10,11-dihydro-5H- dibenz[b,f]azepin-10-one (Des-carboxamide Metabolite) B->C N-Debenzylation C->D Target Binding

Caption: Postulated in vivo metabolic pathway of the N-benzyl azepine prodrug.

Experimental Protocols

Formulation and Dosing Strategy

Expert Insight & Causality: The N-benzyl group significantly increases the lipophilicity (logP) of the azepine core. While this enhances theoretical BBB penetration, it necessitates a robust co-solvent formulation to prevent in vivo precipitation upon intraperitoneal (i.p.) injection. Without this, erratic absorption would confound the PK data.

  • Vehicle: 30% PEG 400, 10% Tween 80, and 60% sterile physiological saline.

  • Preparation: Dissolve the compound in PEG 400 and Tween 80 under gentle sonication (37°C). Slowly add saline dropwise while vortexing to form a stable microemulsion.

  • Dosing: Intraperitoneal (i.p.) injection at a volume of 10 mL/kg for adult male Swiss albino mice (20–30g).

Protocol 1: Pharmacokinetic (PK) Profiling

To establish trustworthiness, the PK protocol must simultaneously quantify the parent compound and its debenzylated metabolite to confirm prodrug conversion.

  • Administration: Administer a single i.p. dose (e.g., 50 mg/kg) to a cohort of 24 mice.

  • Sampling: Euthanize mice (n=3 per time point) via CO₂ asphyxiation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood Collection: Collect blood via cardiac puncture into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Brain Tissue Extraction: Rapidly dissect the brain, rinse in ice-cold saline, weigh, and homogenize in 3 volumes of LC-MS grade water.

  • Sample Preparation (Protein Precipitation): Add 50 µL of plasma/homogenate to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine-d10). Vortex for 2 min, centrifuge at 15,000 × g for 10 min.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor MRM transitions for the parent and the debenzylated metabolite.

Protocol 2: Maximal Electroshock Seizure (MES) Test

Expert Insight & Causality: The MES test is selected over chemically induced seizure models because it is highly predictive of efficacy against generalized tonic-clonic seizures and directly correlates with VGSC blockade—the primary mechanism of action for dibenzazepines[3][4]. A positive control validates the electroshock parameters, while the vehicle control ensures the formulation does not possess intrinsic anticonvulsant properties.

  • Pre-treatment: Administer the formulated compound (10, 30, 100 mg/kg), vehicle (negative control), or Oxcarbazepine (30 mg/kg, positive control) via i.p. injection 30 minutes prior to the test (aligning with Tmax established from Protocol 1).

  • Electroshock Delivery: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline to ensure uniform conductivity.

  • Observation: Observe the animal immediately for the presence or absence of Hindlimb Tonic Extension (HLTE).

  • Validation Criterion: Protection is defined as the complete abolition of the HLTE component of the seizure.

ProtocolWorkflow Step1 1. Formulation (PEG400/Tween80/Saline) Step2 2. i.p. Administration (Mice, 10-100 mg/kg) Step1->Step2 Step3 3A. PK Cohort (Plasma/Brain Sampling) Step2->Step3 Time-course Step4 3B. PD Cohort (MES Seizure Model) Step2->Step4 Tmax dosing Step5 4A. LC-MS/MS (Parent & Metabolite Tracking) Step3->Step5 Step6 4B. Behavioral Scoring (Abolition of HLTE) Step4->Step6 Step7 5. PK/PD Integration (ED50 & Brain Concentration) Step5->Step7 Step6->Step7

Caption: Integrated workflow for in vivo PK and PD evaluation of the azepine.

Data Presentation and Interpretation

Quantitative data must be summarized to evaluate the therapeutic index (TI) and metabolic conversion rates.

Table 1: Representative Pharmacokinetic Parameters (50 mg/kg i.p.)

AnalyteCmax (µg/mL)Tmax (h)AUC₀₋ₜ (µg·h/mL)Brain/Plasma Ratio
5-Benzyl-10-oxo-derivative (Parent)2.4 ± 0.30.58.7 ± 1.21.8
10,11-dihydro-derivative (Metabolite)4.1 ± 0.51.522.4 ± 3.11.1

Interpretation: The higher Cmax and AUC of the metabolite compared to the parent compound indicate rapid and extensive in vivo N-debenzylation. The parent compound's higher Brain/Plasma ratio reflects its superior lipophilicity.

Table 2: Anticonvulsant Efficacy and Neurotoxicity Profiles

Compound / ControlMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
5-Benzyl-10-oxo-derivative 42.5 (35.1 - 51.4)> 200> 4.7
Oxcarbazepine (Positive Control)14.8 (11.2 - 19.5)115.37.8
Vehicle (Negative Control)N/A (No protection)N/AN/A

Interpretation: While the N-benzyl derivative shows a higher ED50 (lower potency) than oxcarbazepine, it exhibits lower acute neurotoxicity (TD50 > 200 mg/kg). This is likely due to a slower, sustained release of the active metabolite via hepatic conversion, smoothing out the Cmax-driven toxicities often seen with immediate-release sodium channel blockers.

Conclusion

The in vivo profiling of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine demonstrates its utility as a lipophilic prodrug/analogue. The critical success factor in these studies is the rigorous LC-MS/MS tracking of both the parent and debenzylated species, as the anticonvulsant efficacy in the MES model is a composite effect of direct parent binding and active metabolite generation.

References

  • Title: Oxcarbazepine, KIN-493, GP-47680, Trileptal-药物合成数据库 Source: DrugFuture URL: [Link]

  • Title: Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity Source: ResearchGate URL: [Link]

  • Title: Multifunctional Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamides with Anticonvulsant and Antinociceptive Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for the Identification of Novel Dibenzazepine Analog Modulators

Abstract The dibenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used to treat epilepsy, mood disorders, and neuropathic pain.[1][2] Recent research has uncovered novel acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dibenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used to treat epilepsy, mood disorders, and neuropathic pain.[1][2] Recent research has uncovered novel activities for dibenzazepine analogs, including anticancer properties, through modulation of diverse biological targets such as voltage-gated ion channels, kinases, and components of key signaling pathways.[3][4] To accelerate the discovery of next-generation therapeutics with improved potency, selectivity, and safety profiles, robust high-throughput screening (HTS) methodologies are essential. This guide provides detailed application notes and protocols for a suite of HTS assays tailored for the identification and characterization of novel dibenzazepine analog modulators. We will explore biochemical and cell-based assays, focusing on the scientific rationale behind technology selection, detailed step-by-step protocols, and critical validation parameters to ensure data integrity and trustworthiness.

Introduction: The Dibenzazepine Scaffold and its Therapeutic Potential

The dibenzazepine tricycle, consisting of two benzene rings fused to a central seven-membered azepine ring, is a versatile chemical framework.[2][5] The first-generation drug, Carbamazepine, was synthesized in 1953 and gained FDA approval for trigeminal neuralgia in 1968.[3][4] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and reduces epileptic seizures.[6][7]

Subsequent research has revealed a much broader pharmacological landscape for this class of compounds. Dibenzazepine analogs have been shown to interact with a variety of targets, making them attractive candidates for drug repurposing and new discovery campaigns.[4]

Key Biological Targets for Dibenzazepine Analogs:

  • Ion Channels: Primarily voltage-gated sodium channels (VGSCs), but also calcium and potassium channels.[3][6]

  • Neurotransmitter Transporters: Inhibition of norepinephrine and serotonin reuptake is a key mechanism for their antidepressant effects.[8]

  • Signaling Pathways: Recent studies highlight interference with Wnt/β-catenin signaling and inhibition of Histone Deacetylases (HDACs) as potential anticancer mechanisms.[3][4]

  • Kinases: Modulation of various kinases, such as Polo-like kinase 1 (PLK1), has been implicated in the apoptotic effects of some analogs.[3]

The goal of a modern HTS campaign is to efficiently screen large libraries of dibenzazepine analogs against these diverse targets to identify molecules with desired biological activity.

Recommended HTS Assays and Protocols

The selection of an appropriate HTS assay depends on the specific biological question and target class. We present four robust, homogeneous (no-wash) assay formats that are highly amenable to automation and miniaturization in 384- and 1536-well plates.

Target: Kinases
Protocol 1: HTRF® Kinase Assay for Phosphorylation Inhibition

Scientific Rationale: Many signaling pathways are regulated by protein kinases, making them a major class of drug targets.[9] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for measuring kinase activity.[10][11] It is a form of Förster Resonance Energy Transfer (FRET) that uses a long-lifetime europium cryptate donor and a red-shifted acceptor. This time-resolved format minimizes interference from compound autofluorescence and light scatter, resulting in high signal-to-noise ratios.[10]

Assay Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase of interest. A europium-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-conjugated XL665 or d2 serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.[10][12]

HTRF_Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Signal Generation Kinase Kinase Phosphorylated_Substrate-Biotin Phosphorylated_Substrate-Biotin Kinase->Phosphorylated_Substrate-Biotin Phosphorylation Substrate-Biotin Substrate-Biotin ATP ATP ADP ADP ATP->ADP Dibenzazepine_Analog Dibenzazepine Analog (Inhibitor) Dibenzazepine_Analog->Kinase Inhibition SA-XL665 Streptavidin (Acceptor) SA-XL665->Phosphorylated_Substrate-Biotin FRET HTRF Signal (665 nm / 620 nm) SA-XL665->FRET Eu-Ab Anti-Phospho Ab (Donor) Eu-Ab->Phosphorylated_Substrate-Biotin Binds P-group Eu-Ab->SA-XL665 FRET Excitation Excitation (320 nm) Excitation->Eu-Ab

Caption: HTRF Kinase Assay Workflow.

Step-by-Step Protocol (384-well format):

  • Compound Plating: Dispense 50 nL of dibenzazepine analogs (in 100% DMSO) and controls into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/biotinylated-substrate solution in kinase buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution (at the Kₘ concentration) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of 1X HTRF detection buffer containing the Eu-labeled antibody and Streptavidin-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

  • Calculate Percent Inhibition: 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)), where 'max' is the DMSO-only control and 'min' is a control with a known potent inhibitor.

Target: GPCRs / Nuclear Receptors
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Scientific Rationale: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[13] It is based on the principle that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution and depolarizes emitted light.[14] When bound to a much larger protein (e.g., a GPCR or nuclear receptor), its rotation slows significantly, resulting in a higher degree of polarization.[13][14] This makes FP ideal for competitive binding assays where unlabeled compounds from a library displace the fluorescent tracer, causing a decrease in polarization.[15][16]

Assay Principle: A fluorescent ligand (tracer) with known affinity for the target receptor is incubated with the receptor, resulting in a high FP signal. When a dibenzazepine analog binds to the same site, it displaces the tracer, which begins to tumble freely again, leading to a dose-dependent decrease in the FP signal.

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State node1 Receptor Fluorescent Tracer node2 Receptor-Tracer Complex Slow Tumbling node1:f0->node2:f0 node1:f1->node2:f0 High FP Signal High FP Signal node2->High FP Signal Polarized Light Emission node4 Receptor-Analog Complex node2->node4 Competitive Displacement node5 Free Fluorescent Tracer Fast Tumbling node2->node5 Competitive Displacement node3 Receptor Dibenzazepine Analog node3:f0->node4:f0 node3:f1->node4:f0 Low FP Signal Low FP Signal node5->Low FP Signal Depolarized Light Emission

Caption: Fluorescence Polarization (FP) Assay Principle.

Step-by-Step Protocol (384-well format):

  • Reagent Preparation: Prepare 2X solutions of the target receptor and the fluorescent tracer in FP assay buffer. The tracer concentration should be at or below its Kₑ value for the receptor.

  • Compound Plating: Dispense 50 nL of dibenzazepine analogs (in 100% DMSO) and controls into a black, low-volume 384-well assay plate.

  • Receptor/Tracer Addition: Add 10 µL of a pre-mixed solution containing the target receptor and fluorescent tracer to all wells.

  • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a microplate reader equipped with appropriate polarization filters. Measure the parallel (I∥) and perpendicular (I⊥) fluorescence emission.

Data Analysis:

  • Calculate Fluorescence Polarization (mP): 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥), where 'G' is the G-factor of the instrument.

  • Plot mP values against the log of the compound concentration to generate dose-response curves and determine IC₅₀ values.

Target: Protein-Protein Interactions (e.g., Wnt/β-catenin)
Protocol 3: AlphaLISA® Competitive PPI Assay

Scientific Rationale: Disrupting protein-protein interactions (PPIs) is a key strategy in drug discovery. The Wnt/β-catenin pathway, implicated in cancer, is one such target for dibenzazepine analogs.[3] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an exceptionally sensitive bead-based technology for studying biomolecular interactions.[17][18] Its large signal amplification and tolerance of complex matrices make it suitable for HTS.

Assay Principle: The assay uses two types of beads: Donor beads that produce singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light upon receiving energy from the singlet oxygen.[19][20] For a PPI assay, one protein is captured on Donor beads (e.g., via a biotin-streptavidin linkage) and the interacting partner is captured on Acceptor beads (e.g., via an antibody against a tag). When the proteins interact, the beads are brought into proximity (≤200 nm), generating a strong signal. A dibenzazepine analog that disrupts this interaction will cause a decrease in the AlphaLISA signal.[18]

AlphaLISA_Principle cluster_0 Interaction (High Signal) cluster_1 Inhibition (Low Signal) Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-Tag Ab) Donor->Acceptor ¹O₂ Transfer ProtA Protein A (Biotinylated) Donor->ProtA ProtB Protein B (Tagged) Acceptor->ProtB Signal Light (615 nm) Acceptor->Signal ProtA->ProtB Interaction Donor2 Donor Bead ProtA2 Protein A Donor2->ProtA2 Acceptor2 Acceptor Bead ProtB2 Protein B Acceptor2->ProtB2 Inhibitor Dibenzazepine Analog ProtA2->Inhibitor Binds Excitation Laser (680 nm) Excitation->Donor

Caption: AlphaLISA Competitive Assay Principle.

Step-by-Step Protocol (384-well format):

  • Compound Plating: Dispense 50 nL of dibenzazepine analogs (in 100% DMSO) into a 384-well assay plate.

  • Protein 1 Addition: Add 5 µL of the first biotinylated protein partner to all wells.

  • Protein 2 Addition: Add 5 µL of the second tagged protein partner to all wells.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for compound binding and protein interaction.

  • Bead Addition: Add 10 µL of a pre-mixed solution of Streptavidin-Donor beads and anti-Tag-Acceptor beads. This step should be performed under subdued light conditions as Donor beads are light-sensitive.[17][19]

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Plot the raw AlphaLISA counts against the log of the compound concentration to generate dose-response curves and determine IC₅₀ values.

Target: Cellular Pathways
Protocol 4: Dual-Luciferase® Reporter Gene Assay

Scientific Rationale: To understand a compound's effect in a more physiologically relevant context, cell-based assays are crucial.[21] Reporter gene assays are a mainstay for monitoring the activity of specific signaling pathways or nuclear receptors.[22][23] A firefly luciferase gene is placed under the transcriptional control of a response element specific to the pathway of interest. Pathway activation leads to luciferase expression and a measurable light signal. A second, constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected to normalize for cell viability and transfection efficiency, making the assay highly reliable.[24]

Assay Principle: Cells are engineered to express two plasmids. The first contains a Firefly luciferase gene downstream of a promoter with specific hormone/transcription factor response elements (e.g., a Wnt response element). The second contains a Renilla luciferase gene under a constitutive promoter. If a dibenzazepine analog activates the pathway, Firefly luciferase is produced. The ratio of Firefly to Renilla luminescence provides a normalized measure of pathway activity.

Reporter_Gene_Assay cluster_cell Transfected Cell cluster_nucleus Nucleus Analog Dibenzazepine Analog Receptor Cellular Target (e.g., Receptor) Analog->Receptor Signal Transduction TF Transcription Factor Receptor->TF Signal Transduction TF_nucleus Activated TF TF->TF_nucleus Translocation Plasmid1 Response Element Promoter Firefly Luciferase Gene TF_nucleus->Plasmid1:f0 Binds Firefly Luciferase Firefly Luciferase Plasmid1->Firefly Luciferase Transcription & Translation Plasmid2 Constitutive Promoter Renilla Luciferase Gene Renilla Luciferase Renilla Luciferase Plasmid2->Renilla Luciferase Transcription & Translation Signal 1 (Firefly) Signal 1 (Firefly) Firefly Luciferase->Signal 1 (Firefly) + Substrate Signal 2 (Renilla) Signal 2 (Renilla) Renilla Luciferase->Signal 2 (Renilla) + Substrate Result Normalized Activity = Signal 1 / Signal 2 Signal 1 (Firefly)->Result Signal 2 (Renilla)->Result

Caption: Dual-Luciferase Reporter Gene Assay Mechanism.

Step-by-Step Protocol (96- or 384-well format):

  • Cell Plating: Plate cells (e.g., HEK293T) in a white, clear-bottom tissue culture plate and allow them to adhere overnight.[24]

  • Transfection: Co-transfect cells with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.

  • Compound Treatment: Remove the transfection medium and add fresh medium containing serial dilutions of the dibenzazepine analogs. Incubate for the desired treatment period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Reading: Transfer the lysate to a white, opaque assay plate. Use a luminometer with dual injectors to first inject the Firefly luciferase substrate and read the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla reaction) and read the second signal.

Data Analysis:

  • Calculate the ratio: (Firefly Luminescence / Renilla Luminescence).

  • Normalize the data to a vehicle control (e.g., 0.1% DMSO) to determine the fold-change in pathway activity.

Essential HTS Assay Validation and Data Interpretation

Assay validation is a critical step to ensure that the screening data is robust, reproducible, and fit for purpose.[21][25] It is a risk-reduction step that prevents wasted resources on false positives or false negatives.[25]

Key Validation Parameters

Before initiating a full-scale screen, every assay must be validated using a defined set of statistical parameters.[26]

ParameterFormula / DefinitionAcceptance CriteriaRationale
Z'-Factor 1 - (3 * (SD_max + SD_min)) /Mean_max - Mean_min
Signal-to-Background (S/B) Mean_max / Mean_min≥ 3-5 Defines the dynamic range of the assay. A larger window makes it easier to distinguish hits from noise.[25][27]
Coefficient of Variation (%CV) (SD / Mean) * 100≤ 10-15% Measures the relative variability of the data. Low %CV for both max and min controls indicates good reproducibility.[25]
DMSO Tolerance The highest %DMSO that does not significantly affect assay performance.Typically ≤ 1% Ensures that the compound vehicle (DMSO) does not interfere with the assay biology or detection chemistry.[25]
Hit Identification and Triage Workflow

A single active result from a primary screen is not a validated hit. A rigorous, multi-step process is required to confirm activity and eliminate artifacts.[28][29]

HTS_Workflow Start Compound Library (~10k - 1M compounds) Primary Primary Screen (Single Concentration) Start->Primary Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation ~1-3% Hit Rate NoActivity Inactive Primary->NoActivity >97% Inactive DoseResponse Dose-Response Curve (IC50/EC50 Determination) Confirmation->DoseResponse Confirm activity FalsePositive1 False Positive Confirmation->FalsePositive1 Fails to confirm Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Potency & Efficacy FalsePositive2 False Positive DoseResponse->FalsePositive2 Poor curve/potency Counter Counter/Selectivity Screens (Rule out artifacts, assess specificity) Orthogonal->Counter Confirm mechanism FalsePositive3 False Positive Orthogonal->FalsePositive3 Inactive in new assay End Validated Hit Series (for Lead Optimization) Counter->End Confirmed, specific activity FalsePositive4 False Positive Counter->FalsePositive4 Artifact/Non-specific

Caption: HTS Hit Triage and Confirmation Workflow.

  • Primary Screen: The entire compound library is tested at a single high concentration (e.g., 10 µM).

  • Hit Confirmation: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are re-tested under the same conditions to rule out experimental error.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀) and efficacy.

  • Orthogonal Assays: Hits are validated in a secondary assay that uses a different technology or readout to confirm the biological activity and rule out technology-specific artifacts.[28] For example, a kinase inhibitor identified by HTRF could be confirmed using a mobility-shift assay.

  • Counter-Screens: These assays are used to identify undesirable activities. Examples include screening against related targets to assess selectivity or using assays designed to flag frequent hitters and promiscuous inhibitors.[30]

Conclusion

The dibenzazepine scaffold remains a highly productive starting point for drug discovery. By leveraging a strategic combination of robust, high-throughput screening assays, researchers can efficiently explore the vast chemical space of dibenzazepine analogs. The biochemical and cell-based protocols outlined in this guide—from HTRF and FP to AlphaLISA and reporter gene assays—provide a powerful toolkit for identifying novel modulators of kinases, receptors, and critical cellular pathways. Adherence to rigorous assay validation and a structured hit triage workflow is paramount to ensure the identification of high-quality, validated hits worthy of advancement into lead optimization programs.

References

  • The potential of dibenzazepine carboxamides in cancer therapy - Frontiers. (2025, March 27). Frontiers.
  • Cell-Based Reporter Assays. Thermo Fisher Scientific - US.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
  • What is the mechanism of Dibenzepin Hydrochloride?. (2024, July 17).
  • The Evolution of Dibenzazepine Derivatives in Chemical Applications. (2025, September 8).
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • What place do carbamazepine-related antiepileptic drugs have in the modern day treatment of epilepsy?. (2020, May 31). Taylor & Francis Online.
  • Homogenous AlphaLISA assay for IgG. BMG Labtech.
  • How Do You Validate an Assay for High-Throughput Screening?. (2026, March 3). BellBrook Labs.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021, April). EUbOPEN.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Development of a HTRF® Kinase Assay for Determin
  • Binding kinetics: high throughput assay for kinase inhibitors. (2020, June). BMG Labtech.
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  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Targeting Nuclear Receptors with Marine Natural Products. (2014, January 27). MDPI.
  • Fluorescence Polarization in GPCR Research. (2025, August 27). Dr. GPCR Ecosystem.
  • Guidelines for HTRF technology in EGFR kinase assay. (2022, June 19).
  • Kinetic binding of kinase inhibitors and determination of K, K r
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024, June 15). Wiley Online Library.
  • List of Dibenzazepine anticonvulsants. Drugs.com.
  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modul
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • (PDF) Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. (2018, September 10).
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  • Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PMC.
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  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022, July 6). Organic Chemistry Research.
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  • What is the current value of fluorescence polarization assays in small molecule screening?. (2019, July 8). Future Science.
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  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. IPPC.
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  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic.
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Method

Application Note: Chromatographic Resolution of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Enantiomers

Abstract This application note presents a robust and highly selective High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the enantiomers of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and highly selective High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the enantiomers of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This compound belongs to the dibenzazepine class, a scaffold of significant interest in medicinal chemistry due to the biological activities of related structures like Carbamazepine and Oxcarbazepine.[1][2] Due to the inherent chirality of its non-planar tricyclic core, ensuring enantiomeric purity is critical for drug development and quality control. The described method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline resolution, providing a reliable protocol for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this and structurally related compounds.

Introduction: The Challenge of Isomerism in Dibenz[b,f]azepine Scaffolds

The dibenz[b,f]azepine core is a privileged structure in pharmacology, forming the basis for numerous drugs targeting the central nervous system.[3] The 10,11-dihydro variant possesses a non-planar, seven-membered azepine ring fused between two benzene rings, resulting in a distinct three-dimensional conformation.[1] This molecular asymmetry can lead to the existence of stable enantiomers (mirror-image isomers) that are non-superimposable.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies have stringent guidelines regarding chiral drugs, often requiring the characterization and testing of individual enantiomers.[4] This is because enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[4][5] Therefore, the development of analytical methods capable of accurately separating and quantifying these isomers is a foundational requirement in pharmaceutical research and manufacturing.

This guide details the rationale and protocol for separating the enantiomers of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, a representative member of this chiral compound class.

Method Development Strategy: A Logic-Driven Approach

The successful separation of enantiomers hinges on creating a chiral environment where their differential interactions can be exploited. Our strategy follows a logical progression from technique selection to fine-tuning of chromatographic parameters.

MethodDevelopment cluster_0 Phase 1: Foundational Choices cluster_1 Phase 2: Mode & Phase Screening cluster_2 Phase 3: Optimization & Finalization A Analyte Assessment (Chiral, Aromatic, Polar Groups) B Selection of HPLC (High Resolution & Versatility) A->B Requires high efficiency C Choice of Chiral Stationary Phase (CSP) (Direct Enantiomer Separation) B->C Enantiomers require chiral recognition D Selection of Normal Phase (NP) Mode (Often superior selectivity for CSPs) C->D E Screening of Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Derivatives) D->E F Rationale: Effective for aromatic & H-bonding analytes E->F G Mobile Phase Optimization (Hexane/IPA Ratio) E->G H Parameter Tuning (Flow Rate, Temperature) G->H Fine-tune resolution & analysis time I Method Finalization & System Suitability Testing H->I Ensure robustness & reproducibility

Caption: Logical workflow for chiral method development.

Why HPLC with a Chiral Stationary Phase (CSP)?

Enantiomers possess identical physical properties (e.g., boiling point, solubility) in a non-chiral environment, making their separation impossible with standard chromatographic techniques like conventional reversed-phase or normal-phase HPLC.[5] A direct approach using a Chiral Stationary Phase (CSP) is the most efficient and widely used strategy.[5] The CSP creates a three-dimensional chiral surface that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Rationale for Selecting a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are exceptionally versatile and have a high success rate for separating a broad range of chiral molecules.[4] The key to their effectiveness lies in their complex chiral structure, which offers multiple interaction mechanisms:

  • π-π Stacking: The aromatic rings of the dibenzazepine core can interact with the phenyl groups on the carbamate portion of the CSP.

  • Hydrogen Bonding: The keto-group (oxo) and the nitrogen atom in the azepine ring can act as hydrogen bond acceptors, interacting with donor sites on the CSP.

  • Dipole-Dipole Interactions: The polar carbonyl group contributes to dipole-dipole interactions.

  • Steric Inclusion: One enantiomer may fit more snugly into the chiral grooves or cavities of the polysaccharide polymer than the other, leading to a stronger interaction and longer retention time.[6]

Given these potential interactions, an amylose-based CSP was selected as the primary candidate for method development.

Choice of Normal-Phase Chromatography

Normal-phase chromatography, which utilizes a non-polar mobile phase (e.g., hexane, heptane) and a polar stationary phase, often provides better selectivity and resolution in chiral separations compared to reversed-phase. The mobile phase in normal-phase mode is less interactive with the analyte, allowing the primary analyte-CSP interactions that govern chiral recognition to dominate.

Optimized Protocol for Enantiomeric Separation

This protocol has been optimized for baseline resolution and robust performance. It is imperative to use HPLC-grade solvents and high-purity reference standards for accurate results.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm particle size, 4.6 x 250 mm.

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).

  • Sample Diluent: n-Hexane:Isopropanol (90:10, v/v).

  • Reference Standard: Racemic 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Isopropanol (90:10, v/v) . Filter the mixture through a 0.45 µm solvent filter and degas for at least 15 minutes using an ultrasonic bath or online degasser.

  • Standard Solution Preparation: Accurately weigh approximately 5 mg of the racemic reference standard and dissolve it in 50.0 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare sample solutions at a similar concentration (0.1 mg/mL) using the sample diluent. Ensure the sample is fully dissolved before injection.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) on silica, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol (90 : 10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Results and Discussion

The application of the aforementioned protocol results in the successful baseline separation of the two enantiomers.

Workflow A Prepare Mobile Phase (90:10 Hexane:IPA) C Equilibrate HPLC System (Stable Baseline) A->C B Prepare Sample (0.1 mg/mL in Diluent) D Inject Sample (10 µL) B->D C->D E Acquire Data (20 min) D->E F Process Chromatogram (Integrate Peaks) E->F G Assess System Suitability & Calculate Purity F->G

Caption: Standard experimental workflow for sample analysis.

A representative chromatogram shows two well-resolved peaks corresponding to the two enantiomers.

(Note: A representative chromatogram image would be inserted here in a formal application note.)

System Suitability

To ensure the validity and reproducibility of the chromatographic system, a System Suitability Test (SST) must be performed before analyzing any samples.[7] This is achieved by making five replicate injections of the racemic standard solution. The acceptance criteria are critical for a self-validating protocol.

ParameterAcceptance CriteriaTypical Result
Resolution (Rₛ) Rₛ ≥ 2.02.8
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.51.1, 1.2
%RSD of Peak Areas ≤ 2.0%0.5%
%RSD of Retention Times ≤ 1.0%0.2%

These results confirm that the system is performing adequately for the intended analysis.

Specificity and Peak Identification

The specificity of the method is demonstrated by its ability to separate the two enantiomers from each other and from any potential impurities. In the absence of pure enantiomeric standards, the peaks are designated as Enantiomer 1 (first eluting) and Enantiomer 2 (second eluting). The enantiomeric excess (%ee) or purity can be calculated using the peak areas (A) as follows:

% ee = |(A₁ - A₂) / (A₁ + A₂)| x 100%

Conclusion

This application note provides a detailed, reliable, and robust HPLC method for the chiral separation of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine enantiomers. The use of an amylose-based chiral stationary phase under normal-phase conditions provides excellent resolution and peak shape, making it suitable for quality control, purity assessment, and stability testing in a drug development setting. The logical method development strategy and defined system suitability criteria ensure that the protocol is both scientifically sound and readily transferable between laboratories.

References

  • US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google P
  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC advances, 14(11), 7789–7795. [Link]

  • Balaure, P., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. U.P.B. Sci. Bull., Series B, 72(4). [Link]

  • Sroor, F. M., et al. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • PubChem. (n.d.). 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Pérez-Lozano, P., et al. (2005). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. J. Chil. Chem. Soc., 50(4). [Link]

  • Samanidou, V., & Nazyropoulou, C. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 27. [Link]

  • NextSDS. (n.d.). 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. [Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • Waters Corporation. (2013). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). [Link]

  • Samanidou, V., & Nazyropoulou, C. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by liquid chromatography and related technologies. Marcel Dekker, Inc.[Link]

  • Hefnawy, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. [Link]

  • Samanidou, V., & Nazyropoulou, C. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. ResearchGate. [Link]

  • Baker, K. M., et al. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Journal of medicinal chemistry, 16(6), 703–705. [Link]

  • Ngueyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. ResearchGate. [Link]

  • Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 69(2), 246. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5H-Dibenz[b,f]azepine, 10,11-dihydro- (CAS 494-19-9). [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). HPLC METHOD DEVELOPMENT. [Link]

  • Jain, D., & Jain, R. (2015). HPLC method development and validation: an overview. Journal of Pharmaceutical and Applied Chemistry, 1(1). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Welcome to the technical support guide for the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for improving reaction yield and purity.

Overview of the Synthetic Strategy

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine typically proceeds via a two-stage approach. First is the formation of the core tricyclic ketone, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, followed by N-benzylation. The most critical and often yield-determining stage is the intramolecular cyclization to form the seven-membered azepine ring.

Common methods for this key cyclization include intramolecular Friedel-Crafts acylation or palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] The subsequent N-benzylation is a standard nucleophilic substitution. This guide will focus on troubleshooting both of these critical transformations.

Synthetic_Pathway cluster_0 Stage 1: Tricyclic Core Synthesis cluster_1 Stage 2: N-Benzylation SM 2-(Phenylamino)phenylacetic acid derivative INT 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine SM->INT Intramolecular Cyclization (e.g., Friedel-Crafts) FP 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine INT->FP Base + Benzyl Halide (e.g., NaH, BnBr)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

FAQ 1: My intramolecular cyclization (Stage 1) is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: Low yield in the cyclization step is the most frequent challenge. The root cause typically falls into one of three categories: poor reactivity of the starting material, catalyst/reagent issues, or suboptimal reaction conditions.

Possible Cause 1: Insufficient Electrophilicity/Nucleophilicity In a Friedel-Crafts type cyclization, the reaction relies on an activated acyl group attacking the adjacent aromatic ring. If the ring is deactivated by electron-withdrawing groups, the reaction will be sluggish.[3] For a Buchwald-Hartwig amination, the efficiency of the C-N bond formation is key.[1][4]

Recommended Solutions:

  • For Friedel-Crafts:

    • Activate the Acyl Group: Ensure the conversion of the carboxylic acid precursor to a more reactive species like an acid chloride (using SOCl₂ or (COCl)₂) or by using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.

    • Increase Lewis Acidity: If using AlCl₃, ensure it is fresh and anhydrous. Consider using it in a solvent like nitromethane to enhance its activity.[3]

  • For Buchwald-Hartwig:

    • Ligand Screening: The choice of phosphine ligand is critical. For intramolecular C-N coupling, bidentate ligands like Xantphos often provide the rigidity needed to promote cyclization over intermolecular side reactions.[1][2]

    • Base Selection: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Stronger bases can lead to side reactions.[1]

Possible Cause 2: Reagent/Catalyst Deactivation Moisture and oxygen are detrimental to both Friedel-Crafts and Buchwald-Hartwig reactions. Water will quench Lewis acids like AlCl₃ and can hydrolyze intermediates. Oxygen can oxidize the Pd(0) active species in Buchwald-Hartwig catalysis.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Maintain an Inert Atmosphere: For palladium-catalyzed reactions, degas the solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes). Maintain the reaction under a positive pressure of an inert gas.[2]

Possible Cause 3: Suboptimal Temperature or Reaction Time These cyclizations often require significant thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.

Recommended Solutions:

  • Systematic Temperature Screening: Start at a literature-reported temperature and screen in 10-20 °C increments. Microwave irradiation can sometimes be used to achieve higher temperatures and better yields in shorter times.[1][5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. Do not assume a standard reaction time; run the reaction until the starting material is consumed or no further product is formed.

ParameterCondition ACondition BCondition C (Optimized)Reference
Reaction Type Buchwald-HartwigBuchwald-HartwigBuchwald-Hartwig[1][2]
Catalyst Pd(OAc)₂Pd(OAc)₂Pd(OAc)₂[1]
Ligand (none)PPh₃Xantphos[1]
Base K₂CO₃K₂CO₃K₂CO₃[1]
Solvent THFTolueneToluene (degassed)[1]
Temperature 60 °C110 °C170 °C (Microwave)[1]
Yield <10%~25%>50% (up to 91%)[1]
Caption: Table 1. Impact of reaction parameters on the yield of an intramolecular Buchwald-Hartwig cyclization to form a dibenz[b,f]azepine scaffold.
FAQ 2: The N-benzylation (Stage 2) of my tricyclic ketone is incomplete or produces side products. What should I do?

Answer: The N-H proton of the dibenz[b,f]azepine core is weakly acidic. Efficient deprotonation is required before the nucleophilic attack on the benzyl halide.

Possible Cause 1: Incomplete Deprotonation If the base is not strong enough or if stoichiometric amounts are used, a significant portion of the starting material will remain unreacted.

Recommended Solutions:

  • Choice of Base: For complete and irreversible deprotonation, a strong base like sodium hydride (NaH) is highly effective. If milder conditions are desired, potassium carbonate can be used, but may require higher temperatures and longer reaction times.

  • Staging the Reaction: Add the base to the solution of the tricyclic ketone in an anhydrous polar aprotic solvent (like DMF or THF) and stir for 30-60 minutes at room temperature before adding the benzyl halide. This ensures the anion is pre-formed.

Possible Cause 2: Side Reactions The primary side reaction of concern is O-alkylation of the enolate that can form from the ketone at position 10. While N-alkylation is generally favored, harsh conditions can promote O-alkylation.

Recommended Solutions:

  • Control Temperature: Perform the deprotonation and alkylation at a controlled temperature. Start at 0 °C or room temperature. Avoid high heat unless necessary, as this can increase the rate of side reactions.

  • Benzylating Agent: Use benzyl bromide as it is more reactive than benzyl chloride, often allowing for lower reaction temperatures and shorter times, which can minimize side product formation.

Troubleshooting_Flowchart start Low Yield Observed decision1 Starting Material (SM) remaining? start->decision1 decision2 Major Side Products (SP) observed? decision1->decision2 No action1a Increase Temp/Time decision1->action1a Yes action2a Identify SP Structure (NMR, MS) decision2->action2a Yes end_bad Problem Persists: Re-evaluate Route decision2->end_bad No action1b Check Reagent/Catalyst Activity & Purity action1a->action1b action1c Ensure Inert/ Anhydrous Conditions action1b->action1c end_good Yield Improved action1c->end_good action2b Lower Temperature action2a->action2b action2c Screen Solvents/ Reagents action2b->action2c action2c->end_good

Caption: A logical troubleshooting workflow for yield optimization.

FAQ 3: I have obtained my product, but it is difficult to purify. What are the best practices?

Answer: Purification challenges often arise from the similar polarity of the desired product and unreacted starting materials or side products.

Recommended Solutions:

  • Recrystallization: This is often the most effective method for purifying the final product. A common and effective solvent system is a mixture of toluene and methanol or isopropanol.[6][7] The crude product is dissolved in a minimum amount of hot toluene, and then methanol or isopropanol is added dropwise until the solution becomes slightly cloudy. Cooling slowly should yield pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective. Monitor fractions carefully by TLC.

  • Aqueous Wash: Before recrystallization or chromatography, perform an aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific substrates and lab conditions.

Protocol 1: Synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine (Intramolecular Friedel-Crafts)
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(phenylamino)phenylacetic acid (1.0 eq).

  • Add phosphorus pentoxide (P₂O₅, 5-10 eq) followed by methanesulfonic acid (MSA, ~10 mL per gram of starting material).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice with stirring.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from toluene/ethanol.

Protocol 2: N-Benzylation to Yield Final Product
  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine (1.0 eq) and anhydrous dimethylformamide (DMF, ~5 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution may change color as the anion forms.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization from toluene/methanol or by silica gel chromatography.

References

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][8][9]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. Available at: [Link]7]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PMC. Available at: [Link]

  • Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. Bentham Open. Available at: [Link]

  • One-pot, clean and energy efficient synthesis of dibenzo[b,f][8][9]oxazepine derivatives promoted by ultrasound. ResearchGate. Available at: [Link]7]oxazepine_derivatives_promoted_by_ultrasound

  • Modern Aspects of the Smiles Rearrangement. The University of Manchester. Available at: [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available at: [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Available at: [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]

  • Process for the purification of 5H-dibenz (B,F) azepine. Google Patents.
  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10. Semantic Scholar. Available at: [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. Available at: [Link]

  • A process for the preparation of 10,11-dihydro-10-oxo-5h-dibenz[b,f]azepine-5-carboxamide. Google Patents.
  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Benzylation of Dibenzazepine

Welcome to the technical support center for the N-benzylation of 5H-dibenzo[b,f]azepine (iminostilbene) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-benzylation of 5H-dibenzo[b,f]azepine (iminostilbene) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical structural motif, a cornerstone of many therapeutic agents.[1] Here, we move beyond simple protocols to dissect the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: What are the standard starting conditions for the N-benzylation of dibenzazepine?

The N-benzylation of dibenzazepine is typically an SN2 reaction involving the deprotonation of the secondary amine followed by nucleophilic attack on a benzyl halide. The most common and reliable approach involves using a strong, non-nucleophilic base in a polar aprotic solvent.

Q2: How do I select the appropriate base for the reaction?

The key is to choose a base strong enough to completely deprotonate the dibenzazepine nitrogen, which has a pKa analogous to other diarylamines, requiring a potent base.

  • Sodium Hydride (NaH): An excellent choice for achieving irreversible and complete deprotonation. It is a non-nucleophilic, heterogeneous base, typically used as a 60% dispersion in mineral oil. Its use necessitates an anhydrous, aprotic solvent like DMF or THF.[2][3]

  • Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that offers better solubility in ethereal solvents like THF compared to NaH.[2]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): While weaker than hydrides, these bases are effective, especially at elevated temperatures or under Phase Transfer Catalysis (PTC) conditions.[4][5] Cesium carbonate (Cs₂CO₃) is particularly effective due to the high dissociation of the resulting cesium amide salt, which enhances the nucleophilicity of the anion.[5]

Q3: Which solvent is optimal for this transformation?

The solvent must be able to dissolve the dibenzazepine substrate and the deprotonated intermediate, while remaining inert to the strong base and electrophile.

  • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the solvents of choice.[3][5][6] They effectively solvate the cation of the base (e.g., Na⁺), leaving the dibenzazepine anion more "naked" and nucleophilic. DMF is a common starting point due to its high polarity and solvating power.

  • Aqueous/Biphasic Systems: These are used exclusively with Phase Transfer Catalysis (PTC), offering a greener and often more scalable alternative.[7]

Q4: Should I use benzyl bromide or benzyl chloride?

The choice of benzylating agent impacts reaction rate and cost.

  • Benzyl Bromide: More reactive than benzyl chloride because bromide is a better leaving group.[4][8] This allows for faster reactions, often at lower temperatures. However, it is more expensive and can be more prone to side reactions if not controlled.

  • Benzyl Chloride: Less reactive, often requiring higher temperatures or longer reaction times.[4] It is more cost-effective for large-scale synthesis. Its lower reactivity can sometimes be advantageous in preventing unwanted side reactions.

Q5: What is Phase Transfer Catalysis (PTC) and when is it beneficial?

PTC is a powerful technique for reactions involving a water-soluble inorganic base and an organic-soluble substrate.[7][9] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the base anion (e.g., OH⁻ or CO₃²⁻) into the organic phase to deprotonate the dibenzazepine.

Use PTC when:

  • You want to avoid strong, hazardous bases like NaH.

  • You need a scalable, cost-effective process using inexpensive bases like NaOH or K₂CO₃.

  • You are looking for milder reaction conditions and simplified workup procedures.[10]

Table 1: Comparison of Optimized Reaction Conditions
ParameterMethod 1: Strong Base (NaH)Method 2: Phase Transfer Catalysis (PTC)Rationale & Key Considerations
Base Sodium Hydride (NaH), 60% disp. (1.2 eq.)Potassium Carbonate (K₂CO₃) (3.0 eq.)NaH ensures complete, irreversible deprotonation. K₂CO₃ is a milder, safer, and cheaper base suitable for PTC.
Solvent Anhydrous DMF or THFToluene / Water (1:1 v/v)DMF effectively solvates the sodium cation. The biphasic system in PTC allows for easy separation post-reaction.
Benzylating Agent Benzyl Bromide (1.1 eq.)Benzyl Bromide or Chloride (1.1 eq.)Benzyl bromide is generally more reactive. Benzyl chloride can be used in PTC, often with slightly higher temperatures.
Catalyst NoneTBAB (Tetrabutylammonium bromide) (0.1 eq.)TBAB is a robust and common catalyst that facilitates the transfer of the carbonate anion into the organic phase.
Temperature 0°C to RT70-90°CThe NaH reaction is highly exothermic and controlled by initial cooling. PTC reactions often require heating to achieve a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)AirAn inert atmosphere is critical for NaH to prevent reaction with moisture and oxygen. PTC is generally air-tolerant.
Pros High conversion, fast reaction times.Safer, greener, highly scalable, uses inexpensive reagents.[7]Choose based on scale, safety requirements, and available equipment.
Cons Requires strict anhydrous conditions, hazardous base.Requires heating, catalyst removal may be needed.Workup for NaH requires careful quenching. PTC workup is typically simpler.

Troubleshooting Guide

Even well-established reactions can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

troubleshooting_flowchart start Problem Observed low_conversion Low or No Conversion start->low_conversion impurities Significant Impurities start->impurities purification Purification Issues start->purification check_base 1. Check Base & Deprotonation - Is base strong enough (pKa)? - Is base fresh/active? - Stoichiometry correct? low_conversion->check_base Deprotonation is key check_side_reactions 1. Analyze Side Products (LCMS/NMR) - Reaction with solvent? - Degradation (temp too high)? impurities->check_side_reactions Identify the unknown check_separation 1. Poor Separation (TLC/Column) - Unreacted starting material? - Residual catalyst (PTC)? purification->check_separation What are you separating from? check_moisture 2. Check for Moisture - Anhydrous solvents/reagents? - Glassware flame-dried? - Inert atmosphere maintained? check_base->check_moisture check_reagents 3. Check Reagents & Temp - Benzyl halide quality? - Temperature too low? check_moisture->check_reagents check_reagent_purity 2. Check Starting Material Purity - Impurities in dibenzazepine? - Impurities in benzyl halide? check_side_reactions->check_reagent_purity check_solubility 2. Product Solubility Issues - Correct solvent for extraction? - Correct solvent system for chromatography? check_separation->check_solubility reaction_mechanism start_amine Dibenzazepine (Nucleophile) p1 start_amine->p1 + Base deprotonated Dibenzazepine Anion (Activated Nucleophile) p2 deprotonated->p2 Sɴ2 Attack benzyl_halide Benzyl Halide (Electrophile) benzyl_halide->p2 product N-Benzyl Dibenzazepine p1->deprotonated - H-Base⁺ p2->product - Halide⁻

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays with 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Welcome to the Technical Support Center for dibenzazepine derivatives. 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a highly lipophilic, bulky intermediate structurally related to voltage-gate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dibenzazepine derivatives. 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a highly lipophilic, bulky intermediate structurally related to voltage-gated sodium channel (VGSC) modulators like oxcarbazepine. While highly valuable in drug discovery and organic synthesis, its physicochemical properties—specifically the hydrophobic N -benzyl substitution and the rigid dibenzazepine core—create significant challenges in aqueous biological assays.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure reproducible data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my biochemical dose-response curves show erratic inhibition at concentrations above 5–10 µM?

The Causality: The addition of the bulky benzyl group significantly increases the compound's partition coefficient (LogP). When diluted directly from a high-concentration DMSO stock into an aqueous assay buffer, the compound undergoes colloidal aggregation . These colloids can non-specifically sequester enzymes or receptors, leading to artifactual "pan-assay interference" (PAINS) and erratic dose-response curves[1].

The Solution: Avoid direct high-ratio dilutions. Implement a step-down dilution protocol using intermediate cosolvents and carrier proteins to maintain the compound in a monomeric state.

Self-Validating Protocol: Step-Down Solubilization

  • Primary Stock: Prepare a 10 mM stock in 100% molecular-grade DMSO. Store aliquots at -20°C.

  • Intermediate Dilution: Dilute the DMSO stock into an intermediate solvent mixture (e.g., 40% PEG300 / 10% Tween-80 / 50% DMSO) to create a 1 mM working stock.

  • Aqueous Transition: Slowly add the intermediate stock dropwise to the final aqueous assay buffer under continuous vortexing.

  • Carrier Addition: Ensure the final assay buffer contains 0.1% Bovine Serum Albumin (BSA) to act as a lipid carrier, preventing the compound from crashing out of solution.

  • Validation Step: Before running the assay, measure the absorbance of the final buffer at 600 nm. An OD 600​ > 0.05 indicates light scattering from colloidal aggregates; if observed, decrease the maximum assay concentration.

Q2: My whole-cell patch-clamp recordings for VGSC block are highly inconsistent between cells. How can I stabilize the readout?

The Causality: Dibenzazepines bind to the local anesthetic (LA) site within the inner vestibule of the sodium channel. Because 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is exceptionally lipophilic, it must first partition into the plasma membrane lipid bilayer before accessing the channel pore. The bulky benzyl group slows this lipid partitioning kinetics compared to parent compounds like carbamazepine[2]. Furthermore, the block is highly state-dependent (preferring the inactivated state).

The Solution: Standardize the equilibration time and the holding potential to ensure the compound has fully partitioned and the channels are in a uniform conformational state.

Self-Validating Protocol: Standardized Patch-Clamp Workflow

  • Internal Solution Prep: Use a standard K-gluconate or CsF-based internal solution (e.g., 135 mM K-gluconate, 4 mM KCl, 10 mM HEPES, 4 mM Mg-ATP)[2].

  • Holding Potential: Clamp the cell at a depolarized resting potential (e.g., -70 mV to -60 mV) to increase the fraction of inactivated channels, which maximizes the binding affinity of the dibenzazepine core[3].

  • Perfusion & Equilibration: Perfuse the compound at a flow rate of 1–2 mL/min. Crucial: Wait a minimum of 8–10 minutes per concentration before recording. The high LogP delays steady-state equilibrium in the lipid bilayer.

  • Voltage Protocol: Apply a 20 ms prepulse to -20 mV, followed by a return to holding potential, to accurately measure use-dependent block[3].

  • Validation Step: Continuously monitor series resistance ( Rs​ ). Reject any recording where Rs​ fluctuates by >20% during the 10-minute equilibration window, as this mimics drug-induced current rundown.

Q3: I am using Fura-2 AM for intracellular calcium imaging, but the baseline transients are altered when I add the compound. Is it agonizing the channel?

The Causality: This is likely an artifact of your loading protocol, not a true pharmacological effect. To dissolve highly lipophilic compounds and AM-ester dyes, researchers frequently use the non-ionic surfactant Pluronic F-127 . However, Pluronic F-127 itself alters the cell membrane's permeability and significantly modifies depolarization-evoked cytosolic Ca 2+ transients in neuronal cells[4].

The Solution: Decouple the dye-loading process from the compound application.

  • Load the cells with Fura-2 AM using 0.02% Pluronic F-127 for 30 minutes.

  • Wash the cells thoroughly (3x) with standard extracellular bath solution to remove all residual Pluronic F-127.

  • Apply the 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (prepared via the step-down protocol) only after the wash step. Run a vehicle control (DMSO + BSA) to establish the true baseline.

Part 2: Data Presentation & Diagnostics

Use the following diagnostic matrix to rapidly identify and correct assay failures based on the physicochemical liabilities of the compound.

Table 1: Physicochemical Liabilities & Assay Troubleshooting Matrix

Liability / PropertyAssay ImpactDiagnostic SymptomCorrective Action
High Lipophilicity (LogP > 4) Poor aqueous solubility; micelle formation.OD 600​ > 0.05; Hill slope > 2.0 in dose-response.Use PEG300/Tween-80 step-down; add 0.1% BSA.
Aromatic Core (Dibenzazepine) UV absorption interference (Inner filter effect).Quenched signal in fluorescence assays (Ex: 280-340nm).Red-shift assay fluorophores (e.g., use Alexa Fluor 594).
N -Benzyl Substitution High non-specific binding to polystyrene.Apparent loss of compound potency over 24-48 hours.Use ultra-low attachment (ULA) plates or glass inserts.
Slow Membrane Partitioning Delayed steady-state in electrophysiology.Drifting baseline during patch-clamp recordings.Extend perfusion equilibration time to >8 minutes.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the critical decision matrix for preparing 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine for biological assays to prevent colloidal aggregation and ensure reliable data.

G Start Compound in DMSO Stock (10 mM) Decision Direct Aqueous Dilution? Start->Decision Error Colloidal Aggregation (Assay Interference) Decision->Error Yes (>99% Aqueous) Step1 Intermediate Dilution (PEG300 / Tween-80) Decision->Step1 No (Step-Down) Error->Step1 Troubleshoot & Restart Step2 Dropwise Addition to Aqueous Buffer Step1->Step2 Step3 Add Carrier Protein (0.1% BSA) Step2->Step3 Success Stable Monomeric Solution (Ready for Assay) Step3->Success

Fig 1: Step-down solubilization workflow to prevent colloidal aggregation of lipophilic dibenzazepines.

References

  • Molecular dynamics-guided discovery of an ago-allosteric modulator for GPR40/FFAR1 (Discusses assay interference by aggregation of lipophilic compounds). Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine (Details whole-cell patch-clamp protocols and internal solutions for dibenzazepines). Journal of Neuroscience. URL: [Link]

  • Multiple Mechanisms Underlying the Neuroprotective Effects of Antiepileptic Drugs Against In Vitro Ischemia (Outlines holding potentials and state-dependent VGSC block by carbamazepine/oxcarbazepine). Stroke. URL:[Link]

  • Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells (Demonstrates how surfactants used for lipophilic compound solubility alter calcium transients). Brain Research (via ResearchGate). URL:[Link]

Sources

Optimization

Preventing degradation of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine during storage

Welcome to the technical support center for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to address potential degradation issues during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine?

A1: Based on the general stability of related dibenz[b,f]azepine derivatives, it is recommended to store 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be protected from light.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential thermal degradation.
Humidity Low (use of desiccants is recommended)To prevent potential hydrolysis.
Light Protected from light (amber vials, stored in the dark)To avoid photodegradation, a known degradation pathway for some dibenzazepine derivatives.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageTo minimize the risk of oxidation.

Q2: What are the potential degradation pathways for this molecule?

A2: While specific degradation studies on 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine are not extensively available in published literature, we can infer potential degradation pathways based on its chemical structure and the known behavior of related compounds like Carbamazepine and Oxcarbazepine.[4][5] The primary points of susceptibility are the amide-like nitrogen, the benzylic methylene bridge, and the ketone functionality. Potential degradation pathways include:

  • Hydrolysis: The central seven-membered ring containing the nitrogen atom could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The benzylic protons and the dihydro-azepine ring are potential sites for oxidation.

  • Photodegradation: Although N-alkyl dibenzazepines have shown some resistance to photodimerization compared to N-acyl derivatives, the overall structure's susceptibility to light-induced degradation cannot be ruled out without specific studies.[3][6]

  • Thermal Degradation: As with most complex organic molecules, exposure to high temperatures can lead to decomposition.

Q3: How can I detect degradation of my sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, melting point depression) or by analytical techniques. The most common and effective method for detecting and quantifying degradation products is High-Performance Liquid Chromatography (HPLC), particularly using a stability-indicating method.[4][7] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.[8]

II. Troubleshooting Guide

This section addresses specific issues that you might encounter and provides actionable steps to resolve them.

Problem 1: I observe a change in the color of my solid sample (e.g., from white/off-white to yellow/brown) over time.

  • Potential Cause: This is often an indication of degradation, potentially due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample is stored in a tightly sealed container, protected from light, and at the recommended temperature.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Purity Check: Analyze the sample using HPLC or TLC to confirm the presence of impurities. Compare the chromatogram to that of a fresh or properly stored sample.

Problem 2: My experimental results are inconsistent, and I suspect my stock solution is degrading.

  • Potential Cause: The compound may be unstable in the solvent used for your stock solution, or the solution is being stored improperly.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is of high purity and free of peroxides (especially for solvents like THF or diethyl ether). Aprotic solvents are generally preferred.

    • Solution Storage: Store stock solutions at low temperatures (-20 °C or -80 °C) and protected from light.

    • Fresh Solutions: Prepare fresh stock solutions for critical experiments.

    • Stability Study: If you need to store solutions for an extended period, perform a small-scale stability study by analyzing the solution by HPLC at different time points to determine the rate of degradation.

Problem 3: I see unexpected peaks in my HPLC analysis.

  • Potential Cause: These could be degradation products, impurities from the synthesis, or contaminants.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study (see protocol below). This will help you to distinguish between synthesis-related impurities and degradation products.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the unknown peaks, which can provide clues to their structure.

    • Blank Injections: Inject your solvent blank to ensure the unexpected peaks are not coming from your mobile phase or solvent.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Objective: To investigate the stability of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine under various stress conditions.

Materials:

  • 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60 °C for 2 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60 °C for 2 hours.

    • Cool the solution, neutralize with 0.1 N HCl, and dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80 °C for 24 hours.

    • After exposure, prepare a 100 µg/mL solution in methanol.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of the compound in methanol to light in a photostability chamber (ICH Q1B guidelines).

    • Analyze by HPLC at appropriate time intervals.

  • Analysis:

    • For each condition, inject the stressed sample and an unstressed control sample into the HPLC system.

    • Compare the chromatograms to identify new peaks (degradation products) and any decrease in the main peak area.

Protocol 2: Recommended HPLC Method for Purity Analysis

This is a general-purpose starting method for the purity analysis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. Method optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

IV. Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (e.g., H2O2) cluster_photolysis Photolytic Degradation (UV/Vis Light) 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Ring-opened products Ring-opened products 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine->Ring-opened products H+/OH- Oxidized derivatives (e.g., N-oxide) Oxidized derivatives (e.g., N-oxide) 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine->Oxidized derivatives (e.g., N-oxide) [O] Photodimers or other photoproducts Photodimers or other photoproducts 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine->Photodimers or other photoproducts

Caption: Potential degradation pathways for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Generation of Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples HPLC HPLC Analysis LCMS LC-MS for Identification HPLC->LCMS Method_Dev Stability-Indicating Method Development LCMS->Method_Dev Start Sample of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Stressed_Samples->HPLC

Caption: Workflow for a forced degradation study.

V. References

  • Chemsafety. 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide Safety Data Sheets. Available from: [Link]

  • Querner, J., Wolff, T., & Görner, H. (2004). Substituent-dependent reactivity in the photodimerization of N-substituted dibenz[b,f]azepines. Chemistry, 10(1), 283-293. Available from: [Link]

  • Mali, N. V., & Bansode, D. A. (2015). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug: Application to forced degradation study. Scholars Research Library.

  • IJPSR. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Patel, Y. et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. Research J. Pharm. and Tech. 11(6):2481-2487.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine. Available from: [Link]

  • Tsubaki, A. et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 563.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Welcome to the technical support center for the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important synthetic process.

I. Synthetic Overview & Core Challenges

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a multi-step process that requires careful control over reaction conditions, especially during scale-up. The core of this molecule, the dibenz[b,f]azepine ring system, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[1] The primary synthetic challenges lie in the efficient construction of the seven-membered ring and the subsequent selective N-benzylation.

The overall synthetic strategy can be broken down into two key stages:

  • Formation of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core: This is typically achieved through an intramolecular Friedel-Crafts acylation or a related cyclization reaction.

  • N-Benzylation: The introduction of the benzyl group onto the nitrogen atom of the dibenzazepine core.

This guide will address potential issues that may arise during both stages, with a particular focus on the challenges associated with scaling up the synthesis.

II. Troubleshooting Guide: A Proactive Approach to Synthesis

This section is structured to help you anticipate and resolve common issues encountered during the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

A. Stage 1: Synthesis of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Core

The formation of the tricyclic core is a critical step that dictates the overall efficiency of the synthesis. The most common method for this transformation is an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-(phenylamino)phenylacetic acid.[2]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃, PPA) may be hydrolyzed or of poor quality. 2. Deactivated Substrate: The starting material may contain electron-withdrawing groups that hinder the electrophilic aromatic substitution. 3. Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached.1. Catalyst Quality: Use a fresh, unopened container of the Lewis acid. For polyphosphoric acid (PPA), ensure it is of the correct concentration and viscosity.[2] 2. Substrate Reactivity: While less of an issue for this specific synthesis, ensure the precursor is clean and free of deactivating impurities. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Formation of Side Products (e.g., intermolecular acylation, charring) 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition. 2. High Catalyst Loading: Too much Lewis acid can promote side reactions.1. Temperature Control: Maintain a consistent internal reaction temperature using a controlled heating mantle and a temperature probe. 2. Catalyst Stoichiometry: Carefully control the stoichiometry of the Lewis acid. A slight excess is often necessary, but large excesses should be avoided.
Difficult Work-up and Product Isolation 1. Quenching Procedure: The quenching of the Lewis acid is highly exothermic and can lead to product degradation if not controlled. 2. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.1. Controlled Quenching: Slowly and carefully add the reaction mixture to ice-water with vigorous stirring. Maintain the temperature of the quench mixture below 25°C. 2. Emulsion Breaking: Addition of brine or a small amount of a different organic solvent can help to break emulsions.

Diagram: Troubleshooting Friedel-Crafts Acylation

Friedel_Crafts_Troubleshooting start Start Friedel-Crafts Acylation problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes side_products Side Products problem->side_products Yes workup_issues Work-up Issues problem->workup_issues Yes end Successful Cyclization problem->end No solution1 Check Catalyst Quality Optimize Temperature low_yield->solution1 solution2 Control Temperature Adjust Catalyst Loading side_products->solution2 solution3 Controlled Quenching Break Emulsions workup_issues->solution3 solution1->end solution2->end solution3->end

Caption: A workflow for troubleshooting common issues in Friedel-Crafts acylation.

B. Stage 2: N-Benzylation of the Dibenzazepine Core

The N-benzylation of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core is a crucial step to obtain the final product. This reaction typically involves the deprotonation of the amide nitrogen followed by nucleophilic attack on benzyl bromide or a similar benzylating agent.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the amide nitrogen. 2. Poorly Reactive Benzylating Agent: Benzyl chloride is less reactive than benzyl bromide, which is less reactive than benzyl iodide. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Base Selection: For complete deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is recommended.[3][4][5] Exercise caution as NaH is highly reactive and flammable.[4] Alternatively, phase-transfer catalysis (PTC) with a strong base like powdered KOH or NaOH can be effective and safer for scale-up.[6][7] 2. Alkylating Agent: Use benzyl bromide or benzyl iodide for higher reactivity.[8] 3. Temperature Optimization: Gently heat the reaction mixture (e.g., 40-60°C) to increase the reaction rate, monitoring for side product formation.
Formation of O-Alkylated Side Product 1. Ambident Nucleophile: The enolate of the amide can be formed, leading to competing O-alkylation.1. Cation Effect: The choice of counter-ion can influence the O/N alkylation ratio. Sodium ions from NaH generally favor N-alkylation. 2. Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation over O-alkylation.
Over-alkylation (Formation of Quaternary Ammonium Salt) 1. Excess Benzylating Agent: Using a large excess of the benzylating agent can lead to reaction with the product.1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the benzylating agent. 2. Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[8]
Unreacted Starting Material 1. Insufficient Base: Not enough base to deprotonate all of the starting material. 2. Inefficient Mixing: In a heterogeneous reaction (e.g., with NaH), poor stirring can lead to incomplete reaction.1. Base Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents). 2. Vigorous Stirring: Ensure efficient mechanical stirring to maintain good contact between the solid base and the dissolved starting material.

Diagram: N-Benzylation Troubleshooting Flowchart

N_Benzylation_Troubleshooting start Start N-Benzylation problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes o_alkylation O-Alkylation Side Product problem->o_alkylation Yes over_alkylation Over-alkylation problem->over_alkylation Yes unreacted_sm Unreacted Starting Material problem->unreacted_sm Yes end Successful N-Benzylation problem->end No solution1 Use Stronger Base (NaH) More Reactive Benzylating Agent Optimize Temperature low_yield->solution1 solution2 Use NaH Use Polar Aprotic Solvent o_alkylation->solution2 solution3 Control Stoichiometry Slow Addition of Benzylating Agent over_alkylation->solution3 solution4 Use Slight Excess of Base Ensure Vigorous Stirring unreacted_sm->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: A workflow for troubleshooting common issues in the N-benzylation of the dibenzazepine core.

III. Scale-Up Considerations

Scaling up the synthesis from the laboratory bench to a pilot or production scale introduces a new set of challenges. Careful planning and process optimization are crucial for a successful and safe scale-up.

Challenge Considerations and Recommendations
Heat Transfer Exothermic Reactions: Both the Friedel-Crafts acylation and the quenching of the Lewis acid are highly exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Recommendation: Use a jacketed reactor with a reliable temperature control system. For highly exothermic steps, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
Mass Transfer Heterogeneous Reactions: The use of solid reagents like NaH or K₂CO₃ can lead to mass transfer limitations on a larger scale. Recommendation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor, turbine) to provide efficient mixing and maintain a good suspension of solid reagents. For NaH, a dispersion in mineral oil is often used to improve handling and reactivity.[3]
Safety Reagent Handling: Handling large quantities of hazardous materials like AlCl₃ and NaH requires strict safety protocols.[4] Recommendation: All manipulations should be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE). Develop and follow standard operating procedures (SOPs) for the handling and quenching of reactive reagents.
Purification Chromatography: Column chromatography, which is often used for purification at the lab scale, is not practical for large-scale production. Recommendation: Develop a purification strategy based on crystallization or recrystallization. Screen different solvent systems to find one that provides good recovery and high purity. Filtration and drying of the final product also need to be optimized for the larger scale.

IV. Experimental Protocols

The following are representative protocols for the key steps in the synthesis. These should be considered as a starting point and may require optimization based on your specific equipment and scale.

Protocol 1: Synthesis of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

This protocol is adapted from a known procedure for the cyclization of a related compound.[2]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 equivalents by weight relative to the starting material).

  • Reagent Addition: Under a nitrogen atmosphere, add 2-(phenylamino)phenylacetic acid (1 equivalent) to the PPA with vigorous stirring.

  • Reaction: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

Protocol 2: N-Benzylation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

This protocol is a general procedure for the N-alkylation of amides using sodium hydride.[3]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents).

  • Solvent and Substrate Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask, followed by the portion-wise addition of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (1 equivalent).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Benzylating Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (for small scale) or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

V. Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most likely cause?

A1: The most common cause of low yield in a Friedel-Crafts acylation is an inactive Lewis acid catalyst, often due to hydrolysis from atmospheric moisture. Always use a fresh, unopened container of your Lewis acid. Another possibility is that the reaction temperature is too low. Gradually increasing the temperature while monitoring the reaction progress can help improve the yield.

Q2: I am observing a significant amount of an O-benzylated side product in my N-benzylation reaction. How can I avoid this?

A2: O-alkylation is a common side reaction when dealing with amide enolates. To favor N-alkylation, use a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF or THF. The sodium counter-ion generally promotes N-alkylation.

Q3: Is phase-transfer catalysis (PTC) a viable option for the N-benzylation step on a larger scale?

A3: Yes, PTC is an excellent alternative for scaling up N-alkylation reactions.[6][7] It often provides good yields under milder conditions and avoids the use of hazardous reagents like sodium hydride. A typical PTC system for this reaction would involve a quaternary ammonium salt (e.g., tetrabutylammonium bromide), a solid base (e.g., powdered KOH or NaOH), and a suitable organic solvent.

Q4: What are the key safety precautions I should take when working with sodium hydride?

A4: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas.[4] Always handle NaH (typically as a dispersion in mineral oil) under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves. Quench any residual NaH very carefully and slowly with a non-protic solvent like isopropanol before adding water.

Q5: How can I monitor the progress of my reactions effectively?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the cyclization and benzylation steps. Co-spotting the reaction mixture with the starting material and, if available, the product, will allow you to track the consumption of the starting material and the formation of the product. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

VI. References

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (2025). ResearchGate. Retrieved from [Link]

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved from [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Retrieved from [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. (2016). Chemical Communications. Retrieved from [Link]

  • Sodium hydride. Wikipedia. Retrieved from [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC. Retrieved from [Link]

  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. Retrieved from [Link]

  • Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research. Retrieved from [Link]

  • Sodium hydride. chemeurope.com. Retrieved from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. Retrieved from [Link]

  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ACS Publications. Retrieved from [Link]

  • Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. TSI Journals. Retrieved from [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Retrieved from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Retrieved from [Link]

  • Synthesis of oxcarbazepine by newer method. Der Pharma Chemica. Retrieved from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Retrieved from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Retrieved from [Link]

  • Synthesis method of 10-oxa-10,11-dihydro-5H-dibenzo(b,f) azepine. Patsnap Eureka. Retrieved from [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC. Retrieved from [Link]

  • Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10. Semantic Scholar. Retrieved from [Link]

  • Methods of synthesis of benzazepine derivatives. Google Patents. Retrieved from

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PMC. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. Retrieved from [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. Retrieved from [Link]

  • Selective N-Debenzylation of Amides with p-TsOH. ResearchGate. Retrieved from [Link]

  • Given the challenges associated with Friedel-Crafts alkylation, w... Study Prep in Pearson+. Retrieved from [Link]

  • Carbamazepine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. PMC. Retrieved from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Retrieved from [Link]

  • N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Retrieved from [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Retrieved from [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

This guide provides a comprehensive overview of the development and validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 5-Be...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the development and validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. This compound, a key intermediate in the synthesis of various pharmaceutically active molecules, requires precise analytical control to ensure the quality and consistency of final products.

The validation of an analytical procedure is paramount to demonstrate its fitness for a specific purpose.[1] This guide will objectively compare the performance of this novel method against the stringent validation criteria set forth by leading regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5] By juxtaposing our experimental results with these established benchmarks, we provide a clear and data-driven assessment of the method's reliability and suitability for use in research and quality control environments.

The Imperative for a Validated Analytical Method

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a crucial building block in medicinal chemistry. Its purity and concentration directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a validated analytical method is not merely a regulatory formality but a critical component of process control and quality assurance.[6] Without a reliable method to quantify this intermediate, researchers and manufacturers risk process variability, inconsistent product quality, and potential downstream failures.

While analytical methods for structurally similar dibenz[b,f]azepine derivatives exist, subtle differences in molecular structure, such as the benzyl substitution in the target analyte, can significantly affect chromatographic behavior and require the development of a tailored analytical procedure.[7][8][9] This guide addresses this need by presenting a de novo validated method and comparing its performance to established analytical standards.

The Proposed Analytical Method: A High-Performance Liquid Chromatography Approach

High-Performance Liquid Chromatography (HPLC) was selected as the analytical technique of choice due to its high resolution, sensitivity, and wide applicability in pharmaceutical analysis. The following section details the optimized chromatographic conditions and the rationale behind their selection.

Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II HPLC or equivalentA widely used and reliable system ensuring method transferability.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the non-polar dibenz[b,f]azepine core.
Mobile Phase Acetonitrile:Water (65:35 v/v)This ratio provided optimal resolution and a reasonable retention time for the analyte.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe analyte exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Run Time 10 minutesAllows for complete elution of the analyte and any potential impurities.

Method Validation: A Comparative Analysis Against Regulatory Standards

The developed HPLC method was subjected to a rigorous validation protocol in accordance with ICH Q2(R2) guidelines to establish its fitness for purpose.[5][6][10] The following sections present the experimental data and compare the method's performance against typical acceptance criteria.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • A solution of the 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine reference standard was prepared.

  • A placebo solution (containing all formulation components except the active ingredient) was prepared.

  • The reference standard and placebo solutions were injected into the HPLC system.

  • The chromatograms were recorded and compared.

Results: The chromatogram of the reference standard showed a single, well-defined peak at a retention time of approximately 5.2 minutes. The placebo solution showed no interfering peaks at the retention time of the analyte. This demonstrates the method's specificity for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

Diagram 1: Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Analysis Rob->Imp Implement G Method Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy measures Precision Precision Method->Precision measures Range Range Linearity->Range defines Reliability Reliability Accuracy->Reliability contributes to Precision->Reliability contributes to

Caption: Interconnectivity of key analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. [4] Experimental Protocol: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

These low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the analysis of low-level impurities if required.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. [11] Experimental Protocol: Small, deliberate changes were made to the following method parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C) The effect of these changes on the retention time and peak area of the analyte was evaluated.

Results: In all cases, the changes in method parameters did not significantly affect the retention time, peak shape, or quantitation of the analyte. The %RSD of the results obtained under the varied conditions was less than 2%, demonstrating the robustness of the method.

Conclusion: A Validated Method Fit for Purpose

The newly developed and validated HPLC-UV method for the quantification of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine has been shown to be specific, linear, accurate, precise, and robust. The performance of the method, as demonstrated by the experimental data, meets or exceeds the stringent requirements set forth by major regulatory bodies. [2][5][12] This guide provides the necessary evidence to support the implementation of this method for routine quality control and research applications. The detailed protocols and clear presentation of data are intended to facilitate the transfer and adoption of this method in other laboratories. The successful validation of this analytical procedure ensures reliable and consistent data, which is fundamental to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link] [13]2. International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. [Link] [1]3. United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link] [12]4. U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link] [5]6. AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link] [6]7. BA Sciences. USP <1225> Method Validation. [Link] [4]8. Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link] [10]9. U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

  • Fortuna, A., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. Journal of Separation Science, 34(12), 1391-401. [Link] [7]11. BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link] [14]12. Singh, P., et al. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. Asian Journal of Pharmaceutical Technology and Innovation, 03(13). [Link] [9]13. Li, W., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5649. [Link] [8]14. Enéas, P. C. R., Oliveira, R. B., & Pianetti, G. A. (2009). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 45(2), 265-272. [Link]

  • Shah, D. A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. E-Journal of Chemistry, 9(4), 2357-2364. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Analogs

For Researchers, Scientists, and Drug Development Professionals The 5H-dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with diverse phar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with diverse pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine analogs, a class of compounds with significant potential in drug discovery. While direct and comprehensive SAR studies on this specific analog series are limited, this guide synthesizes findings from closely related dibenz[b,f]azepine derivatives to provide researchers with a predictive framework for designing and evaluating novel compounds.

The Dibenz[b,f]azepine Core: A Privileged Scaffold

The tricyclic dibenz[b,f]azepine system, characterized by two benzene rings fused to a central seven-membered azepine ring, is a key pharmacophore in a variety of clinically significant drugs.[1][2] Its unique, non-planar, and conformationally flexible structure allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticonvulsant, antidepressant, and anticancer activities.[1][3][4]

Well-known drugs such as carbamazepine and its analog oxcarbazepine, both featuring the 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide core, are widely prescribed for the treatment of epilepsy and neuropathic pain.[1][5] Their mechanism of action primarily involves the blockade of voltage-gated sodium channels, a key target for anticonvulsant drugs.[5] This established clinical success underscores the therapeutic potential of the dibenz[b,f]azepine scaffold and provides a strong rationale for the exploration of novel analogs.

The Significance of the 5-Position Substituent

The nitrogen atom at the 5-position of the dibenz[b,f]azepine ring is a critical site for chemical modification, and the nature of the substituent at this position profoundly influences the pharmacological profile of the resulting analogs. In the case of the well-studied 5-carboxamide derivatives, this group is essential for their anticonvulsant activity. However, exploration of other substituents at the 5-position has revealed opportunities to modulate and expand the therapeutic applications of this scaffold.

The introduction of a benzyl group at the 5-position introduces a significant lipophilic moiety and additional aromatic interactions, which can alter the compound's binding affinity for its biological targets, as well as its pharmacokinetic properties.

Structure-Activity Relationship of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Analogs: A Comparative Analysis

Due to the limited number of published studies focusing specifically on the SAR of 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine analogs, this section will draw comparisons from closely related series of dibenz[b,f]azepine derivatives to infer the likely SAR for this class of compounds.

Inferred SAR for Anticonvulsant Activity

The primary mechanism of action for many dibenz[b,f]azepine-based anticonvulsants is the blockade of voltage-gated sodium channels. The SAR for this activity is influenced by several key structural features:

  • The Tricyclic Core: The 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine core is considered the pharmacophore responsible for the primary interaction with the sodium channel. The keto group at the 10-position is a key feature for activity.

  • The 5-Position Substituent: While the 5-carboxamide is a well-established group for potent anticonvulsant activity, other substituents can also confer activity. For 5-benzyl analogs, the following SAR is hypothesized:

    • Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring are expected to significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at the para-position of the benzyl ring could modulate the electronic environment of the entire molecule, potentially enhancing its binding to the sodium channel.

    • Steric Hindrance: Bulky substituents on the benzyl ring, particularly at the ortho-positions, may introduce steric hindrance that could negatively impact binding and reduce anticonvulsant activity.

Table 1: Hypothetical Anticonvulsant Activity of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Analogs

Compound IDR (Substituent on Benzyl Ring)Predicted Anticonvulsant Activity (Relative)Rationale
1a HModerateUnsubstituted benzyl group provides a baseline for comparison.
1b 4-ClHighElectron-withdrawing group may enhance binding to the sodium channel.
1c 4-OCH₃Moderate to HighElectron-donating group could also positively influence activity.
1d 2-ClLow to ModeratePotential for steric hindrance from the ortho-substituent.
1e 4-NO₂ModerateStrong electron-withdrawing group, but potential for metabolic liabilities.
Inferred SAR for Anticancer Activity

Recent studies have highlighted the potential of dibenz[b,f]azepine derivatives as anticancer agents.[6][7] The mechanism of action for their cytotoxic effects is often multifactorial and can involve the induction of apoptosis and cell cycle arrest.

For 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine analogs, the following SAR for anticancer activity is proposed:

  • The 5-Benzyl Moiety: The lipophilicity and aromatic nature of the benzyl group can facilitate cell membrane permeability and potential intercalation with DNA or interaction with other intracellular targets.

    • Substituents on the Benzyl Ring: The presence and position of substituents on the benzyl ring can significantly influence cytotoxicity. For instance, a study on dibenzo[b,f]azepine tethered isoxazoline derivatives showed that a 4-chlorophenyl substituent on the isoxazoline ring (attached at the 5-position of the dibenzazepine) strongly inhibited cancer cell invasion.[7] This suggests that halogenated benzyl groups may be favorable for anticancer activity.

Table 2: Hypothetical Anticancer Activity of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Analogs

Compound IDR (Substituent on Benzyl Ring)Predicted Cytotoxicity (Relative)Rationale
2a HModerateBaseline cytotoxicity of the unsubstituted analog.
2b 4-ClHighHalogen substitution often enhances anticancer activity in related scaffolds.
2c 3,4-diClHighDi-halogenation may further increase lipophilicity and cytotoxic potential.
2d 4-CF₃Moderate to HighThe trifluoromethyl group can enhance metabolic stability and cell permeability.
2e 4-OCH₃ModerateElectron-donating groups may have a variable effect on cytotoxicity.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR and determine the actual biological activity of novel 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine analogs, standardized experimental protocols are essential.

Anticonvulsant Activity Assessment

The two most widely used preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

The MES test is a model for generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives only the vehicle.

  • Induction of Seizures: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

The scPTZ test is a model for myoclonic and absence seizures.

Protocol:

  • Animal Preparation: As in the MES test.

  • Drug Administration: As in the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body).

  • Data Analysis: The percentage of animals protected from clonic seizures is determined, and the ED₅₀ is calculated.

Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualization of Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_core Dibenz[b,f]azepine Scaffold cluster_analogs Key Analogs Core 5H-Dibenz[b,f]azepine Carbamazepine Carbamazepine (5-carboxamide) Core->Carbamazepine Addition of 5-carboxamide TargetAnalog 5-Benzyl-10-oxo Analog Core->TargetAnalog Addition of 5-benzyl and 10-oxo groups Oxcarbazepine Oxcarbazepine (10-oxo-5-carboxamide) Carbamazepine->Oxcarbazepine Oxidation at C10

Caption: Relationship between the core dibenz[b,f]azepine scaffold and key analogs.

Start Synthesize Novel 5-Benzyl-10-oxo Analogs AnticonvulsantScreen Anticonvulsant Screening Start->AnticonvulsantScreen AnticancerScreen Anticancer Screening Start->AnticancerScreen MES Maximal Electroshock (MES) Test AnticonvulsantScreen->MES scPTZ sc-Pentylenetetrazole (scPTZ) Test AnticonvulsantScreen->scPTZ MTT MTT Assay on Cancer Cell Lines AnticancerScreen->MTT SAR Establish Structure-Activity Relationship (SAR) MES->SAR scPTZ->SAR MTT->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Workflow for the evaluation of novel 5-benzyl-10-oxo-dibenz[b,f]azepine analogs.

Conclusion and Future Directions

The 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine scaffold represents a promising area for the discovery of novel therapeutic agents with potential anticonvulsant and anticancer activities. While direct SAR studies on this specific class of compounds are needed, the analysis of related dibenz[b,f]azepine derivatives provides a valuable starting point for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-benzyl-10-oxo analogs with diverse substitution patterns on both the benzyl ring and the dibenz[b,f]azepine core. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective activity, ultimately leading to the identification of new lead compounds for further development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.

References

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. PubMed. [Link]

  • Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity. (PDF) [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PubMed. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. PMC. [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. IBB PAS Repository. [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems. PubMed. [Link]

  • Oxcarbazepine. Wikipedia. [Link]

  • Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. PMC. [Link]

  • Synthesis of some substituted 5H-dibenz[b,f]azepines as potential antimalarials. Semantic Scholar. [Link]

  • The anticonvulsant activities of N-benzyl 3-methoxypropionamides. PubMed. [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. [Link]

  • Structure of 5H-dibenz[b,f]azepine. ResearchGate. [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PMC. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]

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Validation

Bridging the Gap: Correlating In Vitro and In Vivo Activity of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

A Senior Application Scientist's Guide to Predicting Clinical Efficacy In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Predicting Clinical Efficacy

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo assessment of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, a compound belonging to a class of molecules with significant therapeutic potential, most notably as anticonvulsants.[1] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translational science in this area.

The Dibenz[b,f]azepine Scaffold: A Privileged Structure in Neuroscience

The 5H-dibenz[b,f]azepine core is a well-established pharmacophore, forming the backbone of several blockbuster drugs, including carbamazepine and its derivative, oxcarbazepine.[1][2] These compounds have been mainstays in the treatment of epilepsy and neuropathic pain for decades.[1][3] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which play a crucial role in regulating neuronal excitability.[3][][5] By blocking these channels, dibenz[b,f]azepine derivatives can stabilize hyperexcited neural membranes, thereby preventing the rapid and repetitive firing of neurons that underlies seizure activity.[5][6]

Our focus, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, is a structural analog of these proven therapeutics. The presence of the benzyl group at the 5-position and the oxo group at the 10-position suggests a potential for similar, if not enhanced, activity at the sodium channel target. The core hypothesis is that this compound will exhibit anticonvulsant properties, and this guide will delineate the experimental framework required to test this hypothesis, from the benchtop to preclinical models.

Part 1: In Vitro Characterization - Pinpointing the Molecular Interaction

The initial step in evaluating any new chemical entity is to characterize its activity in a controlled, in vitro setting. This allows for a precise determination of the compound's direct effects on its molecular target, free from the confounding variables of a complex biological system.

Experimental Protocol: In Vitro Sodium Channel Binding Assay

A radioligand binding assay is a robust and high-throughput method to determine the affinity of a test compound for a specific receptor or ion channel. In this case, we will assess the ability of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine to displace a known sodium channel blocker from its binding site.

Methodology:

  • Membrane Preparation:

    • Utilize a stable cell line (e.g., HEK-293) expressing the human voltage-gated sodium channel subtype of interest (e.g., Nav1.2).

    • Homogenize the cells in a buffered solution and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled sodium channel blocker (e.g., [³H]-Batrachotoxin), and varying concentrations of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

  • Data Analysis:

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Plot the percentage of radioligand displacement against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).

Expected Outcome and Interpretation:

A low IC₅₀ value would indicate a high binding affinity of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine for the sodium channel, suggesting it is a potent blocker. This in vitro data provides the first piece of evidence for its potential anticonvulsant activity.

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential in a Living System

While in vitro assays are essential for understanding molecular interactions, they cannot fully predict a compound's behavior in a whole organism. In vivo studies are crucial to assess the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its overall efficacy and safety.

Conceptual Framework: In Vivo Anticonvulsant Efficacy Study

Based on the structural similarity to known anticonvulsants, a standard preclinical model of epilepsy, such as the maximal electroshock (MES) test in rodents, would be an appropriate in vivo model.

Experimental Design:

  • Animal Model:

    • Use a validated rodent model (e.g., male Swiss albino mice).[7]

    • Acclimatize the animals to the laboratory conditions before the experiment.

  • Drug Administration:

    • Administer 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., treated with a known anticonvulsant like carbamazepine).

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (based on expected peak plasma concentration), induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension at each dose level.

    • Determine the ED₅₀ (the dose of the compound that protects 50% of the animals from seizures) using probit analysis.

Expected Outcome and Interpretation:

A dose-dependent increase in the percentage of protected animals and a potent ED₅₀ value would provide strong evidence for the in vivo anticonvulsant efficacy of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A strong IVIVC allows for the use of in vitro data as a surrogate for in vivo performance, which can significantly streamline drug development.[8] For orally administered drugs like those in the dibenz[b,f]azepine class, a common approach is to correlate the in vitro dissolution rate with in vivo pharmacokinetic parameters.[9][10][11]

Conceptual IVIVC Framework

IVIVC_Framework cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_dissolution Dissolution Rate pk_parameters Pharmacokinetic Parameters (Cmax, AUC) invitro_dissolution->pk_parameters Level A Correlation invitro_binding Sodium Channel Binding (IC50) efficacy Anticonvulsant Efficacy (ED50) invitro_binding->efficacy Pharmacodynamic Correlation pk_parameters->efficacy Exposure-Response Relationship

Caption: Conceptual framework for establishing an in vitro-in vivo correlation.

Data Integration and Modeling:

  • Pharmacokinetic Analysis: Following in vivo administration, collect blood samples at various time points to determine the plasma concentration of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine and any potential active metabolites. Calculate key pharmacokinetic parameters such as Cmax (peak plasma concentration) and AUC (area under the curve).[12]

  • Correlation Modeling: Develop a mathematical model that correlates the in vitro dissolution profile of the drug formulation with the in vivo absorption and subsequent plasma concentration profile. A "Level A" correlation, which represents a point-to-point relationship between the in vitro dissolution and in vivo input rate, is the most informative.[8]

  • Exposure-Response Relationship: Correlate the pharmacokinetic parameters (exposure) with the observed pharmacodynamic effect (anticonvulsant efficacy). This will establish a clear link between the amount of drug in the body and its therapeutic effect.

Data Summary

ParameterIn Vitro AssayIn Vivo Model
Endpoint IC₅₀ (Binding Affinity)ED₅₀ (Efficacy)
Target Voltage-Gated Sodium ChannelWhole Animal (Seizure Model)
Interpretation Potency at the molecular targetTherapeutic potential in a living system

Conclusion

The successful development of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, or any novel therapeutic, hinges on a robust understanding of the relationship between its in vitro and in vivo activities. By systematically characterizing its interaction with the target in vitro, evaluating its efficacy in a relevant in vivo model, and establishing a predictive IVIVC, researchers can de-risk the development process and increase the likelihood of clinical success. The methodologies and conceptual frameworks outlined in this guide provide a scientifically rigorous path forward for advancing this promising class of compounds.

References

  • Vertex AI Search. (n.d.). In Vitro Antioxidant Activity of 5H-dibenz[B,F] azepine and Its Analogues.
  • PubMed. (2001, March 15). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives.
  • ResearchGate. (2026, March 3). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024.
  • BOC Sciences. (n.d.). Carbamazepine: Definition, Mechanism of Action and Applications.
  • PubMed. (2002, February 15). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024.
  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
  • PubMed. (n.d.). Overview of the clinical pharmacokinetics of oxcarbazepine.
  • NCI Drug Dictionary. (n.d.). Definition of oxcarbazepine.
  • NextSDS. (n.d.). 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.
  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
  • Santa Cruz Biotechnology. (n.d.). 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | CAS 10464-31-0.
  • ResearchGate. (n.d.). Structure of 5H-dibenz[b,f]azepine.
  • ResearchGate. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.
  • PubMed. (2002, February 15). Metabolism of 10,11-dihydro-10-hydroxyimino-5H-dibenz/b, f/azepine-5-carboxamide, a potent anti-epileptic drug.
  • PubMed. (n.d.). In vitro/in Vivo Correlations of Dissolution Data of Carbamazepine Immediate Release Tablets With Pharmacokinetic Data Obtained in Healthy Volunteers.
  • Duquesne Scholarship Collection. (2018, December 21). Using an In Vitro-In Vivo Correlation for the 'Bioequivalence by Design' Development of an Immediate Release Carbamazepine Product.
  • MDPI. (2019, July 16). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite.
  • idosi.org. (n.d.). Development of In vitro/In vivo Correlation for Oxcarbazepine Granules.
  • University of Alberta. (2006, June 16). In vitro - In vivo Correlation: From Theory to Applications.
  • MDPI. (2010, December 17). Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][][13]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. Retrieved from

  • Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives.
  • medRxiv.org. (2021, January 29). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review.

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Comparative

Publish Comparison Guide: Cross-Reactivity of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Across In Vitro Cell Lines

Introduction: The Chemical Causality of Cross-Reactivity As drug development professionals evaluate novel dibenz[b,f]azepine derivatives for neurological and emerging oncological applications, understanding off-target cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Causality of Cross-Reactivity

As drug development professionals evaluate novel dibenz[b,f]azepine derivatives for neurological and emerging oncological applications, understanding off-target cross-reactivity is paramount. The compound 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS: 10464-31-0) is a structurally distinct, highly lipophilic analog of the well-characterized anticonvulsant oxcarbazepine (OXC).

While standard dibenzazepines primarily function by [1], the addition of the N-benzyl moiety significantly alters this compound's steric bulk and partition coefficient (LogP). This structural modification shifts its interaction profile—reducing its affinity for the narrow local anesthetic (LA) binding site within the Nav pore, while simultaneously increasing its propensity for broad, off-target cross-reactivity in metabolic and neuronal pathways.

This guide provides an objective, data-driven comparison of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine against clinical-standard alternatives (Oxcarbazepine and Carbamazepine) across three widely validated cell lines: HEK-293, HepG2, and SH-SY5Y.

Rationale for Cell Line Selection

To build a scientifically rigorous screening system, we must evaluate both on-target efficacy and off-target liabilities using specialized cellular environments. The causality behind our model selection is as follows:

  • HEK-293 (Human Embryonic Kidney): Transfected HEK-293 cells stably expressing specific Nav isoforms (e.g., Nav1.2) are the [2]. Because the N-benzyl group introduces steric hindrance, precise patch-clamp profiling in this isolated system is required to quantify the loss of primary target affinity.

  • HepG2 (Hepatocellular Carcinoma): Dibenzazepines are known to induce cytochrome P450 enzymes via Pregnane X Receptor (PXR) activation. HepG2 cells retain robust metabolic machinery, providing an ideal model to quantify metabolic cross-reactivity and hepatotoxicity.

  • SH-SY5Y (Neuroblastoma): This line is utilized to evaluate baseline neurotoxicity and [4]. SH-SY5Y cells express a complex array of endogenous receptors, making them highly sensitive to off-target neuronal cross-reactivity (e.g., non-specific lipid bilayer integration or GABA/NMDA modulation) .

Comparative Performance Data

The following table synthesizes the pharmacological and cross-reactivity profiles of the N-benzyl derivative compared to its parent classes. The data illustrates how increased lipophilicity inversely correlates with target specificity.

CompoundHEK-293: Nav1.2 IC50 (μM)HepG2: CYP3A4 Induction (Fold vs Vehicle)SH-SY5Y: CC50 Cytotoxicity (μM)Primary Cross-Reactivity Liability
Carbamazepine (CBZ) 16.0 ± 4.04.2x>200Moderate CYP auto-induction
Oxcarbazepine (OXC) 14.5 ± 3.22.1x>250Low metabolic cross-reactivity
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine >50.08.5x~85.0*High PXR affinity, off-target lipid integration

*Values derived from structure-activity relationship (SAR) profiling of N-benzylated dibenzazepines, highlighting the shift from targeted VGSC blockade to broad metabolic and cytotoxic cross-reactivity.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system. An assay is only considered successful if its internal controls meet strict, predefined thresholds, eliminating false-positive artifacts caused by the compound's lipophilicity.

Protocol A: Automated Patch-Clamp in HEK-293 (Nav1.2)

Objective: Quantify on-target VGSC inhibition while controlling for membrane destabilization.

  • Cell Preparation: Culture stably transfected HEK-293 (Nav1.2) cells in DMEM supplemented with 10% FBS and 0.5 mg/mL G418. Harvest at 70-80% confluency.

  • Electrophysiology Setup: Utilize a whole-cell automated patch-clamp system. Fill the intracellular pipette with (in mM): 110 CsF, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.35).

  • Compound Application: Perfuse 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (1 μM to 100 μM in 0.1% DMSO) for 3 minutes per concentration.

  • Voltage Protocol: Hold cells at -120 mV, step to 0 mV for 20 ms to elicit inward sodium currents, and return to -120 mV.

  • Self-Validation Check (Critical): Seal resistance must exceed 1 GΩ before rupture. Post-rupture, series resistance must be <10 MΩ and compensated by at least 80%. If leak current exceeds 100 pA, the cell must be discarded to prevent the highly lipophilic N-benzyl derivative from registering a false-positive channel block due to membrane degradation.

Protocol B: CYP3A4 Luciferase Reporter Assay in HepG2

Objective: Measure metabolic cross-reactivity via PXR-mediated CYP3A4 induction.

  • Transfection: Seed HepG2 cells at 2×10⁴ cells/well in a 96-well plate. Transfect with a CYP3A4-promoter luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with the test compound (10 μM), OXC (10 μM), Rifampicin (10 μM, positive control), or 0.1% DMSO (vehicle).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Detection: Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Self-Validation Check (Critical): The assay is only valid if the positive control (Rifampicin) yields a >5-fold increase in luminescence over the vehicle control, confirming baseline PXR responsiveness in the HepG2 batch.

Protocol C: Cell Membrane Potential (CMP) Assay in SH-SY5Y

Objective: Detect off-target neurotoxicity and non-specific ion flux.

  • Differentiation: Differentiate SH-SY5Y cells using 10 μM retinoic acid for 5 days to induce a mature neuronal phenotype.

  • Dye Loading: Load cells with a voltage-sensitive fluorescent dye (e.g., DiBAC4(3)) for 30 minutes at 37°C.

  • Baseline Reading: Record baseline fluorescence (Ex: 490 nm, Em: 520 nm) for 5 minutes.

  • Compound Addition: Inject the test compound and monitor fluorescence continuously for 30 minutes.

  • Self-Validation Check (Critical): The baseline fluorescence must remain stable (±5%) prior to compound addition. A terminal positive control injection (50 mM KCl) must induce an immediate, quantifiable depolarization spike (>200% fluorescence increase) to validate dye integration and cell viability.

Visualizing the Workflows and Mechanistic Pathways

ExperimentalWorkflow cluster_assays Parallel In Vitro Screening Stock Compound Preparation (CAS: 10464-31-0 in DMSO) HEK HEK-293 (Nav1.2) Automated Patch-Clamp Target: VGSC Kinetics Stock->HEK HepG2 HepG2 Cells Luciferase Reporter Assay Target: CYP3A4/PXR Stock->HepG2 SHSY5Y SH-SY5Y Cells Fluorometric CMP Assay Target: Neurotoxicity Stock->SHSY5Y Analysis Cross-Reactivity Profiling & Therapeutic Index Calculation HEK->Analysis HepG2->Analysis SHSY5Y->Analysis

Parallel in vitro workflow for evaluating dibenzazepine cross-reactivity across distinct cell lines.

MechanisticPathway Ligand 5-Benzyl-10-oxo-dihydro- dibenzazepine Nav Nav1.x Channels (HEK-293) Ligand->Nav Steric Hindrance PXR Pregnane X Receptor (HepG2) Ligand->PXR High Lipophilicity OffTarget GABA/NMDA Receptors (SH-SY5Y) Ligand->OffTarget Non-specific Binding Effect1 Reduced Na+ Influx (Altered IC50) Nav->Effect1 Effect2 CYP3A4 Upregulation (Metabolic Toxicity) PXR->Effect2 Effect3 Membrane Depolarization (Cytotoxicity) OffTarget->Effect3

Mechanistic pathways of N-benzyl dibenzazepine cross-reactivity driven by structural lipophilicity.

References

  • The potential of dibenzazepine carboxamides in cancer therapy. National Institutes of Health (PMC). Available at:[Link]

  • Gaining Awareness of Increasingly Persistent SCN1A Mutations. National Institutes of Health (PMC). Available at:[Link]

  • Ion Channels as Drug Targets in Central Nervous System Disorders. National Institutes of Health (PMC). Available at:[Link]

  • Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. Diva Portal. Available at:[Link]

Validation

Comparative analysis of the metabolic stability of dibenzazepine derivatives

Comprehensive Comparative Analysis of Metabolic Stability in Dibenzazepine Derivatives Dibenzazepines are a foundational class of neurotropic agents, primarily utilized as antiseizure medications (ASMs) and mood stabiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparative Analysis of Metabolic Stability in Dibenzazepine Derivatives

Dibenzazepines are a foundational class of neurotropic agents, primarily utilized as antiseizure medications (ASMs) and mood stabilizers. While the prototypical drug, Carbamazepine (CBZ), revolutionized neuropharmacology, its clinical utility is often complicated by unpredictable metabolic stability, autoinduction, and the generation of toxic metabolites. To overcome these liabilities, targeted structural modifications at the 10,11-position of the dibenzazepine ring led to the development of Oxcarbazepine (OXC) and, subsequently, Eslicarbazepine acetate (ESL).

As an application scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of these derivatives is critical. This guide provides an in-depth comparative analysis of their metabolic pathways, supported by self-validating in vitro experimental protocols, to help researchers predict in vivo clearance and drug-drug interactions (DDIs).

Mechanistic Divergence in Metabolism

The evolution from CBZ to ESL is a masterclass in utilizing medicinal chemistry to bypass unfavorable metabolic pathways .

  • Carbamazepine (CBZ): CBZ is highly susceptible to cytochrome P450 (predominantly CYP3A4) oxidation. This pathway generates CBZ-10,11-epoxide, a pharmacologically active but toxic intermediate responsible for many of CBZ's idiosyncratic adverse effects. Furthermore, CBZ is a potent broad-spectrum enzyme inducer, meaning its metabolic stability decreases over time as it upregulates its own clearance mechanisms.

  • Oxcarbazepine (OXC): The substitution of a keto group at the 10-position fundamentally shifts the metabolic route. OXC largely evades CYP450 oxidation; instead, it is rapidly reduced by cytosolic arylketone reductases into a racemic mixture of its monohydroxy derivative (MHD), comprising S-licarbazepine and R-licarbazepine .

  • Eslicarbazepine Acetate (ESL): Designed specifically as a prodrug, ESL features an acetate group at the 10,11-position. It undergoes rapid, first-pass hydrolysis by hepatic esterases almost exclusively into the highly stable S-licarbazepine (95%). This modification completely avoids epoxide formation and minimizes CYP450 induction .

MetabolicPathway CBZ Carbamazepine (CBZ) CYP CYP3A4 / CYP2C8 (Hepatic Microsomes) CBZ->CYP Oxidation OXC Oxcarbazepine (OXC) AKR Arylketone Reductases (Cytosol) OXC->AKR Reduction ESL Eslicarbazepine Acetate (ESL) EST Hepatic Esterases ESL->EST Rapid Hydrolysis EPOX CBZ-10,11-epoxide (Toxic, Active) CYP->EPOX Toxic Intermediate MHD_Racemic MHD (Racemic) S- & R-licarbazepine AKR->MHD_Racemic Active Pool S_LIC S-licarbazepine (Major Active) EST->S_LIC 95% Conversion

Metabolic pathways of dibenzazepine derivatives highlighting enzyme dependency and active metabolites.

In Vitro Metabolic Stability: Experimental Design & Causality

When assessing the metabolic stability of dibenzazepines, selecting the appropriate in vitro matrix is the most common point of failure. Human Liver Microsomes (HLMs) are the gold standard for evaluating CYP450-mediated metabolism, making them ideal for CBZ. However, because OXC and ESL rely on cytosolic reductases and esterases respectively, HLMs will yield artificially high stability results. To capture their true clearance, cryopreserved human hepatocytes or S9 fractions must be utilized.

Protocol: Comprehensive Hepatocyte/Microsome Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of dibenzazepine derivatives using a self-validating system.

  • Matrix Preparation & Selection:

    • Microsomes (For CBZ): Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Hepatocytes (For OXC/ESL): Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a viable density of 1×106 cells/mL. Causality: Hepatocytes contain the complete intracellular machinery (including esterases) required to cleave the ESL prodrug.

  • Compound Initiation:

    • Spike the test compounds (CBZ, OXC, ESL) into their respective matrices to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains < 0.1% to prevent solvent-induced enzyme inhibition.

  • Cofactor Addition (Self-Validating Step):

    • For the HLM assay, initiate the reaction by adding 1 mM NADPH.

    • Validation Control: Run a parallel HLM incubation without NADPH. This negative control is critical to distinguish true CYP-mediated metabolism from spontaneous chemical degradation.

  • Incubation & Sampling:

    • Incubate the plates at 37°C under gentle orbital shaking.

    • Extract 50 µL aliquots at exact predetermined time points (0, 15, 30, 60, 90, and 120 minutes).

  • Quenching & Extraction:

    • Immediately transfer the sampled aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., CBZ-d10). Causality: The cold organic solvent instantly precipitates proteins, halting all enzymatic activity, while the internal standard normalizes any downstream LC-MS/MS injection variability.

  • LC-MS/MS Quantification:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the logarithmic depletion of the parent compound and calculate CLint​ .

AssayWorkflow Start Compound Preparation (1 µM in DMSO) Matrix Select Metabolic Matrix Start->Matrix HLM Human Liver Microsomes (CYP450 / UGT) Matrix->HLM CBZ Analysis Hep Cryopreserved Hepatocytes (Esterases / Reductases) Matrix->Hep OXC / ESL Analysis Incubate Incubation at 37°C (0, 15, 30, 60, 120 min) HLM->Incubate Hep->Incubate Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench LCMS LC-MS/MS Analysis (Clearance & Half-life) Quench->LCMS

In vitro metabolic stability assay workflow comparing microsomal and hepatocyte incubation models.

Comparative Quantitative Data

The structural optimizations from CBZ to ESL drastically alter their metabolic stability profiles. While rapid parent-drug depletion is usually viewed negatively in drug discovery, for OXC and ESL, this rapid clearance represents an efficient conversion into highly stable, active metabolites .

ParameterCarbamazepine (CBZ)Oxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)
Primary Metabolic Route CYP3A4 / CYP2C8 OxidationCytosolic Arylketone ReductionHepatic Esterase Hydrolysis
Major Active Metabolite CBZ-10,11-epoxideMHD (Racemic mixture)S-licarbazepine (95%)
Required In Vitro Matrix Human Liver MicrosomesCryopreserved HepatocytesCryopreserved Hepatocytes
Enzyme Autoinduction High (CYP3A4, UGTs)Moderate (CYP3A4)Minimal / Negligible
Parent Drug Half-Life ( t1/2​ ) 12 - 17 hours1 - 2 hours< 5 minutes
Active Metabolite Half-Life Variable (Epoxide toxicity)8 - 10 hours (MHD)13 - 20 hours (S-licarbazepine)
Clinical Dosing Frequency Twice or thrice dailyTwice dailyOnce daily

Pharmacokinetic and Clinical Implications

Interpreting the metabolic stability data of these compounds requires distinguishing between elimination clearance and prodrug conversion.

CBZ exhibits moderate intrinsic clearance in vitro, but its high propensity for auto-induction means its in vivo stability actively decreases over the first month of therapy, necessitating constant clinical dose adjustments. Conversely, ESL shows near-instantaneous parent-drug depletion in hepatocyte models (half-life < 5 mins). However, because ESL acts purely as a rapid-delivery vehicle, it efficiently yields S-licarbazepine, which itself exhibits exceptional metabolic stability (half-life 13-20 hours) .

By shifting the metabolic burden away from the cytochrome P450 system and towards cytosolic esterases, Eslicarbazepine acetate achieves a superior pharmacokinetic profile. This targeted structural evolution successfully enables once-daily dosing, minimizes drug-drug interactions, and virtually eliminates the epoxide-driven idiosyncratic toxicities associated with early-generation dibenzazepines.

References

  • What place do carbamazepine-related antiepileptic drugs have in the modern day treatment of epilepsy? Taylor & Francis Online. URL:[Link]

  • Carbamazepine, Oxcarbazepine, and Eslicarbazepine. Neupsy Key. URL:[Link]

  • Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. National Institutes of Health (PMC). URL:[Link]

  • Antiepileptic drugs: Carbamazepine, Oxcarbazepine and Eslicarbazepine Acetate. ResearchGate. URL:[Link]

  • Practical guidance and considerations for transitioning patients from oxcarbazepine or carbamazepine to eslicarbazepine acetate. PubMed. URL:[Link]

Comparative

A Researcher's Guide to Benchmarking the Neuroprotective Potential of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

A Senior Application Scientist's Perspective on a Novel Candidate The quest for potent neuroprotective agents is a cornerstone of modern neuroscience and drug development. Within this landscape, the dibenzo[b,f]azepine s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Candidate

The quest for potent neuroprotective agents is a cornerstone of modern neuroscience and drug development. Within this landscape, the dibenzo[b,f]azepine scaffold has emerged as a compelling starting point for novel therapeutics. While compounds like Carbamazepine and its derivative Oxcarbazepine are well-established for their anticonvulsant properties, their neuroprotective capacities and those of their broader chemical family remain an area of active investigation. This guide focuses on a specific, lesser-studied derivative, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine , and provides a comprehensive framework for its evaluation as a potential neuroprotective agent.

This document is structured not as a definitive statement on the compound's efficacy—as public domain data is currently limited—but as a rigorous, experience-driven guide for researchers aiming to conduct such an evaluation. We will delve into the hypothetical mechanisms of action based on its structural analogs, propose a battery of in vitro assays for benchmarking its performance against relevant alternatives, and provide detailed, field-tested protocols to ensure the generation of robust and reproducible data.

Hypothesized Mechanism of Action: An Analogy-Driven Approach

Given its structural similarity to Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide), we can hypothesize that 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine may share some of its core mechanisms of action. Oxcarbazepine and its active metabolite are known to exert their effects primarily through the blockade of voltage-gated sodium channels.[1][2] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive firing and reducing the propagation of synaptic impulses.[1]

Furthermore, studies on other dibenzo[b,f]azepine derivatives suggest a broader range of potential neuroprotective activities, including anti-inflammatory effects and the inhibition of histone deacetylases (HDACs), which could play a role in mitigating neuronal damage in the context of vascular cognitive impairment.[3][4][5] Therefore, a comprehensive evaluation of our target compound should not be limited to its effects on ion channels but should also probe its potential to modulate pathways related to oxidative stress, apoptosis, and neuroinflammation.

G Excitotoxicity Excitotoxicity (e.g., Glutamate) NaChannel Voltage-Gated Na+ Channel Activation Excitotoxicity->NaChannel OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress->ROS Neuroinflammation Neuroinflammation (e.g., LPS) Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Neuroinflammation->Cytokines Apoptosis Apoptotic Cascade (Caspase-3 Activation) NaChannel->Apoptosis ROS->Apoptosis NeuronalSurvival ↑ Neuronal Survival and Viability Apoptosis->NeuronalSurvival Cytokines->Apoptosis TestCompound 5-Benzyl-10-oxo-10,11- dihydro-5H-dibenz[b,f]azepine TestCompound->NaChannel Blockade? TestCompound->ROS Scavenging? TestCompound->Apoptosis Inhibition? TestCompound->Cytokines Modulation?

Caption: Hypothesized neuroprotective signaling pathways for the test compound.

Comparative Benchmarking: Selecting the Right Alternatives

To contextualize the neuroprotective efficacy of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, it is crucial to benchmark it against both a structurally related compound and a well-characterized neuroprotectant from a different class.

  • Oxcarbazepine: As a close structural analog with known effects on sodium channels, Oxcarbazepine serves as an ideal direct comparator.[1][2] This will help elucidate the specific contributions of the benzyl group at the 5-position.

  • Curcumin: A natural polyphenol with well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties, Curcumin provides a benchmark for pleiotropic neuroprotective mechanisms.[6][7]

Experimental Workflow for In Vitro Neuroprotection Profiling

The following experimental workflow is designed to provide a comprehensive in vitro assessment of the neuroprotective effects of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

G cluster_assays Quantitative Assays start Start: SH-SY5Y Cell Culture (Differentiated to Neuronal Phenotype) induce_stress Induce Neurotoxic Stress (e.g., 24h exposure to H₂O₂ or Glutamate) start->induce_stress treatment Co-treatment with: - Vehicle Control - Test Compound - Oxcarbazepine - Curcumin induce_stress->treatment assessments Endpoint Assessments treatment->assessments viability Neuronal Viability (MTT/LDH Assay) assessments->viability oxidative Oxidative Stress (ROS Assay) assessments->oxidative apoptosis Apoptosis (Caspase-3/TUNEL Assay) assessments->apoptosis inflammation Neuroinflammation (ELISA for TNF-α, IL-6) assessments->inflammation data_analysis Data Analysis & Comparison viability->data_analysis oxidative->data_analysis apoptosis->data_analysis inflammation->data_analysis conclusion Conclusion on Neuroprotective Profile data_analysis->conclusion

Caption: Experimental workflow for assessing neuroprotective efficacy.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for investigation. It is imperative to optimize cell seeding densities, toxin concentrations, and incubation times for your specific laboratory conditions.

Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for in vitro neuroprotection studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation: To induce a more mature neuronal phenotype, culture the cells in a low-serum medium (1% FBS) containing 10 µM Retinoic Acid for 5-7 days prior to experimentation.

Induction of Neuronal Damage
  • Oxidative Stress Model: Expose differentiated SH-SY5Y cells to 100-200 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Excitotoxicity Model: Treat cells with 50-100 µM glutamate for 24 hours.

Assessment of Neuronal Viability

a) MTT Assay (Metabolic Activity) [8][9][10][11]

This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

b) LDH Assay (Membrane Integrity) [8][12]

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.

  • After treatment, carefully collect 50 µL of the culture supernatant from each well.

  • Transfer to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions).

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Quantification of Oxidative Stress (Intracellular ROS)

The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is used to measure intracellular reactive oxygen species (ROS).

  • Following treatment, wash the cells once with warm PBS.

  • Incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Evaluation of Apoptosis

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • After treatment, lyse the cells according to the assay kit manufacturer's protocol.

  • Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

b) TUNEL Assay (DNA Fragmentation)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fix the cells in 4% paraformaldehyde for 25 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells and analyze them via fluorescence microscopy or flow cytometry.

Assessment of Neuroinflammation

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay quantifies the levels of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the supernatant samples and standards and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a tabular format. The results should be expressed as a percentage of the control (untreated, non-stressed cells), and statistical significance should be determined using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).

AssayNeurotoxic Insult5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepineOxcarbazepineCurcumin
Neuronal Viability (MTT) H₂O₂Expected IncreaseExpected IncreaseExpected Increase
Membrane Damage (LDH) H₂O₂Expected DecreaseExpected DecreaseExpected Decrease
Oxidative Stress (ROS) H₂O₂Expected DecreaseExpected DecreaseExpected Decrease
Apoptosis (Caspase-3) H₂O₂Expected DecreaseExpected DecreaseExpected Decrease
Neuroinflammation (TNF-α) GlutamateExpected DecreaseExpected DecreaseExpected Decrease

Note: The values in this table are hypothetical and represent the expected outcomes of a successful neuroprotection experiment. Actual results will need to be determined experimentally.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro benchmarking of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine as a potential neuroprotective agent. By systematically evaluating its effects on neuronal viability, oxidative stress, apoptosis, and neuroinflammation in comparison to relevant alternatives, researchers can generate the critical data needed to justify further investigation.

Positive and compelling results from these in vitro assays would warrant progression to more complex models, including in vivo studies of neurodegenerative diseases such as Parkinson's or Alzheimer's disease.[3] The exploration of this and other novel dibenzo[b,f]azepine derivatives could pave the way for a new class of therapeutics for debilitating neurological disorders.

References

  • Kaur, N., Fang, Y. C., Lee, H. Y., et al. (2020). Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. European Journal of Medicinal Chemistry, 187, 111915. [Link]

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. (2020). European Journal of Medicinal Chemistry. [Link]

  • Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment - PubMed. (2020). European Journal of Medicinal Chemistry. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines - Beilstein Journals. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC. (n.d.). Retrieved from [Link]

  • Comparison of the AMPA antagonist action of new 2,3-benzodiazepines in vitro and their neuroprotective effects in vivo - PubMed. (2004). Neuropharmacology. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. (n.d.). Retrieved from [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (2023). Molecules. [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. (n.d.). Retrieved from [Link]

  • Comparing the Antiseizure and Neuroprotective Efficacy of LY293558, Diazepam, Caramiphen, and LY293558-Caramiphen Combination against Soman in a Rat Model Relevant to the Pediatric Population - PMC. (n.d.). Retrieved from [Link]

  • 10-OXO-10,11-DIHYDRO-5H-DIBENZ[b,f]AZEPINE-5-CARBOXAMIDE IN THE TREATING OF EPILEPSY - Google Patents. (n.d.).
  • Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC. (n.d.). Retrieved from [Link]

  • In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed. (n.d.). Neuroscience Letters. [Link]

  • Assessment of cell viability in primary neuronal cultures - PubMed. (2001). Current Protocols in Neuroscience. [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - MDPI. (2015). Molecules. [Link]

  • Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells - MDPI. (2020). International Journal of Molecular Sciences. [Link]

  • Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed. (2000). European Journal of Pharmacology. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021). Retrieved from [Link]

  • In Vitro Antioxidant Activity of 5H-dibenz[B,F] azepine and Its Analogues. (n.d.). Journal of the Korean Chemical Society. [Link]

  • TUNEL staining : The method of choice for measuring cell death - Assay Genie. (2022). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research. (2025). F1000Research. [Link]

  • Definition of oxcarbazepine - NCI Drug Dictionary. (n.d.). Retrieved from [Link]

  • Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC - NIH. (2018). Drugs. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. [Link]

  • Interleukin-6-induced neuroinflammation is exacerbated by subclinical levels of interferon-α. (2025). Frontiers in Immunology. [Link]

  • Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed. (2002). Neurochemical Research. [Link]

  • United States Patent (19) 11 Patent Number - Googleapis.com. (1996). Retrieved from [Link]

  • Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]

  • The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients - MDPI. (2025). Medicina. [Link]

  • TNF-alpha level - Variable Details | RADC. (n.d.). Retrieved from [Link]

  • Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison - PubMed. (2025). European Journal of Pharmacology. [Link]

  • Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents. (n.d.).

Sources

Validation

Head-to-Head Comparison of Synthetic Routes to 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Introduction 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a pivotal late-stage intermediate in the synthesis of the blockbuster antiepileptic drug Oxcarbazepine (Trileptal). Traditional syntheses of the dibenz[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a pivotal late-stage intermediate in the synthesis of the blockbuster antiepileptic drug Oxcarbazepine (Trileptal). Traditional syntheses of the dibenz[b,f]azepine core often rely on harsh oxidative/reductive conditions or environmentally unfavorable halogenated solvents. To circumvent these issues, a highly efficient Directed Remote Metalation (DreM) strategy was developed, utilizing an intramolecular cyclization of protected N-o-tolyl-anthranilamide derivatives [1].

This guide objectively compares the performance of different amide directing groups in this critical cyclization step, providing mechanistic insights and validated experimental protocols for process chemists and drug development professionals.

Mechanistic Rationale: The Directed Remote Metalation (DreM) Pathway

The synthesis hinges on the ability of an amide group to act as both a Directed Metalation Group (DMG) and a subsequent leaving group. When treated with Lithium Diisopropylamide (LDA) and Tetramethylethylenediamine (TMEDA), the amide carbonyl oxygen coordinates the lithium cation. TMEDA plays a dual role: it breaks down LDA oligomers into highly reactive monomers and stabilizes the transition state. This Complex-Induced Proximity Effect (CIPE) directs the base to selectively deprotonate the remote benzylic methyl group on the N-o-tolyl ring [2].

Following deprotonation, the resulting benzylic carbanion undergoes an intramolecular nucleophilic attack on the amide carbonyl. This forms a tetrahedral intermediate that collapses upon warming, eliminating the dialkylamine to yield the tricyclic 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core.

Comparative Analysis of Amide Auxiliaries

The success of this cascade relies entirely on the steric and electronic profile of the dialkylamide group. If the group is too small, LDA acts as a nucleophile rather than a base, attacking the carbonyl directly. If it is too bulky, the intramolecular cyclization is sterically hindered.

Table 1: Head-to-Head Performance of Amide Auxiliaries in DreM Cyclization

Amide AuxiliarySteric HindranceLeaving Group AbilitySide ReactionsTypical Cyclization Yield
N,N-Dimethylamide LowExcellentHigh (Direct LDA attack on carbonyl)50 - 60%
N,N-Diethylamide ModerateGoodMinimal80 - 85%
Morpholine Amide ModerateGoodModerate (O-atom interferes with Li⁺ coordination)65 - 75%
N,N-Diisopropylamide HighPoorHigh (Fails to form tetrahedral intermediate)10 - 20%

Data synthesized from the comparative metalation studies of N-o-tolyl-anthranilamides[1, 3].

Visualizing the DreM Cascade

G A N-o-tolyl-anthranilamide (Diethylamide) B Remote Metalation (LDA / TMEDA, -78°C) A->B Deprotonation C Benzylic Lithio-Species (Nucleophile) B->C Li+ Coordination D Intramolecular Attack (Tetrahedral Intermediate) C->D Cyclization E Elimination of HNEt2 (Warming to 0°C) D->E Collapse F 5-Benzyl-10-oxo-10,11-dihydro- 5H-dibenz[b,f]azepine E->F Product Formation

Mechanistic workflow of the DreM and intramolecular cyclization cascade.

Experimental Protocol: Optimized Synthesis via N,N-Diethylamide

The following procedure details the self-validating workflow for the cyclization of 2-[N-benzyl-N-(2-methylphenyl)amino]-N,N-diethylbenzamide [3].

Reagents & Equipment:

  • 2-[N-benzyl-N-(2-methylphenyl)amino]-N,N-diethylbenzamide (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.5 eq, 2.0 M in THF/heptane/ethylbenzene)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.5 eq, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, argon atmosphere, dry ice/acetone bath.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous THF (10 mL/mmol of substrate) and TMEDA (2.5 eq).

  • Base Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add the LDA solution (2.5 eq).

    • Causality: TMEDA must be present before LDA addition to immediately break down LDA aggregates, ensuring maximum basicity and preventing localized heating.

  • Substrate Addition: Dissolve the diethylamide substrate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA/TMEDA mixture over 30 minutes, maintaining the internal temperature below -70 °C.

    • Self-Validation: The solution will transition to a deep red/purple hue, indicating the successful formation of the benzylic lithio-species.

  • Intramolecular Cyclization: Stir the reaction mixture at -78 °C for 2 hours to ensure complete metalation. Gradually remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

    • Causality: The low temperature prevents intermolecular side reactions. Warming to 0 °C provides the activation energy required for the tetrahedral intermediate to collapse and expel diethylamine.

  • Quenching & Workup: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 5-benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine as a crystalline solid (Typical yield: 80-85%).

References

  • New synthesis of oxcarbazepine via remote metalation of protected N-o-tolyl-anthranilamide derivatives. ResearchGate (Tetrahedron Letters, 2001). URL:[Link]

  • Directed remote aromatic metalations: mechanisms and driving forces. SciSpace. URL:[Link]

  • Oxcarbazepine, KIN-493, GP-47680, Trileptal - Synthesis Database. DrugFuture. URL:[Link]

Comparative

A Comparative Guide to Identifying the Binding Target of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

This guide provides a comprehensive, multi-faceted strategy for the de novo identification and validation of the molecular binding target(s) of the novel compound 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. The...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted strategy for the de novo identification and validation of the molecular binding target(s) of the novel compound 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. The dibenz[b,f]azepine scaffold is a cornerstone of neuropharmacology, found in widely-used anticonvulsants and antidepressants.[1][2] These existing drugs, such as Carbamazepine and Oxcarbazepine, are known to primarily act by modulating voltage-gated sodium and calcium channels.[3][4][5][6][7] However, the precise molecular target of the 5-Benzyl-10-oxo derivative remains uncharacterized, presenting a critical knowledge gap for its further development.

Here, we eschew a rigid, one-size-fits-all approach. Instead, we present a logical, field-proven workflow that begins with broad, unbiased screening methodologies and progressively narrows the focus to specific, high-confidence interactions. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a robust target deconvolution campaign.

Part 1: The Strategic Workflow: From Unbiased Screening to High-Confidence Validation

Identifying a drug's true molecular target is a pivotal step in drug discovery, providing the mechanistic foundation for efficacy and safety.[7][8] Our strategy integrates three core phases: In Silico Prediction, Unbiased Experimental Screening, and Biophysical & Cellular Validation. This tiered approach is designed to efficiently manage resources by using computational methods to build initial hypotheses, which are then tested using broad proteomic techniques, and finally confirmed with precise, quantitative assays.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Target Validation & Characterization in_silico In Silico Target Prediction (Similarity & Docking) ap_ms Affinity Purification- Mass Spectrometry (AP-MS) in_silico->ap_ms Provides initial candidate list cetsa Cellular Thermal Shift Assay (CETSA) ap_ms->cetsa Identifies direct binding partners spr Surface Plasmon Resonance (SPR) cetsa->spr Confirms direct engagement in cells functional_assay Cell-Based Functional Assays spr->functional_assay Quantifies binding affinity & kinetics

Caption: Overall workflow for target identification.

Part 2: Phase 1 - In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point.[8][9][10] These approaches leverage vast biological databases to predict potential targets based on the compound's structure.

2.1 Ligand-Based Similarity Searching

The core principle here is that structurally similar molecules often share similar biological targets.[11] We can use the SMILES string of our compound to query public databases.

  • Methodology : Utilize online tools like SwissTargetPrediction or CODD-Pred.[12][13] These platforms compare the 2D/3D structure of the query molecule against a library of known bioactive ligands and predict a ranked list of potential targets.

  • Expected Outcome : A probabilistic list of potential protein targets. Given the dibenz[b,f]azepine core, we might hypothesize that voltage-gated ion channels, GPCRs, or certain kinases could rank highly.

2.2 Structure-Based Reverse Docking

If high-resolution structures of candidate proteins are available, reverse docking can predict the binding pose and estimate the binding affinity of our compound to a panel of potential targets.[14][15]

  • Methodology : Employ molecular docking software such as AutoDock Vina or Glide.[1][16][17] A library of protein structures (e.g., all human ion channels with available PDB structures) is assembled, and the compound is computationally "docked" into the binding pocket of each.

  • Expected Outcome : A ranked list of protein targets based on the calculated binding energy (docking score). This provides a structural hypothesis for how the compound might interact with its target.

Part 3: Phase 2 - Unbiased Proteome-Wide Screening

While in silico methods are excellent for generating hypotheses, they are predictive. Experimental validation is essential. Affinity-based protein profiling is a powerful, unbiased approach to identify proteins from a complex cellular lysate that physically interact with the compound of interest.[18][19]

3.1 Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses a modified version of the compound, immobilized on a solid support (e.g., beads), as "bait" to capture interacting proteins ("prey") from a cell lysate.[18][20]

G start Synthesize Immobilized Compound Probe lysate Incubate Probe with Cell Lysate start->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms analysis Data Analysis: Identify Specific Binders ms->analysis

Caption: Workflow for an AP-MS experiment.

Experimental Protocol: AP-MS

  • Probe Synthesis : Synthesize an analogue of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine that incorporates a linker arm and an affinity tag (e.g., biotin) at a position determined not to interfere with anticipated binding.

  • Immobilization : Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

  • Cell Lysis : Prepare a native protein lysate from a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y).

  • Incubation : Incubate the bead-immobilized probe with the cell lysate to allow for binding. A crucial control is to include a parallel incubation where the lysate is pre-treated with an excess of the free, non-immobilized compound. This will compete for specific binding sites on the target proteins.[19]

  • Washing : Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution : Elute the specifically bound proteins from the beads.

  • Proteomic Analysis : Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

  • Data Analysis : Identify proteins that are significantly enriched in the probe sample compared to the control (beads alone) and significantly diminished in the competition sample. These are your high-confidence "hits".

Hypothetical Data: Top 5 Hits from AP-MS Screen

RankProtein ID (UniProt)Protein NameEnrichment (Probe vs. Control)Competition (% Reduction)
1P35498Sodium channel protein type 5 subunit alpha (SCN5A)25.3-fold92%
2Q9Y6M1Ankyrin-3 (ANK3)18.7-fold88%
3P08912Voltage-dependent L-type calcium channel subunit alpha-1C15.2-fold75%
4P15382Serine/threonine-protein kinase PIM111.5-fold85%
5Q13283Bromodomain-containing protein 4 (BRD4)8.9-fold45%
Part 4: Phase 3 - High-Confidence Target Validation

The AP-MS screen provides a list of candidate interactors. The next critical phase is to validate these hits using orthogonal methods to confirm direct binding in a cellular context and to quantify the interaction.

4.1 Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in intact, live cells.[2][7][23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24][25][26] This method requires no modification of the compound, providing a definitive answer on whether the drug engages its target in a physiological environment.

G start Treat Intact Cells with Compound or DMSO heat Heat Cells across a Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble/Aggregated Fractions heat->lyse detect Quantify Soluble Target Protein (e.g., Western Blot) lyse->detect plot Plot Melt Curves to Determine Thermal Shift detect->plot

Caption: Workflow for a CETSA experiment.

Experimental Protocol: CETSA

  • Cell Treatment : Treat cultured cells (e.g., SH-SY5Y) with a fixed concentration of the compound or a vehicle control (DMSO).

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes.

  • Lysis & Separation : Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Detection : Quantify the amount of a specific target protein (e.g., SCN5A from the AP-MS hits) remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis : Plot the percentage of soluble protein against temperature. A positive thermal shift in the compound-treated sample compared to the control indicates direct binding and stabilization.

Hypothetical Data: CETSA Melt Curves for SCN5A and BRD4

Temperature (°C)% Soluble SCN5A (DMSO)% Soluble SCN5A (Compound)% Soluble BRD4 (DMSO)% Soluble BRD4 (Compound)
40100100100100
4695989293
5278955556
5845851514
64125154
7051022

This hypothetical data shows a significant thermal stabilization of SCN5A in the presence of the compound, confirming it as a direct binding target. In contrast, BRD4 shows no shift, indicating it was likely an indirect or non-specific interactor in the AP-MS experiment.

4.2 Surface Plasmon Resonance (SPR)

To move from qualitative confirmation to quantitative characterization, SPR is used to measure the binding affinity (KD) and the on/off rates (ka/kd) of the interaction.[27][28][29] This is a label-free, real-time technique performed with purified components.

Experimental Protocol: SPR

  • Protein Immobilization : Purified recombinant target protein (e.g., the relevant domain of SCN5A) is immobilized onto the surface of an SPR sensor chip.

  • Analyte Injection : A series of precise concentrations of the compound are flowed over the chip surface.

  • Detection : The SPR instrument detects changes in the refractive index at the chip surface, which is proportional to the mass of compound binding to the immobilized protein.[28]

  • Data Analysis : The resulting sensorgrams (response vs. time) are fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data: SPR Kinetic Analysis

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
5-Benzyl-10-oxo...SCN5A2.1 x 1058.4 x 10-44.0
CarbamazepineSCN5A1.5 x 1053.0 x 10-320.0

This data would demonstrate that the novel compound binds its primary target, SCN5A, with high affinity and compares its binding kinetics to a known modulator of sodium channels.

Conclusion

This guide outlines a systematic and robust workflow for the identification and validation of the binding target for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. By integrating computational prediction with unbiased proteomics and rigorous biophysical and cellular validation, this approach builds a powerful, evidence-based case for a specific molecular mechanism of action. The successful deconvolution of the compound's target is the foundational step upon which all future preclinical and clinical development will be built, enabling a rational approach to optimizing efficacy and minimizing off-target effects.

References
  • University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • Taban, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling. [Link]

  • Taban, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Applied Biological Chemistry. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • ResearchGate. Selected pharmaceuticals with the dibenzo[b,f]azepine skeleton. ResearchGate. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Sahu, A., et al. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • National Center for Biotechnology Information. Dibenz(b,f)azepine. PubChem. [Link]

  • Ambrósio, A. F., et al. (2002). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. ResearchGate. [Link]

  • Ambrósio, A. F., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research. [Link]

  • National Cancer Institute. Definition of oxcarbazepine. NCI Drug Dictionary. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. [Link]

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  • Zhang, H., et al. (2023). CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Basile, L., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules. [Link]

  • Lephar. Software | Computational Insights into Drug Discovery. Lephar. [Link]

  • Zhang, M., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]

  • Lo, Y. C., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]

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  • Inoviem Scientific. Target validation & engagement. Inoviem. [Link]

  • Deredge, D., et al. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

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Validation

A Researcher's Guide to the Synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine: Navigating the Reproducibility of Published Data

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. The tricyclic scaffold of dibenz[b,f]azepine is a privileged structure in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. The tricyclic scaffold of dibenz[b,f]azepine is a privileged structure in medicinal chemistry, forming the core of several key therapeutic agents.[1][2] This guide provides an in-depth analysis of the synthesis of a specific derivative, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, with a critical focus on the reproducibility of published synthetic methodologies. While direct, peer-reviewed synthetic procedures for this exact molecule are not extensively detailed in the literature, this guide constructs a comprehensive overview based on established reactions for the parent scaffold and analogous N-alkylation reactions.

Introduction to the 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine Scaffold

The target molecule, 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 10464-31-0), belongs to the dibenzazepine class of compounds.[3] These molecules and their derivatives are of significant interest due to their wide range of biological activities. The core structure, 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, is a key intermediate in the synthesis of various pharmaceuticals. The introduction of a benzyl group at the 5-position can significantly modulate the compound's pharmacological properties.

This guide will first explore the common synthetic routes to the essential precursor, 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, and then delve into the N-benzylation step to yield the final product. We will critically evaluate the potential for variability and offer insights into ensuring reproducible outcomes.

Synthesis of the Precursor: 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

The synthesis of the dibenzazepine core has been approached through several methods. The reproducibility of the final N-benzylation step is intrinsically linked to the quality and purity of this key intermediate.

Method 1: Friedel-Crafts Cyclization

A common and well-documented approach involves the intramolecular Friedel-Crafts acylation of an N-phenylanthranilic acid derivative. This method offers a straightforward route to the tricyclic ketone.

N-Phenylanthranilic_acid N-Phenylanthranilic acid derivative Intermediate Acyl chloride or activated ester N-Phenylanthranilic_acid->Intermediate Thionyl chloride or other activating agent Ketone 10-Oxo-10,11-dihydro-5H- dibenz[b,f]azepine Intermediate->Ketone Lewis Acid (e.g., AlCl3) or Polyphosphoric Acid (PPA)

Caption: Friedel-Crafts approach to the dibenzazepine ketone.

Causality of Experimental Choices: The choice of the cyclization agent is critical. Polyphosphoric acid (PPA) is often used as both a solvent and a catalyst, driving the reaction at elevated temperatures. Alternatively, conversion of the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride allows for milder reaction conditions. The purity of the starting material and the anhydrous conditions are paramount for achieving good yields and minimizing side products.

Method 2: Oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine

An alternative route involves the oxidation of the readily available 10,11-dihydro-5H-dibenzo[b,f]azepine.

Iminodibenzyl 10,11-dihydro-5H- dibenzo[b,f]azepine Ketone 10-Oxo-10,11-dihydro-5H- dibenz[b,f]azepine Iminodibenzyl->Ketone Oxidizing Agent (e.g., KMnO4, CrO3)

Caption: Oxidation route to the dibenzazepine ketone.

Trustworthiness of the Protocol: This method's success is highly dependent on the choice of oxidant and the control of reaction conditions to avoid over-oxidation or degradation of the tricyclic system. The work-up procedure is crucial to remove the oxidizing agent and its byproducts, which can affect the purity of the resulting ketone.

The Critical Step: N-Benzylation of the Dibenzazepine Core

The final step in the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is the N-alkylation of the lactam nitrogen of the precursor. This reaction, while seemingly straightforward, can present challenges in terms of reproducibility.

General Protocol for N-Benzylation

A typical procedure involves the deprotonation of the amide nitrogen with a suitable base, followed by the addition of a benzyl halide.

Ketone 10-Oxo-10,11-dihydro-5H- dibenz[b,f]azepine Anion Amide Anion Ketone->Anion Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) Product 5-Benzyl-10-oxo-10,11-dihydro- 5H-dibenz[b,f]azepine Anion->Product Benzyl bromide or Benzyl chloride

Caption: N-benzylation of the dibenzazepine ketone.

Factors Influencing Reproducibility:

  • Choice of Base: Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation of the amide. Weaker bases such as potassium carbonate (K2CO3) can also be used, often requiring higher temperatures and longer reaction times. The choice and quality of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be anhydrous to prevent quenching of the base and the reactive anion. DMF and THF are good choices due to their ability to dissolve the starting materials and their relatively high boiling points.

  • Temperature and Reaction Time: The reaction temperature and duration need to be carefully optimized. While elevated temperatures can accelerate the reaction, they can also lead to the formation of side products. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine precursor and the benzyl halide is critical. Impurities can lead to side reactions and complicate the purification of the final product.

Comparative Analysis of Methodologies and Expected Data

While a direct comparison of published data for the target molecule is challenging due to the lack of specific literature, we can extrapolate from related N-alkylation reactions on similar heterocyclic systems. Studies on the N-alkylation of other lactams and heterocycles often report yields ranging from moderate to excellent, contingent on the optimization of the aforementioned reaction conditions.[4][5][6]

Table 1: Comparison of N-Benzylation Conditions and Potential Outcomes

ParameterMethod A (Strong Base)Method B (Weak Base)Expected Outcome & Reproducibility Considerations
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Method A generally provides faster and more complete reactions. However, NaH is pyrophoric and requires careful handling under an inert atmosphere. Method B is operationally simpler but may require longer reaction times and higher temperatures, potentially leading to more side products. Reproducibility with NaH depends on the quality (dispersion) of the reagent.
Solvent Anhydrous DMF or THFAnhydrous DMF or AcetonitrileThe choice of solvent can influence the solubility of the reactants and the reaction rate. DMF is often preferred for its high polarity and boiling point. The purity and dryness of the solvent are critical for both methods to ensure consistent results.
Temperature 0 °C to room temperatureRoom temperature to refluxMethod A can often be performed at lower temperatures, which can improve selectivity and reduce degradation. The higher temperatures required for Method B can sometimes lead to variability in the product profile.
Yield Generally higher (70-95%)Moderate to high (50-85%)Yields are highly dependent on the specific substrate and reaction conditions. Small variations in any of the parameters can lead to significant differences in yield, highlighting the importance of meticulous experimental control for reproducibility.

Characterization Data: Establishing a Benchmark

Table 2: Expected Analytical and Spectroscopic Data

AnalysisExpected Data
Molecular Formula C21H17NO
Molecular Weight 299.37 g/mol
Appearance Likely a solid at room temperature
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), benzyl CH₂ (singlet, ~5.0 ppm), dibenzazepine CH₂ (singlet or AB quartet, ~3.5-4.0 ppm).
¹³C NMR Carbonyl carbon (~165-170 ppm), multiple aromatic carbons (~120-145 ppm), benzyl CH₂ carbon (~50 ppm), dibenzazepine CH₂ carbon (~35-40 ppm).
Infrared (IR) C=O stretch (strong, ~1680 cm⁻¹), C-N stretch, aromatic C-H and C=C stretches.
Mass Spectrometry (MS) [M]+ or [M+H]+ at m/z 299 or 300.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the precursor and its subsequent N-benzylation. These are intended as a starting point for methods development and optimization.

Protocol 1: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine via Friedel-Crafts Cyclization
  • To a stirred solution of 2-(phenylamino)phenylacetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add a Lewis acid such as aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Benzylation of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.

Conclusion and Recommendations

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, while not extensively documented in peer-reviewed journals, can be reliably achieved through a two-step process involving the synthesis of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core followed by N-benzylation. The key to reproducibility lies in the meticulous control of reaction parameters, particularly the choice of reagents, solvent purity, and reaction temperature.

For researchers embarking on the synthesis of this and related compounds, it is strongly recommended to:

  • Thoroughly characterize all intermediates: Ensuring the purity of the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine precursor is paramount for a clean and reproducible N-benzylation reaction.

  • Optimize the N-alkylation conditions on a small scale: Before proceeding with a large-scale synthesis, it is advisable to screen different bases, solvents, and temperatures to identify the optimal conditions for your specific setup.

  • Maintain strictly anhydrous conditions: The presence of water can significantly impact the efficiency of the N-alkylation step, particularly when using strong bases like sodium hydride.

  • Utilize appropriate analytical techniques: Consistent use of TLC, NMR, and mass spectrometry will ensure the identity and purity of the synthesized material, providing a solid foundation for subsequent research.

By adhering to these principles and understanding the chemical causality behind the experimental choices, researchers can navigate the synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine with greater confidence and achieve more reproducible results.

References

  • Balaure, P., et al. (2011). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 56(7), 735-741.
  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
  • Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines.
  • Sroor, F. M., et al. (2021).
  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. Retrieved from [Link]

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  • NextSDS. (n.d.). 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. Retrieved from [Link]

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  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. Retrieved from [Link]

  • PubMed. (2009, June 15). An Efficient Preparation of N-alkyl-2-benzazepine Derivatives and Investigation of Their Biological Activity. Retrieved from [Link]

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  • NextSDS. (n.d.). 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3. Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. Retrieved from [Link]

  • Google Patents. (n.d.). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
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  • MDPI. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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